Choline sulfate
Description
Properties
IUPAC Name |
2-(trimethylazaniumyl)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCQAWGXWVRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274271 | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4858-96-2 | |
| Record name | Choline O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | choline sulfate | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLINE O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Choline Sulfate in Osmoprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osmotic stress, a major environmental factor limiting the growth and productivity of many organisms, has driven the evolution of sophisticated adaptation mechanisms. One such strategy is the intracellular accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. Choline-O-sulfate, a naturally occurring quaternary ammonium (B1175870) compound, has emerged as a significant osmoprotectant in a diverse range of organisms, from bacteria to halophytic plants. This technical guide provides an in-depth examination of the multifaceted role of choline (B1196258) sulfate (B86663) in osmoprotection, detailing its biochemical pathways, transport mechanisms, and regulatory networks. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction
Living cells maintain a delicate osmotic balance with their environment. When faced with hyperosmotic conditions, such as high salinity or drought, cells risk dehydration and loss of turgor, leading to metabolic arrest and eventually, cell death. To counteract this, many organisms accumulate compatible solutes, also known as osmolytes, in their cytoplasm. These molecules, which include amino acids, sugars, and quaternary ammonium compounds, effectively lower the intracellular water potential, thereby maintaining cell volume and turgor.
Choline-O-sulfate is a potent compatible solute found in various plants, lichens, algae, fungi, and bacteria.[1] Its accumulation allows organisms to thrive in environments with high osmotic stress. In some organisms, choline-O-sulfate functions directly as an osmoprotectant, while in others, it serves as a precursor for the synthesis of another powerful osmolyte, glycine (B1666218) betaine (B1666868).[2][3][4] This guide delves into the core mechanisms of choline sulfate's role in cellular osmoprotection.
Choline Sulfate as a Direct Osmoprotectant
In many organisms, choline-O-sulfate is accumulated in the cytoplasm and acts directly as a compatible solute without being metabolized further. This is particularly evident in the bacterium Bacillus subtilis and certain halophytic plants.
Mechanism of Action
As a compatible solute, choline-O-sulfate helps to maintain the hydration state of macromolecules, such as proteins and membranes, under conditions of low water activity. Its zwitterionic nature at physiological pH and its ability to structure water molecules are thought to be key to its protective function.
Transport and Accumulation
The intracellular accumulation of choline-O-sulfate from the environment is an active process mediated by specific transport systems. In Bacillus subtilis, the high-affinity ATP-binding cassette (ABC) transporter OpuC is responsible for the uptake of choline-O-sulfate.[1][5][6] The transport of choline-O-sulfate via OpuC is stimulated by high osmolality.[5][6]
Choline Sulfate as a Precursor to Glycine Betaine
In other organisms, such as the soil bacterium Sinorhizobium meliloti, choline-O-sulfate serves as a precursor for the synthesis of glycine betaine, another highly effective osmoprotectant.[2][3][4]
The Choline-to-Glycine Betaine Pathway
The conversion of choline-O-sulfate to glycine betaine involves a two-step enzymatic process:
-
Hydrolysis of Choline-O-sulfate: Choline sulfatase (EC 3.1.6.6), encoded by the betC gene, catalyzes the hydrolysis of choline-O-sulfate to choline and inorganic sulfate.[2][4][7]
-
Oxidation of Choline: Choline is then oxidized to glycine betaine in a two-step reaction catalyzed by choline dehydrogenase (betA) and betaine aldehyde dehydrogenase (betB).[8][9]
This pathway allows organisms to utilize environmental choline-O-sulfate not only for osmoprotection but also as a source of carbon, nitrogen, and sulfur.[2][4]
Quantitative Data on Choline Sulfate in Osmoprotection
The following tables summarize key quantitative data from studies on the role of choline sulfate in osmoprotection.
| Organism | Transporter | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Bacillus subtilis | OpuC | Choline-O-sulfate | 4 ± 1 | 54 ± 3 | [5][6] |
| Bacillus subtilis | OpuC | Glycine betaine | - | - | [1][5][6] |
Table 1: Kinetic parameters of the OpuC transporter for choline-O-sulfate in Bacillus subtilis.
| Organism | Enzyme | Substrate | Apparent Km (µM) | Reference |
| Limonium perezii | Choline sulfotransferase | Choline | 25 | [10] |
| Limonium perezii | Choline sulfotransferase | 3'-phosphoadenosine-5'-phosphosulfate | 5.5 | [10] |
| Aspergillus nidulans | Choline sulfatase | Choline-O-sulfate | 35,000 | [11] |
Table 2: Kinetic parameters of enzymes involved in choline sulfate metabolism.
| Organism | Condition | Enzyme Activity | Fold Increase | Reference |
| Limonium perezii (roots and leaves) | Salinization (40% artificial sea water) | Choline sulfotransferase | ≥ 4 | [10][12] |
| Limonium perezii (cell cultures) | Salt shock (20% artificial sea water) | Choline sulfotransferase | Induced | [10][12] |
| Limonium perezii (cell cultures) | Osmotic shock (19% PEG 6000) | Choline sulfotransferase | Induced | [10][12] |
Table 3: Induction of choline sulfotransferase activity under osmotic stress.
Experimental Protocols
Radiometric Assay for Choline Sulfotransferase
This protocol is adapted from the method described for Limonium species.[10][12]
Materials:
-
Plant tissue extract
-
[14C]Choline
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Tricine buffer (pH 9.0)
-
Dithiothreitol (DTT)
-
Dowex 1-X8 anion exchange resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, DTT, PAPS, and plant extract.
-
Initiate the reaction by adding [14C]choline.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Apply the reaction mixture to a Dowex 1-X8 column to separate the radiolabeled product, [14C]choline-O-sulfate, from the unreacted [14C]choline.
-
Elute the [14C]choline-O-sulfate with a high salt buffer.
-
Quantify the radioactivity in the eluate using a scintillation counter.
Choline Sulfatase Activity Assay
This protocol is based on the methods used for bacterial and fungal enzymes.[4][11]
Materials:
-
Cell extract containing choline sulfatase
-
Choline-O-sulfate
-
Buffer at optimal pH (e.g., pH 7.5 for Aspergillus nidulans)[11]
-
Method for quantifying choline or sulfate (e.g., colorimetric assay)
Procedure:
-
Prepare a reaction mixture containing the cell extract and buffer.
-
Initiate the reaction by adding choline-O-sulfate.
-
Incubate at the optimal temperature.
-
Stop the reaction at various time points.
-
Measure the amount of choline or sulfate produced using a suitable quantification method.
-
Calculate the enzyme activity based on the rate of product formation.
Signaling Pathways and Regulatory Networks
The metabolism of choline sulfate is tightly regulated in response to environmental cues, particularly osmotic stress.
Regulation of Choline Sulfate Synthesis
In halophytic plants like Limonium perezii, the activity of choline sulfotransferase, the enzyme responsible for choline-O-sulfate synthesis, is significantly induced by salinity and osmotic shock.[10][12] This indicates a transcriptional or post-transcriptional regulatory mechanism that upregulates the synthesis of this osmoprotectant under stress conditions.
Regulation of Choline Sulfate Catabolism
In bacteria that utilize choline-O-sulfate as a precursor for glycine betaine, the expression of the bet operon, which includes the gene for choline sulfatase (betC), is often induced by the presence of choline or choline-O-sulfate and can also be influenced by osmotic stress.[4][8][9] In Sinorhizobium meliloti, the betC gene is part of the betICBA operon, and its expression is induced by both choline and choline-O-sulfate.[4]
In some fungi, such as Aspergillus nidulans, choline sulfatase synthesis is repressed by the presence of sufficient sulfur sources, suggesting a role in sulfur metabolism in addition to osmoprotection.[11]
Visualizations
Figure 1: Dual Roles of Choline Sulfate in Osmoprotection
Figure 2: Experimental Workflow for Choline Sulfotransferase Assay
Conclusion and Future Directions
Choline-O-sulfate plays a pivotal and versatile role in the adaptation of various organisms to osmotic stress. Its function as both a direct compatible solute and a precursor for the potent osmoprotectant glycine betaine highlights the elegant and efficient strategies that have evolved to cope with environmental challenges. The elucidation of the transport systems, enzymatic pathways, and regulatory networks involved in choline sulfate metabolism provides a solid foundation for further research.
Future investigations could focus on the detailed structural and mechanistic analysis of the transporters and enzymes involved, which could pave the way for their targeted manipulation. For drug development professionals, understanding these osmoprotection mechanisms could offer novel targets for antimicrobial agents that disrupt the stress response of pathogenic bacteria. Furthermore, engineering the choline sulfate pathway into crop plants holds promise for enhancing their tolerance to salinity and drought, thereby contributing to global food security. A deeper understanding of the signaling cascades that perceive osmotic stress and trigger the accumulation of choline sulfate will be crucial for these advancements.
References
- 1. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Occurrence of Choline and Glycine Betaine Uptake and Metabolism in the Family Rhizobiaceae and Their Roles in Osmoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-affinity transport of choline-O-sulfate and its use as a compatible solute in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Choline-sulfatase - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of choline sulphatase synthesis and activity in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Choline Sulfate as a Compatible Osmolyte in Halophytes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halophytes, plants adapted to saline environments, employ a sophisticated suite of mechanisms to counteract the deleterious effects of high soil salinity. A key strategy is the accumulation of compatible osmolytes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. This guide focuses on choline-O-sulfate, a significant compatible osmolyte in several halophytic species, particularly within the Plumbaginaceae family. We will delve into its biosynthesis, physiological roles, and the experimental methodologies used for its study. Furthermore, this document will present quantitative data in a structured format and provide visual representations of relevant biochemical pathways and experimental workflows. For the drug development audience, the unique enzymatic activities involved in choline (B1196258) sulfate (B86663) metabolism may present novel targets or biomimetic inspiration.
Introduction to Choline Sulfate in Halophyte Stress Physiology
Under saline conditions, plants face both ionic toxicity and osmotic stress. To maintain cellular turgor and protect enzymatic functions, halophytes accumulate compatible osmolytes in the cytoplasm to balance the osmotic potential of inorganic ions sequestered in the vacuole[1]. While compounds like proline and glycine (B1666218) betaine (B1666868) are well-known osmolytes, choline-O-sulfate plays a crucial role in a number of salt-tolerant species[1][2]. It is a quaternary ammonium (B1175870) compound that, along with other osmolytes like β-alanine betaine, contributes significantly to osmotic adjustment in genera such as Limonium[2][3]. The accumulation of choline-O-sulfate is not merely a passive response but a regulated process, with its synthesis being induced by salt and osmotic stress[4].
Biosynthesis and Regulation of Choline Sulfate
The synthesis of choline-O-sulfate is a critical adaptive response in certain halophytes. The primary precursor for its biosynthesis is choline[2][3].
The Core Biosynthetic Pathway
Choline is synthesized in plants through a pathway that begins with the decarboxylation of serine to ethanolamine (B43304). Subsequently, ethanolamine undergoes three successive N-methylations to form choline, a process that can occur via free bases, phospho-bases, or phosphatidyl-bases[5].
The final and committing step in choline-O-sulfate synthesis is the sulfation of choline. This reaction is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6)[4][6]. This enzyme facilitates the transfer of a sulfonate group from a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to choline, yielding choline-O-sulfate[4][6].
Regulation Under Salt Stress
The activity of choline sulfotransferase is significantly upregulated in response to salinity. In species like Limonium perezii, the enzyme's activity in both roots and leaves increases substantially upon exposure to saline conditions[4]. This induction is not limited to salt stress; osmotic shock induced by polyethylene (B3416737) glycol also triggers an increase in choline sulfotransferase activity, indicating a response to cellular dehydration[4]. This suggests a transcriptional or post-transcriptional regulation of the enzyme in response to osmotic stress signals.
Caption: Biosynthetic pathway of choline-O-sulfate under salt stress.
Quantitative Data on Choline Sulfate Accumulation and Enzyme Kinetics
The accumulation of choline-O-sulfate and the kinetic properties of the enzymes involved are crucial for understanding its role as an osmolyte.
Choline-O-Sulfate and Betaine Accumulation in Limonium Species under Salinization
| Species | Condition | Choline-O-Sulfate (µmol/g dry wt) | β-Alanine Betaine (µmol/g dry wt) | Glycine Betaine (µmol/g dry wt) | Leaf Solute Potential (MPa) |
| L. perezii | Control | ~10 | ~5 | Not Detected | -1.2 |
| L. perezii | 400 mM NaCl | ~60 | ~150 | Not Detected | -3.5 |
| L. latifolium | Control | ~15 | Not Detected | ~8 | -1.5 |
| L. latifolium | 400 mM NaCl | ~75 | Not Detected | ~200 | -4.0 |
Data compiled and estimated from studies on Limonium species. Actual values can vary.
Kinetic Properties of Choline Sulfotransferase from Limonium perezii
| Parameter | Value |
| pH Optimum | 9.0[4][6] |
| Apparent Km (Choline) | 25 µM[6] |
| Apparent Km (PAPS) | 5.5 µM[6] |
Physiological Roles of Choline Sulfate
Choline-O-sulfate serves multiple functions in halophytes, contributing significantly to their salt tolerance.
-
Osmotic Adjustment: Its primary role is to act as a compatible solute, accumulating in the cytoplasm to maintain osmotic balance without interfering with cellular processes[1][2]. The levels of choline-O-sulfate, often in conjunction with betaines, show a strong correlation with the leaf solute potential under saline conditions[2][3].
-
Osmoprotection: Similar to other compatible solutes, choline-O-sulfate is believed to protect macromolecules and cellular structures from the damaging effects of high ion concentrations and dehydration[2][7].
-
Sulfate Storage: In sulfate-rich environments like salt marshes, choline-O-sulfate may also function as a readily available store of sulfur[1][2].
-
Interaction with Other Osmolytes: In some species, there is an interplay between the accumulation of choline-O-sulfate and other osmolytes like glycine betaine. For instance, substituting sulfate for chloride in the growth medium can lead to an increase in choline-O-sulfate levels and a corresponding decrease in glycine betaine, indicating a shared precursor in choline[2][3].
Caption: Signaling pathway for choline sulfate accumulation and salt tolerance.
Experimental Protocols
Extraction and Quantification of Choline-O-Sulfate
-
Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powder with a solution of acidic ethanol.
-
Purification: Use ion-exchange chromatography to separate choline-O-sulfate from other compounds.
-
Quantification: Analyze the purified fractions using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Radiometric Assay for Choline Sulfotransferase Activity
This assay measures the incorporation of radiolabeled choline into choline-O-sulfate.
-
Enzyme Extraction: Homogenize fresh plant tissue in an appropriate buffer and centrifuge to obtain a soluble protein extract.
-
Reaction Mixture: Prepare a reaction mixture containing the protein extract, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and [14C]choline[4][6].
-
Incubation: Incubate the mixture at an optimal temperature and pH (e.g., pH 9.0)[4][6].
-
Separation: Stop the reaction and separate the [14C]choline-O-sulfate product from the unreacted [14C]choline using ion-exchange chromatography[4].
-
Quantification: Measure the radioactivity of the eluted [14C]choline-O-sulfate using liquid scintillation counting.
Caption: General experimental workflow for studying choline sulfate.
Implications for Drug Development
While the direct application of choline-O-sulfate as a therapeutic agent is not immediately obvious, the underlying biochemistry offers several points of interest for drug development professionals:
-
Enzyme Inhibitor Screening: The choline sulfotransferase enzyme, with its specific substrates (choline and PAPS), presents a potential target for the development of highly specific inhibitors. Such inhibitors could be valuable as chemical probes to study sulfur metabolism in various biological systems.
-
Biomimetic Osmoprotectants: The structure of choline-O-sulfate and its ability to act as a highly effective compatible solute could inspire the design of novel synthetic osmoprotectants. These could have applications in areas such as protein stabilization in biopharmaceutical formulations or as components in cryopreservation solutions.
-
Understanding Sulfur Metabolism: The enzymatic machinery for choline sulfation in halophytes provides a unique model system for studying sulfur metabolism, which is of fundamental importance in various human physiological and pathological processes.
Conclusion
Choline-O-sulfate is a vital compatible osmolyte in many halophytic species, playing a central role in their adaptation to saline environments. Its biosynthesis is tightly regulated in response to salt and osmotic stress, highlighting its importance in the plant's stress response machinery. The detailed study of choline-O-sulfate metabolism not only enhances our understanding of plant stress tolerance but also offers intriguing possibilities for biotechnological and pharmaceutical applications. Further research into the crystal structure of choline sulfotransferase and the transcriptional regulation of its gene will undoubtedly provide deeper insights into this fascinating aspect of plant biochemistry.
References
- 1. Diversity, distribution and roles of osmoprotective compounds accumulated in halophytes under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Physiological Evidence that β-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. choline biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Unveiling Choline O-Sulfatase: A Key Player in Microbial Choline Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) O-sulfate, a naturally occurring sulfur-containing organic compound, serves as a crucial osmoprotectant and a source of carbon, nitrogen, and sulfur for various microorganisms. The enzymatic hydrolysis of this compound is catalyzed by choline O-sulfatase (EC 3.1.6.6), a key enzyme that liberates choline and sulfate (B86663). This technical guide provides a comprehensive overview of the discovery, function, and catalytic mechanism of choline O-sulfatase, with a primary focus on the well-characterized enzyme from Sinorhizobium meliloti. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic applications targeting microbial choline metabolism.
Discovery and Function
The existence of an enzyme capable of hydrolyzing choline-O-sulfate was first identified in the bacterium Pseudomonas nitroreducens.[1] Subsequent research led to the characterization of choline sulfatase in other bacteria, including Pseudomonas aeruginosa and the nitrogen-fixing soil bacterium Sinorhizobium meliloti.[1] In S. meliloti, the gene encoding choline O-sulfatase, designated betC, is part of the bet operon, which is involved in the biosynthesis of the potent osmoprotectant glycine (B1666218) betaine (B1666868) from choline.[2]
The primary function of choline O-sulfatase is to catalyze the hydrolysis of choline-O-sulfate into choline and inorganic sulfate.[3] The liberated choline can then be utilized for various metabolic purposes. In S. meliloti, the choline produced is further oxidized to glycine betaine, which helps the bacterium cope with osmotic stress.[2] Additionally, this bacterium can utilize choline-O-sulfate as a sole source of carbon, nitrogen, and sulfur for growth, a process dependent on a functional bet locus.[1][2]
While choline O-sulfatase is present in various microorganisms, its direct role in the production of trimethylamine (B31210) (TMA) in the human gut is indirect. The conversion of choline to TMA, a precursor to the pro-atherogenic metabolite trimethylamine N-oxide (TMAO), is primarily catalyzed by the enzyme choline TMA-lyase, encoded by the cutC/D gene cluster.[4][5] Choline O-sulfatase contributes to this pathway by increasing the bioavailability of choline from choline-O-sulfate for subsequent conversion to TMA by choline TMA-lyase.
Catalytic Mechanism and Structural Insights
Choline O-sulfatase from S. meliloti (SmCS) is a member of the alkaline phosphatase (AP) superfamily and is classified as a class I sulfatase.[6][7] These enzymes catalyze the hydrolytic cleavage of a sulfate ester bond via a nucleophilic attack on the sulfur atom (S-O bond cleavage).[6]
The catalytic mechanism of SmCS involves a post-translationally modified formylglycine (fGly) residue in the active site.[6] This fGly acts as the nucleophile, attacking the sulfur atom of choline-O-sulfate. The reaction proceeds through a covalent enzyme-sulfate intermediate, which is subsequently hydrolyzed to release inorganic sulfate and regenerate the active site.[3]
Structural studies of SmCS have revealed a tetrameric structure with a buried, largely hydrophobic active site.[8][9] A conserved glutamate (B1630785) residue (Glu386) plays a crucial role in recognizing the quaternary ammonium (B1175870) group of the choline substrate.[8][9] The active site also contains key residues, including Trp129 and His145, that "clamp" the choline moiety.[3][10]
Quantitative Data
The kinetic parameters of wild-type S. meliloti choline O-sulfatase (SmCS) and the effects of site-directed mutagenesis on its activity have been determined.
| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) | Conditions | Reference |
| Wild-type SmCS | Choline-O-sulfate | 2.4 | 0.50 | 4.8 x 10³ | pH 7.6, 25°C | [6] |
| Wild-type SmCS | 4-Nitrophenyl sulfate | - | - | 12 | pH 6.0 | [6] |
| Mutant | Substrate | Relative kcat/KM vs. WT | ΔΔG‡ (kcal/mol) | Reference |
| Glu386Leu | 4-Nitrophenyl sulfate | ~10⁻³ | - | [6] |
Experimental Protocols
Recombinant Expression and Purification of S. meliloti Choline O-Sulfatase (SmCS)
This protocol describes the overexpression of SmCS in E. coli and its subsequent purification.
a. Gene Cloning and Expression Vector: The betC gene from S. meliloti is amplified via colony PCR and cloned into an expression vector, such as pET-21b(+) or pASK-IBA5plus, which allows for the production of a recombinant protein with a purification tag (e.g., His6-tag or Strep-Tag).[3][6]
b. Co-expression with Formylglycine-Generating Enzyme (FGE): For optimal activity, SmCS requires a post-translational modification where a specific cysteine residue is converted to formylglycine (fGly). This is achieved by co-expressing the SmCS-encoding plasmid with a separate plasmid expressing a formylglycine-generating enzyme (FGE), such as MtbFGE from Mycobacterium tuberculosis.[6]
c. Bacterial Culture and Induction: E. coli BL21(DE3) cells are co-transformed with the SmCS and FGE expression plasmids.[3] Cultures are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.[3] Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture is incubated overnight at a lower temperature (e.g., 32°C).[3]
d. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and lysed by sonication or other mechanical means. The crude lysate is clarified by centrifugation. The recombinant SmCS is then purified from the soluble fraction using affinity chromatography corresponding to its tag (e.g., Ni-NTA resin for His-tagged protein or Strep-Tactin resin for Strep-tagged protein).[3]
Choline O-Sulfatase Activity Assay
This colorimetric assay is used to determine the enzymatic activity of choline O-sulfatase using the artificial substrate p-nitrophenyl sulfate (pNPS).
a. Principle: Choline O-sulfatase hydrolyzes pNPS to p-nitrophenol (pNP) and sulfate. The formation of pNP, which is yellow, can be monitored spectrophotometrically at 405 nm.[3]
b. Reagents:
-
Enzyme solution (purified choline O-sulfatase)
-
Substrate solution: A stock solution of p-nitrophenyl sulfate (e.g., 70 mM in 20 mM Tris-HCl, pH 8.0)[3]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)[6]
c. Procedure:
-
Set up reactions in a microplate or cuvette.
-
Add a defined amount of the purified enzyme to the assay buffer.
-
Initiate the reaction by adding the pNPS substrate.
-
Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be quantified using the molar extinction coefficient of pNP under the specific assay conditions. Commercial sulfatase activity assay kits are also available.[11][12]
Site-Directed Mutagenesis of SmCS
This protocol allows for the introduction of specific mutations into the betC gene to study the function of individual amino acid residues.
a. Principle: Site-directed mutagenesis is performed using a polymerase chain reaction (PCR)-based method with mutagenic primers that contain the desired nucleotide change(s). The template plasmid is replicated, incorporating the mutation. The parental, non-mutated template DNA is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.[13]
b. Materials:
-
Plasmid DNA containing the wild-type betC gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
c. Procedure:
-
Design and synthesize mutagenic primers containing the desired mutation.
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers.
-
Digest the PCR product with DpnI to remove the parental template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing. Commercial kits for site-directed mutagenesis are widely available.[14]
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. pnas.org [pnas.org]
- 2. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: choline-O-sulfate is metabolized into glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro | MDPI [mdpi.com]
- 5. Gut microbe-targeted choline trimethylamine lyase inhibition improves obesity via rewiring of host circadian rhythms | eLife [elifesciences.org]
- 6. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.igem.org [static.igem.org]
- 14. agilent.com [agilent.com]
Choline Sulfate Metabolism in Fungi and Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline-O-sulfate, an ester of choline (B1196258) and sulfuric acid, is a significant metabolite in various microorganisms, playing distinct yet crucial roles in fungi and bacteria. In many filamentous fungi, it serves as a primary sulfur storage compound, mobilized under conditions of sulfur scarcity. In contrast, bacteria primarily utilize choline sulfate (B86663) as a source of carbon, nitrogen, and sulfur, and in some cases, as an osmoprotectant. The metabolic pathways governing the synthesis, transport, and degradation of choline sulfate are tightly regulated and present potential targets for antimicrobial drug development. This technical guide provides an in-depth overview of the core aspects of choline sulfate metabolism in these two kingdoms, with a focus on comparative analysis, quantitative data, and detailed experimental methodologies.
Introduction
Choline is an essential nutrient for many organisms, serving as a precursor for the synthesis of phospholipids, such as phosphatidylcholine, and the neurotransmitter acetylcholine.[1] Its sulfated form, choline-O-sulfate, has emerged as a key player in the sulfur metabolism of filamentous fungi and a versatile nutrient and stress protectant for various bacteria.[1] Understanding the intricacies of how these microorganisms manage choline sulfate is crucial for basic research in microbial physiology and biochemistry, and it also opens avenues for the development of novel therapeutic agents that could disrupt these essential pathways. This guide will explore the key enzymes, transport systems, and regulatory networks involved in choline sulfate metabolism, highlighting the differences and similarities between fungi and bacteria.
Choline Sulfate Metabolism in Fungi
In filamentous fungi, choline sulfate metabolism is intricately linked to sulfur homeostasis. These organisms can synthesize and store choline sulfate when sulfur is abundant and then utilize it as a sulfur source during periods of starvation.[2]
Biosynthesis of Choline Sulfate
The synthesis of choline-O-sulfate in fungi involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to choline. This reaction is catalyzed by the enzyme choline sulfotransferase .[2]
Transport of Choline Sulfate
Fungi possess specific transport systems for the uptake of choline sulfate from the environment. Studies in Penicillium notatum have characterized a highly specific permease for choline-O-sulfate.[3] This transporter is distinct from the inorganic sulfate permease.[3] The transport is an active process, sensitive to metabolic inhibitors like 2,4-dinitrophenol (B41442) and cyanide.[3] The expression of this permease is regulated by the availability of sulfur; its activity increases significantly under sulfur-starvation conditions.[3]
Hydrolysis of Choline Sulfate
The key enzyme responsible for the breakdown of choline sulfate in fungi is choline sulfatase (EC 3.1.6.6). This enzyme catalyzes the hydrolysis of choline-O-sulfate to yield choline and inorganic sulfate.[4][5] The released sulfate can then enter the sulfur assimilation pathway to be incorporated into essential sulfur-containing amino acids like cysteine and methionine.[4]
Regulation of Fungal Choline Sulfate Metabolism
The regulation of choline sulfate metabolism in fungi is primarily controlled by sulfur availability. The synthesis of choline sulfatase in Aspergillus nidulans is repressed in the presence of sufficient sulfur sources like cysteine.[6] When sulfur becomes limited, the enzyme is derepressed, allowing the fungus to utilize its internal stores of choline sulfate.[6] This regulation occurs at the level of gene expression and is a key aspect of the fungal sulfur stress response.
Choline Sulfate Metabolism in Bacteria
In the bacterial kingdom, choline sulfate serves multiple purposes, including as a nutrient source and a compatible solute for osmoprotection. The metabolic pathways are often encoded within a set of genes known as the bet operon.
Transport of Choline Sulfate
Bacteria have evolved efficient transport systems to acquire choline sulfate from their surroundings. In Bacillus subtilis, a high-affinity ATP-binding cassette (ABC) transporter, OpuC, is responsible for the uptake of choline-O-sulfate.[7][8] This transporter is also involved in the uptake of other osmoprotectants like glycine (B1666218) betaine (B1666868).[8] The transport of choline sulfate in B. subtilis is stimulated by high osmolarity.[8]
Utilization of Choline Sulfate
Once inside the bacterial cell, choline sulfate can be metabolized in a few different ways. In many bacteria, including Sinorhizobium meliloti and Ruegeria pomeroyi, choline sulfate is first hydrolyzed by choline sulfatase (encoded by the betC gene) to choline and sulfate.[9][10] The released choline can then be oxidized to glycine betaine, a potent osmoprotectant, via the action of choline dehydrogenase (betA) and betaine aldehyde dehydrogenase (betB).[9][10] Glycine betaine can also be further catabolized to provide carbon and nitrogen for the cell. The sulfate released can be assimilated into the cell's sulfur-containing biomolecules. In some bacteria, like B. subtilis, choline sulfate itself can act as a compatible solute without being hydrolyzed.[8][11]
Regulation of Bacterial Choline Sulfate Metabolism
The regulation of choline sulfate metabolism in bacteria is often more complex than in fungi and can involve multiple signals. In many bacteria, the genes for choline and choline sulfate metabolism (bet genes) are regulated by a repressor protein called BetI .[10][12] The presence of choline often acts as an inducer, causing BetI to dissociate from the DNA and allowing the transcription of the bet genes.[10][12] In some cases, like in Ruegeria pomeroyi, a more intricate regulatory system involving two distinct BetI repressors has been identified, allowing for fine-tuned control of different parts of the pathway in response to choline and osmotic stress.[10][12][13][14]
Quantitative Data on Choline Sulfate Metabolism
The following tables summarize key quantitative data for choline sulfate transporters and choline sulfatases from representative fungal and bacterial species.
Table 1: Kinetic Parameters of Choline Sulfate Transport
| Organism | Kingdom | Transporter | Km | Vmax | Reference(s) |
| Penicillium notatum | Fungi | Choline-O-sulfate permease | 100 - 300 µM | 1 - 6 µmol/g/min | [3] |
| Bacillus subtilis | Bacteria | OpuC (ABC transporter) | 4 ± 1 µM | 54 ± 3 nmol/min/mg protein | [7][8][11] |
Table 2: Kinetic Parameters of Choline Sulfatase
| Organism | Kingdom | Km | kcat | kcat/Km (s-1M-1) | Optimal pH | Reference(s) |
| Aspergillus nidulans | Fungi | 35 mM | - | - | 7.5 | [6] |
| Sinorhizobium meliloti (unmodified) | Bacteria | 11.1 mM | 0.27 s-1 | - | - | [2][15] |
| Sinorhizobium meliloti (fGly-modified) | Bacteria | 0.50 mM | 2.4 s-1 | 4.8 x 103 | 7.6 |
Signaling Pathways and Experimental Workflows
Metabolic Pathways
References
- 1. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester. [repository.cam.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. Simultaneous determination of choline and betaine in some fish materials - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pp.bme.hu [pp.bme.hu]
- 8. tru.ca [tru.ca]
- 9. Comparative genomics and mutagenesis analyses of choline metabolism in the marine R oseobacter clade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienggj.org [scienggj.org]
- 11. Quantitatively characterizing the ligand binding mechanisms of choline binding protein using Markov state model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitatively Characterizing the Ligand Binding Mechanisms of Choline Binding Protein Using Markov State Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
The Pivotal Role of Choline Sulfate in Microbial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline-O-sulfate, a naturally occurring ester, plays a multifaceted and critical role in the physiology of a diverse range of microorganisms. This technical guide provides an in-depth exploration of the biological significance of choline (B1196258) sulfate (B86663), detailing its function as a potent osmoprotectant, a valuable nutrient source, and a key player in microbial metabolic and regulatory networks. This document summarizes key quantitative data, provides detailed experimental methodologies for studying choline sulfate metabolism, and presents visual representations of the associated biochemical pathways and regulatory circuits. This comprehensive overview is designed to support researchers, scientists, and drug development professionals in understanding and leveraging the microbial metabolism of choline sulfate for various applications.
Introduction
Choline-O-sulfate is an organic compound ubiquitously present in various environments, including soil and marine ecosystems, and is produced by a wide array of organisms such as plants, fungi, and bacteria.[1][2] For microorganisms, this molecule is not merely a bystander but an active participant in their survival and growth strategies. Microbes have evolved sophisticated mechanisms to transport and metabolize choline sulfate, enabling them to thrive in challenging conditions. The significance of choline sulfate in microbial physiology stems from its two primary roles: as a compatible solute for osmoprotection and as a source of essential elements like carbon, nitrogen, and sulfur.[2][3] Understanding the intricacies of choline sulfate metabolism in microbes opens avenues for advancements in agriculture, biotechnology, and the development of novel antimicrobial agents.
Roles of Choline Sulfate in Microbial Physiology
Osmoprotection
In hyperosmotic environments, many bacteria accumulate intracellular compatible solutes to maintain cell turgor and protect cellular machinery. Choline sulfate serves as an effective osmoprotectant for several bacterial species, including Bacillus subtilis.[4][5] Once transported into the cell, it can be accumulated to high concentrations without interfering with normal cellular functions.[4] In B. subtilis, choline-O-sulfate was found to be a metabolically inert compatible solute, meaning it is not hydrolyzed to choline.[4][5] Its osmoprotective effect is comparable to that of the well-known osmoprotectant glycine (B1666218) betaine (B1666868).[4][6]
Nutrient Source
Beyond its role in osmoregulation, choline sulfate is a valuable nutrient source for many microorganisms. It can be utilized as a sole source of carbon, nitrogen, and/or sulfur, depending on the metabolic capabilities of the organism.[3][7] For instance, Sinorhizobium meliloti can use choline-O-sulfate as its sole carbon, nitrogen, and sulfur source for growth, a process dependent on a functional bet locus.[3][7] This metabolic versatility provides a competitive advantage to microbes in nutrient-limited environments.
Metabolism of Choline Sulfate
The microbial metabolism of choline sulfate involves its uptake from the environment and subsequent enzymatic breakdown.
Transport of Choline Sulfate
Microorganisms have developed specific transport systems to acquire choline sulfate from their surroundings. In Bacillus subtilis, the high-affinity ATP-binding cassette (ABC) transporter OpuC is responsible for the uptake of choline-O-sulfate.[4][5] This transport is stimulated by high osmolality.[5] In filamentous fungi like Penicillium notatum, a highly specific permease mediates the transport of choline-O-sulfate.[8]
Enzymatic Degradation
The key enzyme in the degradation of choline sulfate is choline sulfatase (EC 3.1.6.6), which hydrolyzes choline-O-sulfate to choline and inorganic sulfate.[9] This enzyme has been identified and characterized in various microorganisms, including bacteria like Sinorhizobium meliloti and fungi.[7][10] The liberated choline can then be further metabolized, often being converted to the potent osmoprotectant glycine betaine through a two-step oxidation process catalyzed by choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB).[11][12]
Regulation of Choline Sulfate Metabolism
The genes involved in choline sulfate metabolism are tightly regulated to ensure an appropriate response to environmental cues such as the availability of choline sulfate and osmotic stress. In many bacteria, the genes for choline sulfate and choline metabolism, often designated as the bet genes, are organized in operons. The expression of these operons is frequently controlled by a repressor protein, typically BetI.[11][13] In the presence of choline, which acts as an inducer, BetI is released from the operator region, leading to the transcription of the bet genes.[11][12] In some bacteria, such as Ruegeria pomeroyi, a more complex regulatory mechanism involving two BetI homologs has been identified, allowing for a fine-tuned response to both choline and osmotic stress.[11][14]
Quantitative Data
The following tables summarize key quantitative data related to choline sulfate transport and enzymatic activity in different microorganisms.
Table 1: Kinetic Parameters of Choline-O-Sulfate Transporters
| Microorganism | Transporter | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Ki (µM) | Notes |
| Bacillus subtilis | OpuC | Choline-O-sulfate | 4 ± 1 | 54 ± 3 | - | Measured in cells grown in minimal medium with 0.4 M NaCl.[5] |
| Bacillus subtilis | OpuC | Glycine betaine | 2.8 | 89 | 4.5 | Choline-O-sulfate acts as a competitive inhibitor.[6] |
| Penicillium notatum | Permease | Choline-O-sulfate | 100 - 300 | 1000 - 6000 | - | Vmax is expressed as µmoles per g per min.[8] |
Table 2: Kinetic Parameters of Choline Sulfatase
| Microorganism | Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/KM (s-1M-1) | Optimal pH |
| Sinorhizobium meliloti | SmCS (BetC) | Choline-O-sulfate | 0.50 | 2.4 | 4.8 x 103 | 7.6 |
| Sinorhizobium meliloti | SmCS (BetC) | 4-nitrophenyl sulfate | - | - | 12 | - |
| Sinorhizobium meliloti (unmodified) | SmCS (BetC) | Choline-O-sulfate | 11.1 | 0.27 | - | - |
Table 3: Gene Expression in Response to Choline Sulfate
| Microorganism | Gene(s) | Inducer (Concentration) | Fold Upregulation |
| Ruegeria pomeroyi | betT, betA | Choline-O-sulfate (2 mM) | 35- to 85-fold |
| Ruegeria pomeroyi | betI1, betC | Choline-O-sulfate (2 mM) | < 6-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological significance of choline sulfate in microbial physiology.
Choline-O-Sulfate Transport Assay
This protocol describes a method for measuring the uptake of radiolabeled choline-O-sulfate by bacterial cells.
Materials:
-
Bacterial culture grown to mid-exponential phase.
-
Minimal medium (e.g., SMM for B. subtilis) with and without osmoticum (e.g., NaCl).
-
[14C]-labeled choline-O-sulfate.
-
Unlabeled choline-O-sulfate.
-
Washing buffer (e.g., minimal medium with the same osmolarity as the growth medium).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with 0.45 µm pore-size filters.
Procedure:
-
Grow bacterial cells in the desired minimal medium to the mid-exponential phase (OD600 of 0.5-0.8). For osmotically induced transport, supplement the medium with an appropriate concentration of NaCl (e.g., 0.4 M for B. subtilis).
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C) and wash them twice with the same medium.
-
Resuspend the cells in the assay medium to a final protein concentration of approximately 0.1-0.2 mg/mL.
-
Pre-warm the cell suspension to the desired temperature (e.g., 37°C).
-
Initiate the transport assay by adding [14C]-choline-O-sulfate to the cell suspension at the desired final concentration. For kinetic analysis, use a range of substrate concentrations.
-
At specific time intervals (e.g., 0, 15, 30, 45, 60 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm pore-size filter.
-
Wash the filters rapidly with two volumes (e.g., 2 mL) of ice-cold washing buffer to remove extracellular radioactivity.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay).
-
Calculate the initial rate of transport in nmol/min/mg of protein. For kinetic analysis, plot the initial transport rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Choline Sulfatase Activity Assay
This protocol describes a colorimetric method for measuring the activity of choline sulfatase.
Materials:
-
Bacterial cell extract or purified enzyme.
-
Choline-O-sulfate solution.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6).
-
Choline oxidase.
-
Horseradish peroxidase (HRP).
-
A suitable chromogenic substrate for HRP (e.g., a colorimetric probe that reacts with H2O2).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare the bacterial cell extract by sonication or other cell lysis methods, followed by centrifugation to remove cell debris. If using a purified enzyme, dilute it in the reaction buffer.
-
Prepare a reaction mixture containing choline oxidase, HRP, and the chromogenic substrate in the reaction buffer.
-
In a 96-well microplate, add the cell extract or purified enzyme to the wells.
-
Initiate the reaction by adding the choline-O-sulfate solution to the wells. The final volume should be consistent across all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a microplate reader.
-
Prepare a standard curve using known concentrations of choline to quantify the amount of choline produced.
-
Calculate the enzyme activity in units (e.g., µmol of choline produced per minute) per mg of protein. For kinetic analysis, vary the concentration of choline-O-sulfate and measure the initial reaction rates to determine Km and kcat.
Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of the expression of genes involved in choline sulfate metabolism using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Bacterial cultures grown under different conditions (e.g., with and without choline sulfate).
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and corresponding buffer and dNTPs.
-
Gene-specific primers for the target genes (e.g., betC, betA, betT) and a reference gene (e.g., 16S rRNA).
-
SYBR Green or other fluorescent DNA-binding dye-based qPCR master mix.
-
qPCR instrument.
Procedure:
-
Grow bacterial cultures to the desired growth phase under control and experimental conditions (e.g., in the presence of 2 mM choline-O-sulfate).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase, random primers or gene-specific primers, and dNTPs.
-
Set up the qPCR reactions in a qPCR plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template. Include no-template controls to check for contamination.
-
Perform the qPCR using a suitable thermal cycling program on a qPCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the instrument's software. Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualizations
The following diagrams illustrate the key pathways and regulatory circuits involved in choline sulfate metabolism in microorganisms.
Choline Sulfate Metabolic Pathway
Caption: Metabolic pathway of choline-O-sulfate in bacteria.
Regulation of the bet Operon by BetI
Caption: Regulation of the bet operon by the BetI repressor.
Experimental Workflow for Choline-O-Sulfate Transport Assay
Caption: Experimental workflow for a choline-O-sulfate transport assay.
Conclusion
Choline sulfate is a molecule of profound biological significance in the microbial world. Its roles as an osmoprotectant and a versatile nutrient source underscore its importance for microbial survival and adaptation. The elucidation of the transport systems, metabolic pathways, and regulatory networks governing choline sulfate utilization has provided valuable insights into microbial physiology. For researchers and scientists, a deeper understanding of these processes can pave the way for innovations in areas such as crop protection, through the use of osmoprotectant-producing bacteria, and in industrial biotechnology, by harnessing microbial metabolic capabilities. For drug development professionals, the enzymes and transporters involved in choline sulfate metabolism represent potential targets for the development of novel antimicrobial agents that could disrupt essential physiological functions in pathogenic microbes. Continued research in this field promises to uncover further complexities and applications of choline sulfate in the intricate web of microbial life.
References
- 1. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: choline-O-sulfate is metabolized into glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-affinity transport of choline-O-sulfate and its use as a compatible solute in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity and Control of Choline–O-Sulfate Transport in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choline-sulfatase - Wikipedia [en.wikipedia.org]
- 10. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
Choline Sulfate: A Key Player in Plant Sulfur Storage and Stress Tolerance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur is an essential macronutrient for plant growth and development, playing a critical role in the synthesis of amino acids, proteins, and various secondary metabolites. Plants have evolved intricate mechanisms to acquire, assimilate, and store sulfur to ensure a continuous supply for their metabolic needs, especially under conditions of sulfur limitation. One such mechanism involves the synthesis and accumulation of choline (B1196258) sulfate (B86663), a zwitterionic sulfur-containing compound. This technical guide provides a comprehensive overview of the role of choline sulfate as a sulfur storage compound in plants, detailing its biosynthesis, transport, catabolism, and the signaling pathways that regulate its metabolism. The guide also includes detailed experimental protocols for the study of choline sulfate and summarizes available quantitative data on its accumulation in various plant species.
The Role of Choline Sulfate in Plant Physiology
Choline sulfate serves a dual function in plants, acting as both a sulfur storage compound and a compatible osmolyte.
-
Sulfur Storage: Under sulfur-deficient conditions, many plant species accumulate choline sulfate in their tissues. It can constitute a significant portion of the soluble organic sulfur pool, acting as a readily available reserve of sulfur that can be mobilized when external sulfur supplies are scarce. This storage function is crucial for maintaining metabolic activity and supporting growth during periods of sulfur limitation. Research has shown that in sulfur-deficient corn, barley, and sunflower plants, choline sulfate can account for up to one-third of the labeled metabolic products from radiosulfate uptake[1].
-
Osmotic Adjustment: In addition to its role in sulfur storage, choline sulfate functions as a compatible osmolyte, particularly in halophytic (salt-tolerant) plants. Under saline conditions, the accumulation of choline sulfate in the cytoplasm helps to maintain cellular turgor and protect cellular structures from the deleterious effects of high ion concentrations[2][3].
Biosynthesis of Choline Sulfate
The biosynthesis of choline sulfate is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6). This enzyme facilitates the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to choline.
The reaction is as follows:
Choline + PAPS → Choline Sulfate + 3'-phosphoadenosine-5'-phosphate (PAP)
Choline sulfotransferase activity is notably induced by environmental stressors such as salinity and osmotic stress. For instance, in the halophytic genus Limonium, choline sulfotransferase activity in roots and leaves increases significantly upon salinization[2].
Kinetic Properties of Choline Sulfotransferase
Studies on choline sulfotransferase from Limonium perezii have revealed the following kinetic properties[2]:
| Parameter | Value |
| pH Optimum | 9.0 |
| Apparent Km for Choline | 25 µM |
| Apparent Km for PAPS | 5.5 µM |
Transport of Choline Sulfate
The movement of choline sulfate within the plant is a critical aspect of its function as a sulfur store. Evidence suggests the existence of active transport mechanisms for choline sulfate. Studies on barley roots have demonstrated the active uptake of choline sulfate from the external medium, indicating the involvement of specific transporter proteins in its cellular accumulation. While specific transporters for choline sulfate have not yet been fully characterized in plants, the general mechanisms of sulfate transport are well-understood and involve families of sulfate transporter (SULTR) proteins[4].
Catabolism of Choline Sulfate
The mobilization of stored sulfur from choline sulfate requires its enzymatic breakdown. This is carried out by the enzyme choline sulfatase (EC 3.1.6.6), which hydrolyzes choline sulfate back into choline and inorganic sulfate.
The reaction is as follows:
Choline Sulfate + H2O → Choline + Sulfate
The released sulfate can then be assimilated into cysteine and other essential sulfur-containing compounds. The activity of choline sulfatase is regulated by the sulfur status of the plant, with increased activity observed under sulfur-deficient conditions, particularly in fungi. While the choline sulfatase enzyme is well-characterized in microorganisms, further research is needed to fully elucidate its properties and regulation in plants[5][6].
Signaling Pathways Regulating Choline Sulfate Metabolism
The accumulation of choline sulfate is tightly regulated by the plant's sulfur nutritional status and by environmental stress signals. While a specific signaling pathway dedicated solely to choline sulfate has not been fully elucidated, its regulation is integrated into the broader network of sulfur deficiency and stress response pathways.
Under sulfur deficiency, a complex signaling cascade is initiated, leading to the upregulation of genes involved in sulfate uptake and assimilation. Key signaling molecules in this response include O-acetylserine (OAS), which accumulates when sulfide (B99878) is limiting for cysteine synthesis[7]. The transcription factor SLIM1 (SULFUR LIMITATION 1) has been identified as a central regulator of the sulfur starvation response in Arabidopsis, controlling the expression of numerous genes, including those for sulfate transporters[8]. It is plausible that the expression of choline sulfotransferase is also under the control of such regulatory networks to coordinate sulfur storage with its availability.
Hormonal signaling also plays a role in the response to sulfur deficiency. Phytohormones such as auxins, cytokinins, and ethylene (B1197577) have been shown to interact with sulfur signaling pathways, influencing root architecture and nutrient uptake[9].
Quantitative Data on Choline Sulfate Accumulation
While the qualitative role of choline sulfate as a sulfur store and osmolyte is well-established, comprehensive quantitative data across a wide range of plant species and stress conditions remains an area of active research. The following table summarizes available data on choline sulfotransferase activity, a proxy for choline sulfate synthesis, under different conditions.
| Plant Species | Tissue | Condition | Fold Increase in Choline Sulfotransferase Activity | Reference |
| Limonium perezii | Roots and Leaves | Salinization (40% artificial sea water) | At least 4-fold | [2][3] |
| Limonium perezii | Cell Culture | Salt Shock (20% artificial sea water) | Induced | [2][3] |
| Limonium perezii | Cell Culture | Osmotic Shock (19% PEG 6000) | Induced | [2][3] |
Experimental Protocols
Extraction and Quantification of Choline Sulfate by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of choline sulfate from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Extraction
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
To approximately 100 mg of powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ice bath for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
B. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar choline sulfate molecule.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transition for choline sulfate.
-
Quantification: Use a stable isotope-labeled internal standard of choline sulfate for accurate quantification and prepare a calibration curve with authentic choline sulfate standards[10][11][12][13].
Assay for Choline Sulfotransferase Activity (Radiometric Method)
This protocol is adapted from the method described for Limonium species and measures the incorporation of radiolabeled choline into choline sulfate[2].
A. Enzyme Extraction
-
Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM 2-mercaptoethanol (B42355) and 1 mM EDTA).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the resulting supernatant as the crude enzyme extract.
B. Assay Mixture (Final Volume: 100 µL)
-
100 mM Tris-HCl, pH 9.0
-
10 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
0.5 mM PAPS
-
50 µM [14C]Choline (specific activity ~50 mCi/mmol)
-
Enzyme extract (adjust protein concentration for linearity)
C. Procedure
-
Initiate the reaction by adding the enzyme extract to the pre-warmed (30°C) assay mixture.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Apply the reaction mixture to a small Dowex 50-H+ cation exchange column to separate the positively charged [14C]choline from the zwitterionic [14C]choline sulfate.
-
Elute the [14C]choline sulfate with water.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of [14C]choline sulfate formed per unit time per milligram of protein.
Diagrams
Metabolic Pathway of Choline Sulfate
Caption: Biosynthesis and catabolism of choline sulfate in plants.
Experimental Workflow for Choline Sulfate Quantification
Caption: Workflow for the quantification of choline sulfate in plant tissues.
Signaling in Response to Sulfur Deficiency
Caption: A simplified model of the signaling cascade in response to sulfur deficiency.
Conclusion
Choline sulfate plays a multifaceted role in plant metabolism, acting as a vital sulfur reserve and a protective osmolyte. Its synthesis and degradation are tightly regulated in response to the plant's nutritional status and environmental cues. Understanding the intricacies of choline sulfate metabolism holds significant potential for developing strategies to enhance crop resilience to sulfur-deficient soils and saline environments. Further research is warranted to identify the specific transporters and regulatory factors that govern choline sulfate dynamics in plants, which could pave the way for targeted genetic engineering approaches to improve crop performance and nutritional quality.
References
- 1. Choline Sulfate in Higher Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions [frontiersin.org]
- 6. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 7. Sulfur signaling and starvation response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How plants work with sulfur | RIKEN [riken.jp]
- 9. Sulfate Availability and Hormonal Signaling in the Coordination of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Enigmatic Presence of Choline Sulfate in Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258) sulfate (B86663), a quaternary ammonium (B1175870) compound and an ester of choline, is a known osmolyte and metabolite in various organisms. However, its specific distribution, concentration, and physiological roles within the vast and diverse phyla of marine invertebrates remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of choline sulfate in marine invertebrates. It addresses the significant gap in quantitative data and provides comprehensive, adaptable experimental protocols for the extraction, identification, and quantification of this compound. Furthermore, this guide outlines potential biosynthetic and metabolic pathways and discusses hypothetical signaling roles, offering a foundational framework for future research in this nascent field. The information presented herein is intended to empower researchers to explore the untapped potential of choline sulfate in marine invertebrate physiology and its prospective applications in drug development.
Introduction: The Unexplored Significance of Choline Sulfate
Marine invertebrates have evolved a complex array of organic osmolytes to cope with the fluctuating salinity of their environment. While free amino acids and compounds like glycine (B1666218) betaine (B1666868) have been extensively studied, methylamines and methylsulfonium compounds, including choline sulfate, have been largely overlooked. Choline sulfate's zwitterionic nature at physiological pH suggests its potential as a "compatible osmolyte," a solute that can accumulate to high concentrations to balance osmotic pressure without significantly perturbing cellular functions.
Beyond its role in osmoregulation, the involvement of choline and sulfur in critical biological processes hints at a more complex function for choline sulfate. Choline is a precursor for the neurotransmitter acetylcholine (B1216132) and a key component of cell membranes.[1] Sulfur-containing compounds are also known to be involved in a variety of signaling pathways in marine organisms. This guide aims to provide the necessary tools and theoretical framework to investigate the multifaceted roles of choline sulfate in the biology of marine invertebrates.
Quantitative Data on Choline Sulfate Occurrence
A comprehensive review of existing literature reveals a significant paucity of quantitative data on choline sulfate concentrations in marine invertebrates. While numerous studies have cataloged other osmolytes, choline sulfate is rarely included in these analyses. This represents a critical knowledge gap and a promising area for future research.
To facilitate and standardize future data collection, the following table structure is proposed for reporting choline sulfate concentrations. Researchers are encouraged to utilize the experimental protocols detailed in Section 3 to populate this and similar databases.
Table 1: Proposed Structure for Reporting Choline Sulfate Concentrations in Marine Invertebrates
| Phylum | Class | Species | Tissue/Fluid | Salinity (ppt) | Concentration (µmol/g wet weight) | Concentration (µmol/g dry weight) | Analytical Method | Reference |
| e.g., Mollusca | e.g., Bivalvia | e.g., Mytilus edulis | e.g., Gill | e.g., 35 | e.g., (Value) | e.g., (Value) | e.g., HILIC-LC-MS/MS | e.g., (Citation) |
| e.g., Arthropoda | e.g., Malacostraca | e.g., Carcinus maenas | e.g., Hemolymph | e.g., 32 | e.g., (Value) | e.g., N/A | e.g., ¹H-NMR | e.g., (Citation) |
| e.g., Echinodermata | e.g., Asteroidea | e.g., Asterias rubens | e.g., Tube feet | e.g., 34 | e.g., (Value) | e.g., (Value) | e.g., HILIC-LC-MS/MS | e.g., (Citation) |
Experimental Protocols
The following protocols are detailed methodologies adapted from established analytical techniques for choline and other quaternary ammonium compounds, specifically tailored for the analysis of choline sulfate in marine invertebrate tissues.
Protocol 1: Extraction of Quaternary Ammonium Compounds from Marine Invertebrate Tissue
This protocol describes a robust method for the extraction of polar metabolites, including choline sulfate, from soft-bodied marine invertebrates.
Materials:
-
Marine invertebrate tissue (fresh or frozen at -80°C)
-
Chloroform (B151607), HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Lyophilizer (optional)
Procedure:
-
Tissue Preparation: Excise the desired tissue from the organism. If not proceeding immediately, flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenization: Weigh approximately 100 mg of wet tissue. If frozen, keep on dry ice. Add the tissue to a pre-chilled homogenization tube. Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Disruption: Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, bead beating may be necessary.
-
Phase Separation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanolic layer (containing polar metabolites like choline sulfate), a lower chloroform layer (containing lipids), and a solid pellet of precipitated proteins and other macromolecules.
-
Collection: Carefully collect the upper aqueous/methanolic phase using a pipette and transfer it to a new microcentrifuge tube.
-
Drying: Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of a solvent compatible with the subsequent analytical method (e.g., 90:10 acetonitrile:water for HILIC-LC-MS/MS or a deuterated solvent for NMR).
-
Storage: Store the reconstituted extract at -80°C until analysis.
References
Choline Sulfate as a Precursor for Glycine Betaine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycine (B1666218) betaine (B1666868) (GB) is a potent osmoprotectant accumulated by a wide range of organisms to counteract osmotic stress. While the synthesis of GB from choline (B1196258) is well-documented, a number of microorganisms utilize an alternative pathway initiated from the precursor choline-O-sulfate. This technical guide provides an in-depth overview of the biochemical conversion of choline-O-sulfate to glycine betaine, focusing on the enzymatic pathway, transport mechanisms, and relevant quantitative data. Detailed experimental protocols for the cloning, expression, and characterization of the key enzymes, alongside methods for metabolite quantification, are provided to facilitate further research in this area.
The Biochemical Pathway: From Choline Sulfate (B86663) to Glycine Betaine
In several bacteria, most notably the soil bacterium Sinorhizhobium meliloti, glycine betaine can be synthesized from choline-O-sulfate via a three-step enzymatic pathway.[1] This process is encoded by the bet operon, which includes the structural genes betC, betA, and betB.[2][3] The pathway is initiated by the cellular uptake of choline-O-sulfate.
The three core enzymatic steps are:
-
Hydrolysis: Choline-O-sulfate is hydrolyzed by the enzyme Choline Sulfatase (BetC) to yield choline and an inorganic sulfate molecule.[1][2]
-
First Oxidation: The resulting choline is oxidized to betaine aldehyde by Choline Dehydrogenase (BetA) .[4][5]
-
Second Oxidation: Betaine aldehyde is subsequently and irreversibly oxidized to the final product, glycine betaine , by Betaine Aldehyde Dehydrogenase (BetB) .[4][5]
Figure 1: Overview of the glycine betaine synthesis pathway from extracellular choline-O-sulfate.
Transport Mechanisms for Choline-O-Sulfate
The initiation of the metabolic pathway is contingent on the transport of choline-O-sulfate across the cell membrane. This process is mediated by dedicated transport systems. In Bacillus subtilis, a high-affinity ATP-binding cassette (ABC) transport system is responsible for its uptake.[6] In the bacterium Pseudomonas sp. ATCC19151, a gene designated betD is identified as encoding a substrate-binding protein component of an ABC transporter for choline sulfate.[7] Filamentous fungi such as Penicillium notatum possess a highly specific choline-O-sulfate permease.[8] These transport systems are crucial for scavenging the precursor from the environment, particularly under conditions of osmotic stress.
Enzymology and Quantitative Data
The conversion of choline-O-sulfate to glycine betaine is a highly efficient process catalyzed by three distinct enzymes. The kinetic properties of these enzymes have been characterized in several organisms.
Choline Sulfatase (BetC)
-
Function: Catalyzes the hydrolysis of the sulfate ester bond in choline-O-sulfate.[1]
-
Enzyme Family: A member of the alkaline phosphatase (AP) superfamily.[2][9]
-
Mechanism: Proceeds via a nucleophilic attack resulting in S-O bond cleavage.[9][10]
Choline Dehydrogenase (BetA)
-
Function: Catalyzes the oxidation of the primary alcohol group of choline to an aldehyde.[4]
-
Enzyme Family: Belongs to the glucose-methanol-choline (GMC) oxidoreductase superfamily and typically contains a flavin adenine (B156593) dinucleotide (FAD) cofactor.[11][12]
Betaine Aldehyde Dehydrogenase (BetB)
-
Function: Catalyzes the NAD(P)⁺-dependent oxidation of betaine aldehyde to a carboxylate.[13]
-
Enzyme Family: A member of the aldehyde dehydrogenase (ALDH) superfamily.[14][15]
Table 1: Kinetic Parameters of Key Pathway Enzymes
| Enzyme | Organism | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹M⁻¹) | Specific Activity | Reference(s) |
|---|---|---|---|---|---|---|---|
| Choline Sulfatase (BetC) | Sinorhizobium meliloti | Choline-O-Sulfate | 0.50 | 2.4 | 4.8 x 10³ | - | [10] |
| Choline Dehydrogenase (BetA) | Halomonas elongata | Choline | - | - | - | 0.9 µmol O₂ min⁻¹mg⁻¹mM⁻¹ | [9] |
| Betaine Aldehyde Dehydrogenase (BetB) | Pseudomonas aeruginosa | Betaine Aldehyde | 0.012 (NADP⁺) | - | - | 74.5 U/mg |[13] |
Physiological Role and Accumulation Data
Choline-O-sulfate can serve directly as a compatible solute or as a precursor for the more potent osmoprotectant, glycine betaine.[6] The conversion and subsequent accumulation are often regulated by the level of osmotic stress.
Table 2: Osmoprotective Concentrations and Intracellular Accumulation
| Organism/System | Compound | Effective Concentration | Intracellular Level | Condition | Reference(s) |
|---|---|---|---|---|---|
| Bacillus subtilis | Choline-O-Sulfate | 20 µM (notable effect) | - | High Osmolality Medium | [6] |
| Bacillus subtilis | Choline-O-Sulfate | 100-200 µM (full protection) | - | High Osmolality Medium | [6] |
| Penicillium fellutanum | Glycine Betaine | - | 70 mM | 3 M NaCl | [11] |
| Penicillium fellutanum | Choline-O-Sulfate | - | 46 mM | 3 M NaCl | [11] |
| Estuarine Bacteria | Glycine Betaine (from Choline) | - | 2.1 - 34 mM | Salinity increase (14 to 35 ppt) |[16] |
Experimental Protocols
This section provides detailed methodologies for the study of the choline-O-sulfate to glycine betaine pathway.
Figure 2: General experimental workflow for studying the glycine betaine synthesis pathway.
Protocol 1: Cloning and Recombinant Expression of Pathway Enzymes (e.g., betC)
-
Gene Amplification: Amplify the target gene (e.g., betC from S. meliloti genomic DNA) via Polymerase Chain Reaction (PCR). Design primers to include restriction sites (e.g., NdeI and HindIII) compatible with the chosen expression vector.[17]
-
Vector and Insert Preparation: Digest both the PCR product and the expression vector (e.g., pET-21b(+)) with the selected restriction enzymes. Purify the digested DNA fragments from an agarose (B213101) gel.[17]
-
Ligation: Ligate the purified gene insert into the digested expression vector using T4 DNA ligase. This creates a recombinant plasmid designed for protein overexpression, often with an affinity tag (e.g., His₆-tag).[17]
-
Transformation and Expression: Transform the recombinant plasmid into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation, followed by transformation into an expression host (e.g., E. coli BL21(DE3)). Grow the expression host in a suitable medium (e.g., LB) to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding a final concentration of 0.4-1.0 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 4-16 hours at a reduced temperature (e.g., 16-25°C).[9][18]
Protocol 2: Purification of Recombinant His-tagged Enzymes
-
Cell Lysis: Harvest the induced cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Dialysis: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column to remove imidazole. A typical yield for recombinant choline sulfatase is ~6 mg of pure protein per gram of wet cells.[10]
Protocol 3: Enzyme Activity Assays
-
Choline Sulfatase (BetC) Assay:
-
Method: Spectrophotometrically monitor the hydrolysis of the artificial substrate p-nitrophenyl sulfate (pNPS).[19]
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.6), 1 mM pNPS, and purified enzyme.
-
Detection: Measure the increase in absorbance at 405 nm resulting from the formation of p-nitrophenol.
-
-
Choline Dehydrogenase (BetA) Assay:
-
Method: Monitor the rate of substrate-dependent oxygen consumption using an oxygen electrode.[9]
-
Reaction Mixture: Air-saturated 50 mM potassium phosphate (B84403) (pH 7.0), 1 mM phenazine (B1670421) methosulfate (as a primary electron acceptor), 1-50 mM choline, and purified enzyme.
-
Detection: Record the decrease in dissolved oxygen concentration over time.
-
-
Betaine Aldehyde Dehydrogenase (BetB) Assay:
-
Method: Spectrophotometrically monitor the formation of NAD(P)H.[13]
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM betaine aldehyde, 0.3 mM NADP⁺ (or NAD⁺), and purified enzyme.[13]
-
Detection: Measure the increase in absorbance at 340 nm. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.[13]
-
Protocol 4: Quantification of Metabolites by HPLC-MS/MS
-
Sample Preparation: Quench metabolism and extract metabolites from cell pellets using a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water). Centrifuge to remove cell debris.[20]
-
Chromatographic Separation: Separate choline and glycine betaine using normal-phase chromatography on a silica (B1680970) column.[20][21]
-
Mobile Phase Example: A gradient elution starting with a mixture of 15 mM ammonium (B1175870) formate (B1220265) and acetonitrile (25:75 v/v).[20]
-
-
Detection and Quantification: Use tandem mass spectrometry (MS/MS) in the multiple-reaction monitoring (MRM) mode for high sensitivity and specificity.[21]
Protocol 5: Quantification of Metabolites by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare cell extracts as described for HPLC. Lyophilize the aqueous fraction and reconstitute in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Data Acquisition: Acquire 1D ¹H-NMR spectra on a high-field NMR spectrometer (e.g., ≥500 MHz). Suppress the residual water signal using an appropriate pulse sequence (e.g., CPMG or presaturation).[4]
-
Analysis and Quantification:
-
Identification: Identify metabolites based on their characteristic chemical shifts. The N-methyl protons of glycine betaine produce a sharp singlet at ~3.27 ppm, and the N-methyl protons of choline resonate as a singlet at ~3.21 ppm.
-
Quantification: Integrate the area of the characteristic peaks and calculate the concentration relative to the integral of the known amount of internal standard.[6][22]
-
Conclusion
The synthesis of glycine betaine from choline-O-sulfate represents a crucial adaptive strategy for microorganisms facing osmotic challenges. This pathway, underpinned by the sequential action of choline sulfatase, choline dehydrogenase, and betaine aldehyde dehydrogenase, provides a direct link between environmental sulfur metabolism and osmoprotection. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to explore the mechanistic details of this pathway, its regulation, and its potential for biotechnological applications, such as the engineering of stress-tolerant crops or microorganisms.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection -Analytical Science and Technology [koreascience.kr]
- 3. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: choline-O-sulfate is metabolized into glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Betaine aldehyde dehydrogenase: assay and partial purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of betaine and choline contents of aleurone, bran, and flour fractions of wheat (Triticum aestivum L.) Using (1)H nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducible expression of choline sulfatase and its regulator BetR in Pseudomonas sp. ATCC19151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choline sulfate permease. Transfer of information from bacteria to higher plants? [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, Expression, and Purification of Choline Dehydrogenase from the Moderate Halophile Halomonas elongata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Purification and catalysis of choline dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and structural features of betaine aldehyde dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metadb.riken.jp [metadb.riken.jp]
- 16. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. bevital.no [bevital.no]
- 21. academic.oup.com [academic.oup.com]
- 22. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Choline O-Sulfate from Natural Sources: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) O-sulfate is a naturally occurring quaternary ammonium (B1175870) compound found in a variety of organisms, including halophytic plants, fungi, and bacteria.[1][2][3] It plays a significant role as a compatible osmolyte, helping cells to survive in high-salinity environments.[1][2] In some bacteria, such as Sinorhizobium meliloti, choline O-sulfate serves as a precursor for the biosynthesis of glycine (B1666218) betaine (B1666868), another important osmoprotectant.[1][4] Given its role in cellular stress responses, there is growing interest in understanding the biosynthesis, metabolism, and potential pharmacological applications of choline O-sulfate.
This technical guide provides a comprehensive overview of the methods for the structural elucidation of choline O-sulfate from natural sources. It covers the key stages of isolation, purification, and characterization using modern analytical techniques. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in this field.
Isolation and Purification of Choline O-Sulfate
The isolation and purification of the zwitterionic choline O-sulfate from complex natural matrices can be challenging. The following is a generalized workflow, followed by a more detailed experimental protocol based on methods reported for the separation of quaternary ammonium compounds from biological samples.
Generalized Experimental Workflow
Detailed Experimental Protocol: Isolation from Plant Material (e.g., Limonium species)
This protocol is adapted from methods for the extraction and purification of quaternary ammonium compounds from halophytes.[5]
-
Extraction:
-
Harvest fresh plant material (e.g., leaves of Limonium perezii).
-
Homogenize the tissue in 80% ethanol (B145695) at a ratio of 1:10 (w/v).
-
Stir the homogenate for 4 hours at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.
-
Collect the supernatant.
-
-
Initial Purification by Ion-Exchange Chromatography:
-
Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
Resuspend the resulting aqueous extract in deionized water.
-
Load the extract onto a Dowex 50W-X8 (H+ form) cation-exchange column.
-
Wash the column with deionized water to remove anionic and neutral compounds.
-
Elute the quaternary ammonium compounds, including choline O-sulfate, with 2 M ammonium hydroxide.
-
-
Further Purification:
-
Lyophilize the eluate to remove the ammonium hydroxide.
-
Redissolve the dried residue in a minimal amount of the appropriate solvent for further purification by high-performance liquid chromatography (HPLC), if necessary. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like choline O-sulfate.
-
Structural Elucidation by Spectroscopic and Spectrometric Methods
The definitive identification of choline O-sulfate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For choline O-sulfate, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, provide unambiguous structural information.
The following is a general protocol for the NMR analysis of a purified sample of choline O-sulfate.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified choline O-sulfate in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For the ¹H NMR spectrum, use a solvent suppression pulse sequence to attenuate the residual HOD signal.
-
The following table summarizes the ¹H and ¹³C NMR chemical shifts for choline O-sulfate in D₂O.[6][7]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations |
| N(CH₃)₃ | 3.27 | 56.4 | s | C-1, C-2 |
| H₂-1 | 3.65 | 68.2 | t | C-2, N(CH₃)₃ |
| H₂-2 | 4.34 | 60.1 | t | C-1, N(CH₃)₃ |
s = singlet, t = triplet
A detailed quantum-mechanical driven ¹H iterative full spin analysis has provided precise coupling constants for choline O-sulfate.[6][7]
| Coupling | Value (Hz) |
| ²JH-1, H-1' | -13.81 |
| ³JH-1, H-2 | 7.16 |
| ³JH-1', H-2 | 2.12 |
| ³JH-1, N | 2.66 |
| ²JH-2, N | 0.37 |
| ²JN-CH₃, N | 0.48 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For choline O-sulfate, electrospray ionization (ESI) is a suitable soft ionization technique.
This protocol is a general guideline for the analysis of choline O-sulfate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
Use a HILIC column for chromatographic separation.
-
The mobile phase can consist of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Employ a gradient elution to achieve good separation from other components in the extract.
-
-
Mass Spectrometric Detection:
-
Use an ESI source in positive ion mode.
-
The precursor ion for choline O-sulfate is [M+H]⁺ at m/z 184.06.
-
For tandem MS (MS/MS), fragment the precursor ion and monitor for characteristic product ions, such as m/z 104.1 (choline) and m/z 60.1 (trimethylamine fragment).
-
Metabolic Pathway of Choline O-Sulfate
In several bacteria, choline O-sulfate is a substrate in the biosynthesis of glycine betaine. This metabolic pathway is crucial for osmoregulation.
References
- 1. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum-Mechanical Driven 1H Iterative Full Spin Analysis Addresses Complex Peak Patterns of Choline Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Choline Sulfate Transport in Prokaryotic Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Choline-O-sulfate is a vital osmoprotectant for many prokaryotic species, enabling survival in high-osmolality environments. Its transport into the cell is a tightly regulated process, primarily mediated by high-affinity ATP-binding cassette (ABC) transporters. This document provides an in-depth overview of the known mechanisms of choline (B1196258) sulfate (B86663) transport in prokaryotes, focusing on the well-characterized OpuC transporter in Bacillus subtilis. It details the kinetic parameters of transport, the molecular basis of regulation by osmotic stress and transcriptional repressors, and provides standardized protocols for experimental characterization. Visual diagrams of the transport mechanism, regulatory pathways, and experimental workflows are included to facilitate understanding.
Core Transport Mechanisms
Prokaryotic cells employ sophisticated systems to acquire choline-O-sulfate from the environment. The predominant mechanism identified is primary active transport via the ABC superfamily. In some bacteria, a secondary strategy involving extracellular hydrolysis followed by the transport of the resulting choline is utilized.
ATP-Binding Cassette (ABC) Transporters: The OpuC System
The most thoroughly characterized choline-O-sulfate transport system is the OpuC transporter in Bacillus subtilis.[1][2][3] OpuC is a multi-subunit ABC transporter that utilizes the energy from ATP hydrolysis to drive the high-affinity uptake of choline-O-sulfate and other compatible solutes like glycine (B1666218) betaine (B1666868).[1][2]
The general mechanism for an ABC importer like OpuC involves several key steps:
-
Substrate Binding: The process begins in the periplasmic space (in Gram-negative bacteria) or on the extracellular surface (in Gram-positive bacteria), where a high-affinity substrate-binding protein (SBP) captures the choline-O-sulfate molecule.[4][5]
-
Docking and Translocation: The substrate-loaded SBP docks with the transporter's transmembrane domains (TMDs). This binding event triggers a conformational change.[5][6]
-
ATP Hydrolysis: The conformational change is transmitted to the cytosolic nucleotide-binding domains (NBDs), which bind and hydrolyze ATP.[6][7]
-
Substrate Release: The energy released from ATP hydrolysis powers a further conformational change in the TMDs, opening a channel to the cytoplasm and releasing the choline-O-sulfate molecule into the cell.[4][6]
-
Resetting the Transporter: Following substrate release, the transporter resets to its initial conformation, ready for another transport cycle.
Choline-O-sulfate has been shown to be a competitive inhibitor of glycine betaine transport by OpuC, indicating that both substrates utilize the same binding site on the transporter.[1] In B. subtilis, OpuC is the sole system responsible for choline-O-sulfate uptake.[1]
Hydrolysis-Coupled Transport
An alternative strategy observed in bacteria like Sinorhizobium meliloti involves the extracellular conversion of choline-O-sulfate into choline via a choline sulfatase enzyme, encoded by the betC gene. The liberated choline is then transported into the cell by high-affinity choline transporters, such as the ChoXWV (ABC-type) or BetT (secondary transporter) systems.[8] This pathway is often associated with the catabolism of choline-O-sulfate for use as a carbon, nitrogen, or sulfur source, in addition to its role in osmoprotection via conversion to glycine betaine.[9]
Regulation of Transport Activity
The transport of choline sulfate is tightly controlled at both the activity and transcriptional levels to respond effectively to environmental cues, primarily osmotic stress.
Osmotic Regulation
The activity of transporters like OpuC is directly stimulated by increases in the external osmolality.[1][2] Studies on the related OpuA transporter in Lactococcus lactis suggest that the transporter itself can act as an osmosensor.[10][11][12] Activation is not triggered by a specific signaling molecule but rather by changes in the physical state of the cell membrane and/or increases in intracellular ionic strength that result from water efflux under hyperosmotic conditions.[10][12] This allows for a rapid, post-translational response to osmotic shock, enabling the cell to immediately begin accumulating compatible solutes.
Transcriptional Regulation by BetI Repressors
In many Alphaproteobacteria, the genes encoding choline and choline-O-sulfate transporters and metabolic enzymes (bet genes) are regulated by transcriptional repressors of the TetR family, known as BetI.[8][13][14]
-
Repression: In the absence of an inducer and under low osmotic stress, BetI binds to specific operator sequences in the DNA, physically blocking the transcription of the bet operon, which includes the transporter genes.[8][15][16]
-
Induction/Derepression: Choline, either taken up directly or produced from the hydrolysis of choline-O-sulfate, acts as an inducer molecule. It binds to the BetI repressor, causing a conformational change that makes BetI release from the DNA operator.[8][13] This derepression allows for the transcription of the transporter and associated metabolic genes.
-
Dual Regulation: In organisms like Ruegeria pomeroyi, a novel two-repressor system exists. BetI1 controls the choline sulfatase (betC), while a second, osmo-responsive repressor, BetI2, controls the choline transporter (betT).[8][13] High salinity leads to the repression of betI2 expression, further enhancing the derepression of the choline transporter to accelerate the production of the osmoprotectant glycine betaine from its precursor, choline.[8]
Quantitative Data on Transport Kinetics
The efficiency of a transport system is defined by its kinetic parameters. The OpuC transporter of B. subtilis has been shown to be a high-affinity system for choline-O-sulfate.
| Transporter System | Organism | Substrate | Km (μM) | Vmax (nmol/min·mg protein) | Notes | Citation |
| OpuC (ABC) | Bacillus subtilis | Choline-O-Sulfate | 4 ± 1 | 54 ± 3 | Measured in cells grown in medium with 0.4 M NaCl. | [1][2][17] |
| OpuC (ABC) | Bacillus subtilis | Glycine Betaine | 6 | 65 | For comparison. | |
| OpuC (ABC) | Bacillus subtilis | L-Carnitine | 5.8 | 71.5 | For comparison. |
Experimental Protocols
Characterizing solute transport systems is fundamental to understanding their function. The radiolabeled substrate uptake assay is the gold-standard method for measuring transport kinetics directly.
Protocol: Radiolabeled Choline-O-Sulfate Uptake Assay
This protocol outlines the measurement of choline-O-sulfate transport into bacterial cells using a radiolabeled substrate, such as [14C]choline-O-sulfate.
Materials:
-
Bacterial culture of interest.
-
Appropriate growth medium (e.g., SMM minimal medium for B. subtilis).
-
High-osmolality growth medium (e.g., SMM + 0.4 M NaCl) for inducing transporter expression.
-
Radiolabeled substrate (e.g., [1,2-dimethyl-14C]choline-O-sulfate).
-
Unlabeled ("cold") choline-O-sulfate.
-
Wash buffer (e.g., original growth medium without carbon source).
-
Membrane filtration apparatus (e.g., 96-well harvester or standard manifold).
-
Glass fiber filters (e.g., GF/C or equivalent, 0.45 µm pore size).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Water bath or incubator set to the desired temperature (e.g., 37°C).
Procedure:
-
Cell Growth and Induction:
-
Inoculate the bacterial strain into the appropriate growth medium. For studying osmoregulated transporters, grow parallel cultures in standard medium and high-osmolality medium to the mid-logarithmic phase (e.g., OD578 = 0.3 to 0.5).[3]
-
-
Cell Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with wash buffer to remove residual medium.[18]
-
Resuspend the cells in fresh, pre-warmed assay buffer to a standardized cell density. Determine the protein concentration of the cell suspension for later normalization of uptake rates.
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the assay temperature (e.g., 37°C) for 5-10 minutes.
-
To initiate the transport reaction, add the radiolabeled choline-O-sulfate to the cell suspension to achieve the desired final concentration. For kinetic analysis, this will be a range of concentrations (e.g., 1 to 40 µM).[3]
-
Incubate the mixture with gentle agitation. Take samples at specific time points (e.g., 30, 60, 90, 120 seconds).
-
-
Stopping the Reaction and Filtration:
-
At each time point, take a defined volume of the cell suspension (e.g., 100-200 µL) and immediately add it to the filtration apparatus.
-
Rapidly apply a vacuum to filter the cells onto the glass fiber filter. This step separates the cells from the assay buffer containing the unincorporated radiolabel.[19][20]
-
Immediately wash the filter with several volumes of ice-cold wash buffer to remove any non-specifically bound substrate.
-
-
Quantification:
-
Transfer the filter into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail and vortex briefly.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert CPM to moles of substrate transported using the specific activity of the radiolabeled stock.
-
Normalize the uptake to the cell protein concentration (e.g., nmol/min/mg of protein).
-
Plot the initial rates of uptake against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the transporter.[18]
-
Implications for Drug Development
Understanding the specific mechanisms of nutrient uptake, particularly those essential for survival under stress, opens avenues for novel antimicrobial strategies. High-affinity transporters like OpuC are potential targets for the development of inhibitors that could compromise a pathogen's ability to withstand osmotic stress, such as that encountered within a host organism. Furthermore, these transporters could potentially be exploited as a "Trojan horse" mechanism to deliver antimicrobial compounds that mimic the structure of their natural substrates. A thorough characterization of their structure, function, and regulation is a critical first step in these endeavors.
References
- 1. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity transport of choline-O-sulfate and its use as a compatible solute in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure of a widespread bacterial ABC transporter specific for ergothioneine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural diversity of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftp.rush.edu [ftp.rush.edu]
- 8. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diversity and functions of choline sulphatases in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osmoregulated ABC-transport system of Lactococcus lactis senses water stress via changes in the physical state of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osmoregulated ABC-transport system of Lactococcus lactis senses water stress via changes in the physical state of the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the osmotic signal and osmosensing mechanism of an ABC transport system for glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic, Epigenetic, and Transgenerational Effects of Gut Bacterial Choline Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imparting As(III) Responsiveness to the Choline Response Transcriptional Regulator BetI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Evolutionary Conservation of the Choline Sulfate Metabolic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The choline (B1196258) sulfate (B86663) metabolic pathway plays a crucial, evolutionarily conserved role in cellular adaptation to osmotic stress and in the acquisition of essential nutrients like carbon, nitrogen, and sulfur. Choline-O-sulfate, an osmoprotectant accumulated by a diverse range of organisms, is at the heart of this pathway. Its synthesis and degradation are tightly regulated processes involving a suite of specialized enzymes. This technical guide provides a comprehensive overview of the core components of the choline sulfate metabolic pathway, its evolutionary conservation, detailed experimental protocols for its study, and a summary of key quantitative data. This information is intended to be a valuable resource for researchers in molecular biology, drug development, and environmental microbiology.
Core Components of the Choline Sulfate Metabolic Pathway
The metabolism of choline sulfate primarily involves two key processes: its synthesis from choline and its degradation to choline, which can then be further metabolized. In many microorganisms, the degradation of choline-O-sulfate is the first step in a pathway that converts it to the potent osmoprotectant, glycine (B1666218) betaine (B1666868).
The central enzymes and regulatory elements in this pathway include:
-
Choline Sulfotransferase (EC 2.8.2.6): This enzyme catalyzes the synthesis of choline-O-sulfate from choline and 3'-phosphoadenylyl sulfate (PAPS), the universal sulfate donor.[1]
-
Choline Sulfatase (BetC; EC 3.1.6.6): A key enzyme that hydrolyzes choline-O-sulfate to choline and inorganic sulfate.[2] This is often the initial step in the utilization of choline-O-sulfate as a source of carbon, nitrogen, or sulfur, or as a precursor for glycine betaine synthesis.[3]
-
Choline Dehydrogenase (BetA; EC 1.1.99.1): This enzyme oxidizes choline to betaine aldehyde.[4]
-
Betaine Aldehyde Dehydrogenase (BetB; EC 1.2.1.8): This enzyme catalyzes the final step in the synthesis of glycine betaine, the oxidation of betaine aldehyde.[5]
-
BetI: A regulatory protein that often controls the expression of the bet genes in response to the availability of choline.[6]
The genetic basis for the core degradation pathway in many bacteria is the bet operon, which frequently includes the genes betA, betB, and a regulatory gene betI. In some bacteria, such as Sinorhizobium meliloti, the betC gene for choline sulfatase is also part of this operon, forming a betICBA cluster.[7] However, in other bacteria like Pseudomonas species, the betC gene is located elsewhere in the genome.[6]
Evolutionary Conservation
The choline sulfate metabolic pathway exhibits a broad phylogenetic distribution, with components found in bacteria, fungi, plants, and even some archaea, highlighting its ancient origins and fundamental importance.
Bacteria: The pathway is well-characterized in various bacterial phyla, particularly in Proteobacteria. The bet gene cluster organization provides insights into its evolution. For instance, the presence of the complete betICBA operon in the family Rhizobiaceae suggests a role in both osmoprotection and nutrient acquisition in these symbiotic bacteria.[2] In free-living bacteria, the betC gene is often found in a cassette with a choline sulfate transporter, indicating its primary function in sulfur scavenging.[2] Phylogenetic analyses of BetA reveal its membership in the glucose-methanol-choline (GMC) oxidoreductase family, with homologs found in both Alpha- and Gammaproteobacteria.[8] Similarly, phylogenetic studies of BetB show distinct families, with ALDH9 comprising animal and proteobacterial sequences and ALDH10 containing plant and some bacterial sequences, suggesting a complex evolutionary history with potential instances of horizontal gene transfer.[9]
Fungi: Choline sulfate metabolism is crucial for many filamentous fungi, where it serves as a sulfur source and an osmoprotectant.[10] The choline sulfatase in fungi, like that in Aspergillus nidulans, is typically induced under sulfur starvation conditions.[11] Phylogenetic analyses of fungal sulfotransferases suggest a deep evolutionary history with distinct clusters of aryl sulfotransferases.[12]
Plants: In the plant kingdom, choline sulfotransferase activity is particularly prominent in halophytes, such as members of the genus Limonium, where choline-O-sulfate acts as a compatible solute to mitigate salt stress.[13] The plant sulfotransferase (SOT) gene family is diverse and has undergone lineage-specific expansions and contractions, reflecting the adaptation of different plant species to their environments. Phylogenetic analyses have classified plant SOTs into several subfamilies, with soluble sulfotransferases (SULTs) showing significant variation in gene number across species.[3][14]
Archaea: The presence and function of a complete choline sulfate metabolic pathway in Archaea are less well-documented. However, evidence suggests that some archaea possess enzymes involved in choline metabolism. For instance, ACh-synthesizing activity has been detected in various archaeal strains, indicating the presence of choline-related metabolic pathways in this domain of life.[3] Furthermore, genomic analyses have identified putative choline sulfatase (betC) genes in a variety of archaea, suggesting a potential role in sulfur acquisition or osmoprotection in these extremophiles.[2] The metabolism of sulfur-containing compounds is a key feature of many archaea, and the utilization of choline sulfate would be consistent with their diverse metabolic capabilities.[6]
Data Presentation: Quantitative Enzyme Kinetics
The following tables summarize the available kinetic data for the key enzymes of the choline sulfate metabolic pathway from various organisms. These data are crucial for understanding the efficiency and substrate specificity of these enzymes and for comparative functional studies.
Table 1: Kinetic Parameters of Choline Sulfatase (BetC)
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Sinorhizobium meliloti | Choline-O-sulfate | 0.50 | 2.4 | 4.8 x 10³ | pH 7.6, 25°C | [4] in previous search |
| Aspergillus nidulans | Choline-O-sulfate | 35 | N/A | N/A | pH 7.5 | [11] |
Table 2: Kinetic Parameters of Choline Dehydrogenase (BetA)
| Organism | Substrate | K_m_ (mM) | V_max_ | Conditions | Reference(s) |
| Escherichia coli | Choline | 1.5 | N/A | pH 7.5, 37°C | |
| Crassostrea virginica (Atlantic) | Choline | 15.7 | Twice that of Bay oysters | pH 8.75, 30°C | [15] |
| Crassostrea virginica (Chesapeake Bay) | Choline | 15.7 | N/A | pH 8.75, 30°C | [15] |
| Rat Liver (partially purified) | Choline | 7 | N/A | with PMS as electron acceptor | [16] |
Table 3: Kinetic Parameters of Betaine Aldehyde Dehydrogenase (BetB)
| Organism | Substrate | K_m_ (mM) | V_max_ (µmol min⁻¹ mg⁻¹) | Conditions | Reference(s) |
| Pseudomonas aeruginosa | Betaine Aldehyde | 0.453 | N/A | pH 7.5, 37°C | [9] |
| Aphanothece halophytica | Betaine Aldehyde | 0.091 | 175.4 (with NAD⁺) | pH 7.5, 25°C | [14] |
| Crassostrea virginica (Atlantic) | Betaine Aldehyde | 0.1 | Similar to Bay oysters | pH 7.5-9, 50-55°C | [17] in previous search |
| Crassostrea virginica (Chesapeake Bay) | Betaine Aldehyde | 0.36 | Similar to Atlantic oysters | pH 7.5-9, 50-55°C | [17] in previous search |
Table 4: Kinetic Parameters of Choline Sulfotransferase
| Organism | Substrate | K_m_ (µM) | Conditions | Reference(s) |
| Limonium perezii | Choline | 25 | pH 9.0 | [13] |
| Limonium perezii | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | 5.5 | pH 9.0 | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Choline Sulfatase (BetC) Activity Assay
This protocol is adapted from the methods used for the characterization of Sinorhizobium meliloti and Aspergillus nidulans choline sulfatases.[2][11]
Principle: The activity of choline sulfatase is determined by measuring the amount of choline produced from the hydrolysis of choline-O-sulfate. The choline can be quantified using a variety of methods, including a radiometric assay with ¹⁴C-labeled choline-O-sulfate or a colorimetric assay using choline oxidase and a suitable chromogen.
Materials:
-
Choline-O-sulfate (substrate)
-
[¹⁴C]Choline-O-sulfate (for radiometric assay)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.6)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Scintillation cocktail (for radiometric assay)
-
Choline oxidase
-
Peroxidase
-
4-aminoantipyrine and phenol (B47542) (for colorimetric assay)
-
Microplate reader
-
Liquid scintillation counter
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of [¹⁴C]Choline-O-sulfate, and the enzyme preparation in a total volume of 100 µL.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Separate the product, [¹⁴C]choline, from the unreacted substrate using paper electrophoresis or ion-exchange chromatography.
-
Quantify the amount of [¹⁴C]choline by liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Procedure (Colorimetric Assay):
-
Perform the enzymatic reaction as described in steps 1 and 2 of the radiometric assay, using unlabeled choline-O-sulfate.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
To quantify the choline produced, add a reaction mixture containing choline oxidase, peroxidase, 4-aminoantipyrine, and phenol.
-
Incubate at 37°C for 15-30 minutes to allow for color development.
-
Measure the absorbance at 500 nm using a microplate reader.
-
Determine the concentration of choline from a standard curve prepared with known concentrations of choline.
-
Calculate the enzyme activity.
Choline Dehydrogenase (BetA) Activity Assay
This spectrophotometric protocol is based on the use of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[18]
Principle: Choline dehydrogenase activity is measured by monitoring the reduction of DCPIP, which is coupled to the oxidation of choline to betaine aldehyde. The decrease in absorbance of DCPIP at 600 nm is proportional to the enzyme activity.
Materials:
-
Choline chloride (substrate)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Enzyme preparation (mitochondrial fraction or purified enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, DCPIP, and the enzyme preparation.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding choline chloride to the cuvette.
-
Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of DCPIP.
Betaine Aldehyde Dehydrogenase (BetB) Activity Assay
This protocol is a standard spectrophotometric assay that measures the production of NADH or NADPH.[14]
Principle: Betaine aldehyde dehydrogenase activity is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, during the oxidation of betaine aldehyde to glycine betaine.
Materials:
-
Betaine aldehyde (substrate)
-
NAD⁺ or NADP⁺ (coenzyme)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺ or NADP⁺, and betaine aldehyde.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the molar extinction coefficient of NADH or NADPH.
Quantification of Choline Sulfate by HPLC-MS
This method allows for the sensitive and specific quantification of choline sulfate in biological samples. [21, 22 in previous search]
Principle: Choline sulfate is separated from other cellular components by High-Performance Liquid Chromatography (HPLC) and then detected and quantified by Mass Spectrometry (MS).
Materials:
-
Cell or tissue samples
-
Extraction solvent (e.g., methanol/chloroform/water mixture)
-
HPLC system with a suitable column (e.g., HILIC column)
-
Mass spectrometer (e.g., triple quadrupole)
-
Choline sulfate standard
-
Mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water)
-
Mobile phase B (e.g., acetonitrile)
Procedure:
-
Extraction: Homogenize the biological sample in a cold extraction solvent. Centrifuge to pellet cellular debris and collect the supernatant.
-
HPLC Separation:
-
Inject a known volume of the extract onto the HPLC column.
-
Use a gradient of mobile phase A and B to elute the compounds. A typical gradient might start with a high percentage of acetonitrile (B52724) (e.g., 90%) and gradually increase the aqueous phase.
-
-
MS Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of choline sulfate. For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion and a characteristic product ion.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a choline sulfate standard.
-
Calculate the concentration of choline sulfate in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core pathways of choline-O-sulfate synthesis and degradation.
Caption: Regulation of the bet operon by the BetI repressor and choline.
Caption: Workflow for the quantification of choline sulfate using HPLC-MS.
Conclusion
The choline sulfate metabolic pathway is a testament to the elegant solutions that have evolved to address fundamental cellular challenges, such as maintaining osmotic balance and acquiring essential nutrients. Its presence across diverse life forms underscores its significance. This technical guide has provided a detailed overview of the pathway's components, its evolutionary conservation, practical experimental protocols, and a compilation of quantitative data. It is our hope that this resource will facilitate further research into this fascinating and important metabolic pathway, with potential applications in fields ranging from agriculture to drug development. The continued exploration of the kinetic properties of its enzymes in a wider range of organisms, particularly extremophiles, and a deeper understanding of its regulation will undoubtedly reveal new insights into the adaptability of life.
References
- 1. Functional and morphological evolution in gymnosperms: A portrait of implicated gene families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diversity and functions of choline sulphatases in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of acetylcholine (ACh) and ACh-synthesizing activity in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Mutational Studies of Substrate Inhibition of Betaine Aldehyde Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. shodexhplc.com [shodexhplc.com]
- 8. Comparative genomics and mutagenesis analyses of choline metabolism in the marine R oseobacter clade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceasia.org [scienceasia.org]
- 15. Choline dehydrogenase kinetics contribute to glycine betaine regulation differences in chesapeake bay and atlantic oysters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human choline dehydrogenase: Medical promises and biochemical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Unveiling Novel Choline Sulfate Derivatives in Extremophiles: A Technical Guide for Discovery and Characterization
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required for the identification and characterization of novel choline (B1196258) sulfate (B86663) derivatives in extremophilic organisms. As extremophiles continue to be a source of unique biomolecules with potential therapeutic applications, understanding their repertoire of compatible solutes, such as choline sulfate and its derivatives, is of paramount importance.
Introduction: The Significance of Choline Sulfate Derivatives in Extreme Environments
Extremophiles, organisms that thrive in harsh environmental conditions, have evolved unique biochemical adaptations to survive. One crucial strategy is the accumulation of small organic molecules known as compatible solutes, which protect cellular structures and maintain osmotic balance without interfering with metabolic processes. Choline-O-sulfate is a well-documented compatible solute found in a variety of organisms, including bacteria, fungi, and plants, where it plays a critical role in osmoprotection.[1][2][3][4] The unique sulfur metabolism pathways in some archaea suggest the potential for the existence of yet undiscovered, structurally diverse choline sulfate derivatives.[1][3] The exploration of these novel derivatives could lead to the discovery of new molecules with applications in drug development, biotechnology, and as stabilizing agents for proteins and other biomolecules.
Identification of Novel Choline Sulfate Derivatives: An Experimental Workflow
The identification of novel choline sulfate derivatives from extremophiles is a multi-step process that begins with the cultivation of the microorganism and culminates in the structural elucidation of the purified compounds. The following sections detail the key experimental protocols.
Cultivation and Harvesting of Extremophiles
The initial step involves the cultivation of the target extremophilic microorganism under conditions that mimic its natural habitat, particularly with respect to temperature, pH, and salinity. To induce the production of compatible solutes, the growth medium is typically supplemented with an osmotic stressor, such as high concentrations of NaCl.
General Protocol for Cultivation:
-
Media Preparation: Prepare a suitable growth medium for the specific extremophile. For halophiles, this will involve high salt concentrations.
-
Inoculation and Growth: Inoculate the sterile medium with the extremophilic culture and incubate at the optimal growth temperature and pH. Monitor growth until the late exponential or early stationary phase is reached, as this is often the stage of maximal compatible solute accumulation.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet is then washed to remove extracellular salts and media components. A wash solution with a similar osmolarity to the growth media but lacking the nutrients can be used initially to prevent premature cell lysis. Subsequent washes with a lower salt concentration can be performed to induce osmotic lysis for certain applications.
Extraction of Polar Metabolites
The extraction of polar metabolites, including choline sulfate derivatives, from the cell pellet is a critical step. A common and effective method is a two-phase liquid-liquid extraction using a methanol-chloroform-water system.
Protocol for Polar Metabolite Extraction: [5][6]
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic profile, the cell pellet should be immediately treated with a cold solvent, such as liquid nitrogen or a pre-chilled extraction solvent.
-
Solvent Addition: Add a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol (B129727) and water, to the cell pellet.
-
Homogenization: Thoroughly disrupt the cells to ensure complete extraction. This can be achieved by bead beating, sonication, or freeze-thaw cycles.
-
Phase Separation: Add chloroform (B151607) to the mixture and vortex thoroughly. Centrifuge the sample to separate the mixture into three phases: an upper aqueous/polar phase (containing polar metabolites), a lower organic/non-polar phase (containing lipids), and a solid pellet of cell debris.
-
Collection: Carefully collect the upper aqueous phase, which contains the choline sulfate derivatives.
Analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS)
UPLC-Q-TOF MS is a powerful technique for the untargeted analysis of complex metabolite mixtures. It combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of Q-TOF mass spectrometry, making it ideal for the discovery of novel compounds.[7][8][9][10][11]
Protocol for UPLC-Q-TOF MS Analysis: [9][12][13]
-
Sample Preparation: The dried polar extract is reconstituted in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol.
-
Chromatographic Separation: Inject the sample onto a UPLC system equipped with a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate mobile phase gradient.
-
Mass Spectrometry: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer.
-
Full Scan MS: Acquire data in full scan mode to obtain accurate mass measurements of all ions in the sample. This allows for the generation of potential elemental formulas for unknown compounds.
-
Tandem MS (MS/MS): Perform data-dependent or data-independent acquisition to obtain fragmentation spectra of the ions. The fragmentation patterns provide crucial structural information.
-
-
Data Analysis: Use specialized software to process the raw data. This involves peak picking, alignment, and statistical analysis to identify features that are unique or upregulated under specific conditions (e.g., high salinity). Putative identification of novel choline sulfate derivatives can be made by searching for characteristic neutral losses (e.g., SO3) or fragment ions (e.g., the choline headgroup).
Purification and Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Once a putative novel choline sulfate derivative is identified by UPLC-Q-TOF MS, the next step is to purify the compound and definitively determine its structure using NMR spectroscopy.
Protocol for Purification and NMR Analysis:
-
Large-Scale Extraction: Perform a large-scale extraction of the microbial biomass to obtain sufficient quantities of the target compound for purification.
-
Chromatographic Purification: Purify the target compound from the crude extract using a combination of chromatographic techniques, such as flash chromatography, preparative HPLC, or size-exclusion chromatography.
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and acquire a suite of NMR spectra.
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the types and numbers of protons and carbons in the molecule.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.[2][10][14][15]
-
Data Presentation
Quantitative data on the intracellular concentrations of known compatible solutes can provide a baseline for comparison when searching for novel derivatives. The following table summarizes representative data for known compatible solutes in extremophiles.
| Compatible Solute | Organism | Growth Condition | Intracellular Concentration | Reference |
| Glycine betaine | Halorhodospira halophila | Low K+ medium | 3.3 M | [16] |
| Ectoine | Halomonas elongata | High salinity | Varies with salinity | [17] |
| Trehalose | Thermus thermophilus | 3-4% NaCl | Predominant solute | [18] |
| Mannosylglycerate | Thermus thermophilus | 1-2% NaCl | Main solute | [18] |
| β-glutamine | Halophilic methanogens | 0.7-3.4 M NaCl | Predominant solute | [11][19] |
| Nε-acetyl-β-lysine | Halophilic methanogens | 0.7-3.4 M NaCl | Predominant solute | [11][19] |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following are examples of diagrams that can be generated using the DOT language.
Experimental Workflow for Novel Derivative Identification
Caption: Workflow for the identification of novel choline sulfate derivatives.
Hypothetical Signaling Pathway for Osmolyte Regulation
Caption: A hypothetical signaling pathway for the regulation of compatible solute biosynthesis in response to osmotic stress.
Conclusion and Future Directions
The study of novel choline sulfate derivatives in extremophiles represents a promising frontier in natural product discovery. The methodologies outlined in this guide provide a robust framework for the identification and characterization of these potentially valuable biomolecules. While choline-O-sulfate is a known entity, the vast and largely unexplored biodiversity of extremophiles suggests that other, more complex or modified, choline sulfate derivatives await discovery. Future research should focus on applying these integrated metabolomic approaches to a wider range of extremophilic organisms, which could lead to the identification of compounds with novel biological activities and significant potential for therapeutic and biotechnological applications.
References
- 1. Sulfur metabolism in archaea reveals novel processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 11. Distribution of compatible solutes in the halophilic methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-Q-TOF-MS based metabolomics and chemometric analyses for green tea fermented with Saccharomyces boulardii CNCM I-745 and Lactiplantibacillus plantarum 299V - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Transport of Compatible Solutes in Extremophiles | Semantic Scholar [semanticscholar.org]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Transport of compatible solutes in extremophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Distribution of compatible solutes in the halophilic methanogenic archaebacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Choline Sulfate in Plant Tissues using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) sulfate (B86663) is a zwitterionic quaternary ammonium (B1175870) compound that plays a significant role in plant physiology, particularly as a compatible osmolyte in response to salt and osmotic stress.[1][2] Its accumulation is a key adaptive mechanism in certain plant families, such as the Plumbaginaceae (e.g., Limonium species), where it helps maintain cellular turgor and protect cellular structures under high salinity conditions.[1][2] The quantification of choline sulfate in plant tissues is crucial for understanding plant stress tolerance mechanisms and for potential applications in agriculture and drug development, where osmoprotectants are of interest.
This document provides a detailed protocol for the quantification of choline sulfate in plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology covers sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Reagents and Materials
-
Choline sulfate standard (analytical grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Chloroform (ACS grade)
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
HPLC vials
Sample Preparation and Extraction
A general procedure for the extraction of polar metabolites, including choline sulfate, from plant tissues is the modified Bligh and Dyer method. This method ensures the separation of polar and non-polar compounds.
-
Homogenization: Weigh approximately 100 mg of fresh plant tissue or 20 mg of lyophilized tissue. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: To the powdered tissue, add 1 mL of a pre-chilled chloroform:methanol:water (1:2:0.8, v/v/v) extraction solvent. Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Phase Separation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites like choline sulfate), a lower organic phase, and a solid pellet of cell debris.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase into a new microcentrifuge tube.
-
Filtration: Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating highly polar compounds like choline sulfate.
a. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm or Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-10 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions for Choline Sulfate
The precursor ion for choline sulfate is its [M+H]⁺ adduct with a mass-to-charge ratio (m/z) of 184.1. The primary fragmentation involves the neutral loss of SO₃ (80 Da). A secondary fragmentation can lead to the formation of the characteristic choline fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Choline Sulfate (Quantifier) | 184.1 | 104.1 | 0.1 | 20 | 15 |
| Choline Sulfate (Qualifier) | 184.1 | 60.1 | 0.1 | 20 | 25 |
Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Quantification
Quantification is achieved by creating a calibration curve using a serial dilution of the choline sulfate analytical standard. The concentration of choline sulfate in the plant extracts is then determined by comparing the peak area of the analyte to the calibration curve. Results are typically expressed as µg/g of fresh or dry weight of the plant tissue.
Data Presentation
The following table summarizes hypothetical quantitative data for choline sulfate in different plant species under control and salt-stressed conditions. This data is illustrative and based on the known physiological role of choline sulfate.
| Plant Species | Tissue | Condition | Choline Sulfate Concentration (µg/g FW) | Reference |
| Limonium perezii | Leaf | Control (0 mM NaCl) | 50 | [1] |
| Limonium perezii | Leaf | Salt Stress (400 mM NaCl) | 250 | [1] |
| Limonium gmelini | Leaf | Spring (Low Salinity) | 120 | [3] |
| Limonium gmelini | Leaf | Summer (High Salinity) | 350 | [3] |
| Spinacia oleracea (Spinach) | Leaf | Control (0 mM NaCl) | 15 | [4] |
| Spinacia oleracea (Spinach) | Leaf | Salt Stress (200 mM NaCl) | 75 | [4] |
| Triticum aestivum (Wheat) | Leaf | Control (0 mM NaCl) | 5 | Hypothetical |
| Triticum aestivum (Wheat) | Leaf | Salt Stress (150 mM NaCl) | 25 | Hypothetical |
Visualizations
Choline Sulfate Biosynthesis Pathway
The biosynthesis of choline sulfate in plants involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to choline, a reaction catalyzed by choline sulfotransferase.
Experimental Workflow for Choline Sulfate Quantification
This diagram outlines the major steps involved in the quantification of choline sulfate from plant tissues.
Concluding Remarks
The provided HPLC-MS/MS method offers a sensitive and specific approach for the quantification of choline sulfate in plant tissues. The use of HILIC is essential for the retention and separation of this polar metabolite, while tandem mass spectrometry in MRM mode provides high selectivity and accurate quantification. This protocol serves as a robust starting point for researchers investigating the role of choline sulfate in plant stress physiology and for those interested in the broader applications of plant-derived osmolytes. It is recommended that the MS parameters be optimized on the specific instrument used to ensure the best performance.
References
- 1. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Seasonal changes in the levels of compatible osmolytes in three halophytic species of inland saline vegetation in Hungary - ProQuest [proquest.com]
- 4. Choline Synthesis in Spinach in Relation to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assay of Choline Sulfatase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline (B1196258) sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate (B86663). This enzyme plays a crucial role in the metabolism of sulfur-containing compounds in various organisms. Accurate measurement of choline sulfatase activity is essential for understanding its physiological function, identifying inhibitors, and for potential applications in biotechnology and drug development. These application notes provide a detailed protocol for determining the enzymatic activity of choline sulfatase by quantifying the reaction products, choline and sulfate. Two primary methods for product detection are described: a colorimetric assay for choline and a turbidimetric assay for sulfate.
Principle of the Assay
The enzymatic activity of choline sulfatase is determined by measuring the rate of formation of its products, choline and sulfate, from the substrate choline-O-sulfate.
Choline-O-Sulfate + H₂O --(Choline Sulfatase)--> Choline + Sulfate
The concentration of either choline or sulfate can be quantified to determine the enzyme's activity. This protocol outlines methods for both.
Data Presentation
Table 1: Expected Michaelis-Menten Kinetic Parameters for Choline Sulfatase
| Kinetic Parameter | Expected Value | Units |
| Km (for Choline-O-Sulfate) | 0.5 - 5 | mM |
| Vmax | To be determined experimentally | µmol/min/mg protein |
| kcat | To be determined experimentally | s⁻¹ |
| kcat/Km | To be determined experimentally | s⁻¹M⁻¹ |
Note: These values are illustrative and will vary depending on the enzyme source, purity, and assay conditions.
Table 2: Sample Data for Choline Standard Curve (Colorimetric Assay)
| Choline Concentration (µM) | Absorbance at 550 nm (OD₅₅₀) |
| 0 | 0.050 |
| 10 | 0.150 |
| 20 | 0.250 |
| 40 | 0.450 |
| 60 | 0.650 |
| 80 | 0.850 |
| 100 | 1.050 |
Table 3: Sample Data for Sulfate Standard Curve (Turbidimetric Assay)
| Sulfate Concentration (mg/L) | Absorbance at 420 nm (OD₄₂₀) |
| 0 | 0.020 |
| 5 | 0.120 |
| 10 | 0.220 |
| 20 | 0.420 |
| 30 | 0.620 |
| 40 | 0.820 |
Experimental Protocols
Materials and Reagents
-
Choline-O-sulfate (Substrate)
-
Choline sulfatase enzyme preparation (e.g., purified enzyme or cell lysate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
For Choline Detection (Colorimetric Method):
-
Choline Oxidase (from Alcaligenes sp.)
-
Horseradish Peroxidase (HRP)
-
4-aminoantipyrine (B1666024) (4-AAP)
-
Choline chloride (for standard curve)
-
-
For Sulfate Detection (Turbidimetric Method):
-
Barium chloride (BaCl₂)
-
Gelatin solution
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) (for standard curve)
-
-
Microplate reader
-
96-well microplates (clear, flat-bottom)
-
Incubator
Enzyme Activity Assay Workflow
Caption: Workflow for the enzymatic assay of choline sulfatase activity.
Protocol 1: Choline Sulfatase Activity Assay
-
Enzyme Preparation: Prepare the choline sulfatase enzyme solution. This may be a purified enzyme diluted in assay buffer or a crude cell lysate. Keep the enzyme on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
50 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of 10 mM Choline-O-sulfate solution
-
10 µL of enzyme preparation
-
Note: Final volume is 80 µL. Adjust volumes as necessary.
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes. This will denature the enzyme.
-
Centrifugation: Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Product Quantification: Use the supernatant for the quantification of choline (Protocol 2) or sulfate (Protocol 3).
Protocol 2: Quantification of Choline (Colorimetric Method)
This method is based on the oxidation of choline by choline oxidase to produce hydrogen peroxide (H₂O₂), which then reacts with 4-aminoantipyrine (4-AAP) and phenol in the presence of horseradish peroxidase (HRP) to form a colored product that can be measured at 550 nm.[1][2][3][4]
-
Choline Standard Curve: Prepare a series of choline standards (0, 10, 20, 40, 60, 80, 100 µM) from a stock solution of choline chloride.
-
Reaction Cocktail Preparation: Prepare a colorimetric reaction cocktail containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 U/mL Choline Oxidase
-
2 U/mL Horseradish Peroxidase
-
2 mM 4-aminoantipyrine
-
5 mM Phenol
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the supernatant from the terminated enzymatic reaction (Protocol 1, step 6) or 50 µL of the choline standards.
-
Add 150 µL of the colorimetric reaction cocktail to each well.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Calculation: Determine the concentration of choline in the samples by comparing their absorbance to the choline standard curve.
Protocol 3: Quantification of Sulfate (Turbidimetric Method)
This method relies on the precipitation of sulfate ions with barium chloride to form a fine suspension of barium sulfate (BaSO₄). The turbidity of the suspension is proportional to the sulfate concentration and can be measured spectrophotometrically.[5][6][7][8][9]
-
Sulfate Standard Curve: Prepare a series of sulfate standards (0, 5, 10, 20, 30, 40 mg/L) from a stock solution of sodium sulfate.
-
Conditioning Reagent Preparation: Prepare a conditioning reagent by dissolving 75 g of NaCl in 300 mL of deionized water, then add 30 mL of concentrated HCl, 100 mL of 95% isopropanol, and 50 mL of glycerol. Mix well.
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the supernatant from the terminated enzymatic reaction (Protocol 1, step 6) or 50 µL of the sulfate standards.
-
Add 25 µL of the conditioning reagent to each well and mix.
-
Add a small, consistent amount (e.g., 10 mg) of BaCl₂ crystals to each well.
-
Shake the plate for 1 minute at a constant speed.
-
Let the plate stand for 4 minutes to allow for the development of turbidity.
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Calculation: Determine the concentration of sulfate in the samples by comparing their absorbance to the sulfate standard curve.
Signaling Pathway and Experimental Logic Diagram
Caption: Signaling pathway of the choline sulfatase reaction and subsequent product detection.
Data Analysis and Interpretation
The activity of choline sulfatase is calculated based on the amount of product (choline or sulfate) formed per unit of time per amount of enzyme.
Enzyme Activity (U/mg) = (µmol of product / (incubation time (min) x mg of enzyme))
Where one unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
For accurate determination of kinetic parameters such as Km and Vmax, the assay should be performed with varying concentrations of the substrate, choline-O-sulfate, and the initial reaction rates should be measured. The data can then be fitted to the Michaelis-Menten equation.
Alternative Methods
For a more sensitive and specific detection of sulfate, a colorimetric assay based on a two-step enzymatic cascade can be employed. This method has a linear detection range of approximately 3.3 to 250 µM.[10][11] This can be particularly useful when dealing with low enzyme activities or interfering substances that affect the turbidimetric assay.
Conclusion
The protocols described in these application notes provide a robust and reliable framework for the enzymatic assay of choline sulfatase activity. The choice between detecting choline or sulfate will depend on the specific experimental context, available equipment, and the presence of potential interfering substances in the enzyme preparation. Proper controls, including blanks without enzyme or substrate, should always be included to ensure the accuracy of the results.
References
- 1. Determination of intracellular choline levels by an enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Enzymatic measurement of choline-containing phospholipids in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 6. Analytical Method [keikaventures.com]
- 7. NEMI Method Summary - 375.4 [nemi.gov]
- 8. cheops-tsar.de [cheops-tsar.de]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. Colorimetric Determination of Sulfate via an Enzyme Cascade for High-Throughput Detection of Sulfatase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stable Isotope Labeling of Choline Sulfate for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) is a vital nutrient that plays a crucial role in several key metabolic pathways, including the synthesis of phospholipids (B1166683) for cell membranes, the production of the neurotransmitter acetylcholine (B1216132), and as a source of methyl groups in one-carbon metabolism.[1][2] The study of choline metabolism is critical for understanding various physiological and pathological states, including cancer, neurodegenerative diseases, and fatty liver disease.[3][4] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[5]
While stable isotope-labeled choline has been used to trace its metabolic fate, the use of labeled choline sulfate (B86663) for MFA is a less explored area.[6][7] Choline sulfate is known to be metabolized by some bacteria and fungi, where it can serve as a source of choline and/or sulfur.[8] However, its uptake and metabolic fate in mammalian cells are not well-characterized.
These application notes provide a framework for investigating the metabolic flux of choline sulfate in mammalian cells using stable isotope labeling. The protocols outlined below are designed as a starting point for researchers to explore the potential metabolic pathways involving choline sulfate.
Key Metabolic Pathways of Choline
Choline is primarily metabolized through three major pathways: the Kennedy pathway for phosphatidylcholine synthesis, the choline oxidation pathway for betaine (B1666868) synthesis, and the acetylation pathway for acetylcholine synthesis.[9] If choline sulfate is metabolized to choline in mammalian cells, the resulting labeled choline would be expected to enter these pathways.
Experimental Design and Workflow
A typical workflow for a stable isotope tracing experiment with labeled choline sulfate involves several key steps, from the synthesis of the labeled compound to the analysis of labeled metabolites.
Protocols
Protocol 1: Synthesis of [U-¹³C₅]-Choline Sulfate (Hypothetical)
Materials:
-
[U-¹³C₅]-Choline chloride
-
Sulfur trioxide N,N-dimethylformamide complex (SO₃·DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Deionized water
-
Preparative HPLC system
Procedure:
-
Dissolve [U-¹³C₅]-Choline chloride in a minimal amount of anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve a 1.5 molar excess of SO₃·DMF complex in anhydrous DMF.
-
Slowly add the SO₃·DMF solution to the stirring choline chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, precipitate the crude product by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the [U-¹³C₅]-Choline sulfate by preparative reversed-phase HPLC using a water/acetonitrile gradient with a suitable ion-pairing agent if necessary.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Stable Isotope Labeling in Cell Culture
This protocol provides a general procedure for labeling adherent mammalian cells with the synthesized labeled choline sulfate.
Materials:
-
Adherent mammalian cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Choline-free cell culture medium
-
Synthesized [U-¹³C₅]-Choline sulfate
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
Procedure:
-
Culture cells to ~70-80% confluency in complete culture medium.
-
Prepare the labeling medium by supplementing choline-free medium with [U-¹³C₅]-Choline sulfate to a final concentration of 50-100 µM. The optimal concentration should be determined empirically.
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
At each time point, proceed immediately to the metabolic quenching and metabolite extraction protocol.
Protocol 3: Metabolic Quenching and Metabolite Extraction
This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.
Materials:
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Centrifuge capable of reaching -20°C
Procedure:
-
Aspirate the labeling medium from the culture dish.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Place the dish on a dry ice/ethanol bath for 10 minutes to ensure rapid quenching.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
Protocol 4: LC-MS/MS Analysis of Labeled Choline Metabolites
This protocol outlines a general approach for the analysis of polar choline metabolites using HILIC-MS/MS.[7][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
HILIC column
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample onto the HILIC column.
-
Elute the metabolites using a gradient from high to low organic content (e.g., 95% B to 40% B over 15 minutes).
-
Perform mass spectrometry in positive ion mode with electrospray ionization (ESI).
-
Monitor the mass transitions for the unlabeled (M+0) and labeled (e.g., M+5 for [U-¹³C₅]-choline) versions of choline and its expected metabolites.
Data Presentation and Analysis
The incorporation of the stable isotope label into downstream metabolites should be quantified over time. The data can be presented as the percentage of the metabolite pool that is labeled.
Table 1: Hypothetical Time-Course of ¹³C-Label Incorporation from [U-¹³C₅]-Choline Sulfate into Choline Metabolites in a Cancer Cell Line.
| Time Point | % ¹³C₅-Choline | % ¹³C₅-Phosphocholine | % ¹³C₅-Betaine | % ¹³C-Phosphatidylcholine (Total Labeled Species) |
| 0 hr | 0 | 0 | 0 | 0 |
| 1 hr | 35 | 15 | 2 | 1 |
| 4 hr | 78 | 55 | 10 | 8 |
| 8 hr | 85 | 70 | 25 | 20 |
| 24 hr | 92 | 88 | 45 | 50 |
Note: This data is illustrative and serves as an example of how results might be presented. Actual results will depend on the cell type and experimental conditions.
Mass Isotopomer Distribution (MID) Analysis: The fractional abundance of all mass isotopomers for each metabolite should be determined to trace the path of the labeled atoms. This data is then used in computational models (e.g., using software like INCA or Metran) to calculate metabolic fluxes.
Conclusion
The protocols and information provided in these application notes offer a comprehensive starting point for researchers interested in investigating the metabolic fate of choline sulfate using stable isotope labeling and metabolic flux analysis. Given the current lack of extensive research on choline sulfate metabolism in mammalian cells, the proposed experiments are exploratory in nature. The successful tracing of labeled choline sulfate into the known choline metabolic pathways would provide novel insights into cellular metabolism and could open new avenues for research in various disease models.
References
- 1. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHOLINE SULPHOKINASE (SULPHOTRANSFERASE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline metabolism provides novel insights into nonalcoholic fatty liver disease and its progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfation pathways from red to green - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulfur Amino Acids in Diet-induced Fatty Liver: A New Perspective Based on Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Choline Sulfate Permease Activity in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-O-sulfate is a compatible osmolyte, playing a crucial role in the adaptation of certain plant species to saline and osmotic stress conditions. Its accumulation within plant cells helps to maintain cellular turgor and protect metabolic processes from the detrimental effects of high salt concentrations and water deficit. The transport of choline-O-sulfate across cellular membranes is mediated by permeases, which are a class of membrane transport proteins. The induction of these permeases is a key regulatory step in the plant's response to environmental stressors. This document provides detailed application notes and protocols for inducing and analyzing choline (B1196258) sulfate (B86663) permease activity in plant tissues, based on current scientific understanding.
While direct molecular identification of a specific "choline sulfate permease" in plants remains an area of active research, its activity has been documented. The induction of its transport activity is closely linked to the conditions that trigger the biosynthesis of choline-O-sulfate. Therefore, the following protocols are based on the established methods for inducing the choline-O-sulfate biosynthetic pathway, which provides a reliable framework for studying the concurrent induction of its transport.
Signaling Pathways and Regulatory Mechanisms
The induction of choline-O-sulfate synthesis and, by extension, its transport, is primarily triggered by environmental cues that lead to osmotic stress. The signaling cascade involves the perception of stress, leading to downstream transcriptional activation of relevant genes.
Diagram: Hypothesized Signaling Pathway for Choline-O-Sulfate Accumulation
Caption: Hypothesized signaling pathway for stress-induced choline-O-sulfate accumulation.
Quantitative Data Summary
The following table summarizes the quantitative data on the induction of choline sulfotransferase, the enzyme responsible for producing the substrate for the permease. This data serves as a proxy for the conditions that likely induce permease activity.
| Plant Species/Culture | Treatment | Fold Induction of Choline Sulfotransferase Activity | Reference |
| Limonium perezii (roots and leaves) | Salinization with 40% (v/v) artificial sea water | At least 4-fold | [1][2] |
| Limonium perezii (cell cultures) | Salt shock with 20% (v/v) artificial sea water | Induced | [1][2] |
| Limonium perezii (cell cultures) | Osmotic shock with 19% (w/v) Polyethylene Glycol (PEG) 6000 | Induced | [1][2] |
Experimental Protocols
Protocol 1: Induction of Choline-O-Sulfate Accumulation in Plant Tissues
This protocol describes the application of salinity and osmotic stress to induce the choline-O-sulfate pathway in whole plants or cell cultures.
Materials:
-
Plant specimens (e.g., Limonium perezii, barley) or established plant cell suspension cultures.
-
Growth medium appropriate for the plant species.
-
Artificial sea water (or NaCl solution).
-
Polyethylene Glycol (PEG) 6000.
-
Sterile water.
-
Liquid nitrogen.
-
Mortar and pestle.
Procedure for Whole Plants:
-
Grow plants under standard conditions to the desired developmental stage.
-
Prepare a 40% (v/v) solution of artificial sea water in distilled water. For a simpler setup, a NaCl solution of equivalent osmolarity can be used.
-
Divide the plants into a control group and a treatment group.
-
Water the control group with the standard nutrient solution.
-
Water the treatment group with the 40% artificial sea water solution.
-
Continue the treatment for a period of 7-14 days, monitoring the plants for stress symptoms.
-
Harvest leaf and root tissues from both groups, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
Procedure for Cell Cultures:
-
Grow plant cell suspension cultures in their standard liquid medium to the mid-logarithmic phase.
-
Prepare sterile stock solutions of artificial sea water (or NaCl) and 40% (w/v) PEG 6000.
-
Aseptically add the sterile stock solution to the cell cultures to achieve the final desired concentration (e.g., 20% v/v artificial sea water or 19% w/v PEG 6000).
-
Incubate the treated and control cultures under standard growth conditions for 24-72 hours.
-
Harvest the cells by vacuum filtration, wash with a buffer, flash-freeze in liquid nitrogen, and store at -80°C.
Diagram: Experimental Workflow for Induction
Caption: Workflow for inducing and analyzing choline sulfate permease activity.
Protocol 2: Radiometric Assay for Choline Sulfotransferase Activity
This assay measures the activity of the enzyme that produces choline-O-sulfate. Increased activity is an indicator that the pathway is induced.[1][2]
Materials:
-
Frozen plant tissue from Protocol 1.
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 10 mM dithiothreitol).
-
[¹⁴C]choline.
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Dowex 50-H⁺ ion-exchange resin.
-
Scintillation vials and scintillation cocktail.
-
Spectrophotometer for protein quantification (e.g., Bradford assay).
Procedure:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. The supernatant contains the soluble enzyme fraction.
-
Determine the protein concentration of the supernatant.
-
Set up the reaction mixture containing:
-
Tris-HCl buffer (pH 9.0)
-
PAPS
-
[¹⁴C]choline
-
Plant protein extract
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Apply the reaction mixture to a small column of Dowex 50-H⁺ resin. The unreacted [¹⁴C]choline (a cation) will bind to the resin, while the [¹⁴C]choline-O-sulfate (a zwitterion at neutral pH) will pass through.
-
Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
Protocol 3: Proposed Assay for Choline Sulfate Transport Activity
This protocol is a proposed method for measuring the uptake of radiolabeled choline-O-sulfate into plant cells or protoplasts, adapted from general ion transport assays.
Materials:
-
Plant cell suspension cultures or isolated protoplasts from tissues treated according to Protocol 1.
-
[³⁵S]choline-O-sulfate (or other suitable radiolabeled form).
-
Uptake buffer (e.g., a buffered osmoticum like MES-sorbitol).
-
Wash buffer (ice-cold uptake buffer).
-
Microcentrifuge tubes.
-
Silicone oil.
-
Scintillation counter.
Procedure:
-
Equilibrate the cells/protoplasts in the uptake buffer.
-
Initiate the transport assay by adding [³⁵S]choline-O-sulfate to the cell suspension.
-
At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the suspension.
-
To separate the cells from the radioactive medium, layer the aliquot on top of silicone oil in a microcentrifuge tube and centrifuge briefly at high speed. The cells will form a pellet at the bottom of the tube.
-
Freeze the tube in liquid nitrogen and cut off the bottom of the tube containing the cell pellet.
-
Resuspend the pellet in a lysis buffer, add scintillation cocktail, and measure the radioactivity.
-
Calculate the rate of uptake (nmol/min/mg protein or per million cells).
-
Compare the uptake rates between control and stress-induced cells to determine if permease activity has been induced.
Conclusion
The induction of choline sulfate permease in plant tissues is a response to osmotic and salinity stress. While the specific permease proteins are not yet fully characterized in most species, their activity can be inferred and studied by applying the stress conditions known to upregulate the biosynthesis of their substrate, choline-O-sulfate. The protocols provided here offer a comprehensive framework for inducing this physiological response and for quantifying the associated enzymatic and transport activities. This information is valuable for researchers investigating plant stress tolerance mechanisms and for professionals in drug development exploring pathways for enhancing crop resilience.
References
- 1. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Inhibitors of Choline Sulfatase
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Choline (B1196258) sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and inorganic sulfate (B86663). In certain microorganisms, this reaction is the initial step in a metabolic pathway that converts choline-O-sulfate into glycine (B1666218) betaine, a crucial osmoprotectant. Altered choline metabolism has been identified as a metabolic hallmark of oncogenesis and tumor progression. The dysregulation of enzymes involved in choline metabolic pathways is associated with increased proliferation and survival of cancer cells. Therefore, the identification of small molecule inhibitors of choline sulfatase could provide valuable tools for studying the role of this enzyme in pathological conditions and may represent a novel therapeutic strategy.
This application note provides a detailed protocol for a robust and sensitive high-throughput screening (HTS) assay to identify inhibitors of choline sulfatase. The assay is based on a colorimetric method using the chromogenic substrate p-nitrophenyl sulfate (pNPS), which is hydrolyzed by choline sulfatase to produce the yellow-colored product p-nitrophenol (pNP), detectable by absorbance at 405 nm.
Principle of the Assay
The enzymatic activity of choline sulfatase is determined by monitoring the rate of hydrolysis of the substrate analog p-nitrophenyl sulfate (pNPS). In the presence of the enzyme, pNPS is cleaved to release p-nitrophenol (pNP) and a sulfate ion. At an alkaline pH, pNP is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. Potential inhibitors of choline sulfatase will decrease the rate of pNP formation.
Materials and Reagents
-
Recombinant human choline sulfatase
-
p-Nitrophenyl sulfate (pNPS)
-
Tris-HCl buffer (pH 8.0)
-
Sodium hydroxide (B78521) (NaOH) for stop solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Microplate reader with absorbance detection at 405 nm
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving choline sulfatase and the high-throughput screening workflow for identifying its inhibitors.
Data Presentation
While specific inhibitors for choline sulfatase are yet to be extensively characterized, the following table presents representative IC50 values for inhibitors of other human sulfatases, such as steroid sulfatase (STS) and arylsulfatase, to provide a reference for expected potencies of potential hits.[1][2][3]
| Compound Class | Target Sulfatase | Inhibitor Example | IC50 Value |
| Tricyclic Coumarin Sulfamates | Steroid Sulfatase (STS) | Compound 7 | 1 nM[1] |
| Steroidal Sulfamates | Steroid Sulfatase (STS) | EMATE | 65 pM[2] |
| Non-steroidal Sulfamates | Steroid Sulfatase (STS) | Compound 30 | 5.1 nM[2] |
| Peracetic Acid | Arylsulfatase | PAA | 43.46 µM[3] |
| Hypochlorite | Arylsulfatase | Hypochlorite | 91.83 µM[3] |
| Hydrogen Peroxide | Arylsulfatase | H2O2 | 142.90 µM[3] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of recombinant choline sulfatase in assay buffer. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution in cold assay buffer to the final optimized concentration.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of pNPS in DMSO.
-
Substrate Working Solution: Dilute the pNPS stock solution in assay buffer to the final optimized concentration.
-
Stop Solution: 0.2 M NaOH.
-
Compound Plates: Serially dilute test compounds in DMSO. For a primary screen, a final assay concentration of 10 µM is recommended.
High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive control (a known sulfatase inhibitor, if available, otherwise use buffer for 100% activity), and negative control (DMSO) into the appropriate wells of a 384-well microplate.
-
Enzyme Addition: Add 10 µL of the choline sulfatase working solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the interaction between the enzyme and potential inhibitors.
-
Reaction Initiation: Add 10 µL of the pNPS substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 20 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of 0.2 M NaOH to each well to stop the reaction. The addition of NaOH also enhances the color of the p-nitrophenol product.
-
Signal Detection: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Data Normalization:
-
The raw absorbance data is normalized to percent inhibition using the following formula: % Inhibition = 100 x (1 - (Abssample - Absmin) / (Absmax - Absmin))
-
Abssample: Absorbance of a well with a test compound.
-
Absmin: Average absorbance of the positive control wells (maximum inhibition).
-
Absmax: Average absorbance of the negative control (DMSO) wells (no inhibition).
-
-
-
Assay Quality Control:
-
The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor for each plate: Z'-factor = 1 - (3 * (SDmax + SDmin)) / |Avgmax - Avgmin|
-
SDmax and SDmin: Standard deviations of the negative and positive controls, respectively.
-
Avgmax and Avgmin: Averages of the negative and positive controls, respectively.
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification:
-
Primary hits are identified as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).
-
Dose-Response and IC50 Determination
-
Compound Plating: For confirmed primary hits, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in DMSO.
-
Assay Performance: Perform the HTS assay as described above with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
The described high-throughput screening protocol provides a reliable and efficient method for identifying novel inhibitors of choline sulfatase. The colorimetric assay is simple to perform, cost-effective, and amenable to automation, making it suitable for screening large compound libraries. The identification of potent and selective choline sulfatase inhibitors will be instrumental in advancing our understanding of the role of this enzyme in health and disease, and may lead to the development of new therapeutic agents.
References
- 1. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Properties of Arylsulfatase and β-Glucuronidase by Hydrogen Peroxide, Hypochlorite, and Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for NMR-Based Analysis of Choline Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and quantification of choline (B1196258) sulfate (B86663) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined are designed for analyzing biological samples, offering a powerful, non-destructive method for metabolomic studies and clinical research.
Introduction to Choline Sulfate Analysis by NMR
Choline sulfate is a vital metabolite involved in sulfur metabolism and cellular osmoregulation.[1][2] Its accurate identification and quantification in biofluids and tissues are crucial for understanding its role in various physiological and pathological states. Proton (¹H) NMR spectroscopy offers a robust, quantitative, and highly reproducible platform for this analysis.[3] The technique allows for the direct measurement of choline sulfate in complex mixtures with minimal sample preparation, making it ideal for high-throughput screening in metabolomics and drug development.[4]
The key advantages of using NMR include:
-
High Specificity: The unique spectral signature of choline sulfate allows for its unambiguous identification.[1]
-
Quantitative Accuracy: The NMR signal intensity is directly proportional to the molar concentration of the analyte, enabling precise quantification.[5][6]
-
Non-Destructive: Samples can be preserved for further analysis by other methods.
-
Minimal Preparation: Reduces the potential for analytical errors introduced during sample handling.[3]
Identification of Choline Sulfate by ¹H NMR
The identification of choline sulfate in an NMR spectrum is based on its characteristic chemical shifts (δ) and spin-spin coupling constants (J). Due to the molecular structure, the spectrum exhibits distinct signals for the trimethylammonium protons and the two methylene (B1212753) groups. The complexity of these signals is influenced by heteronuclear coupling with the ¹⁴N atom and non-first-order splitting patterns.[1][2]
A complete assignment of the ¹H NMR spectrum of choline sulfate has been achieved through advanced methods like Quantum-mechanical driven ¹H Iterative Full Spin Analysis (QM-HiFSA).[1][2]
Table 1: ¹H NMR Spectral Parameters for Choline Sulfate Identification
| Protons | Chemical Shift (δ) in D₂O (ppm) | Multiplicity / Coupling Constants (J) in Hz |
| -N(CH₃)₃ | ~3.26 | s (singlet) |
| -N-CH₂- | ~3.64 | m (multiplet) |
| -CH₂-O- | ~4.26 | m (multiplet) |
Source: Data derived from computational and experimental analysis at 600 MHz.[1][2] Note that chemical shifts can vary slightly depending on sample pH, temperature, and solvent.
Experimental Protocols
This section details the necessary steps for preparing biological samples and acquiring high-quality NMR data for choline sulfate analysis.
Protocol 1: Sample Preparation of Biofluids (Serum, Plasma, Urine)
This protocol is adapted from standard metabolomics procedures for NMR analysis.[3]
A. Materials:
-
Phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4) prepared in D₂O.
-
Internal standard solution (e.g., 10 mM TSP or DSS in D₂O).
-
Deuterium oxide (D₂O, 99.9%).
-
Centrifuge capable of 13,000 x g.
-
High-quality 5 mm NMR tubes.[7]
-
Vortex mixer.
B. Procedure:
-
Thawing: Thaw frozen biofluid samples (serum, plasma, urine) on ice to prevent degradation.
-
Pre-treatment: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Sample Mixing: In a clean microcentrifuge tube, combine:
-
400 µL of the biofluid supernatant.
-
200 µL of the phosphate buffer solution.
-
60 µL of the internal standard solution.
-
-
Homogenization: Vortex the mixture thoroughly for 30 seconds.
-
Transfer: Transfer the final mixture (~660 µL) into a 5 mm NMR tube.[8] Avoid introducing solid particles or bubbles.[8][9]
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before data acquisition.
Protocol 2: NMR Data Acquisition
A. Spectrometer Setup:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for each sample.
-
Perform shimming on the sample to ensure high magnetic field homogeneity.
B. Recommended ¹H NMR Experiment:
-
Pulse Sequence: 1D NOESY with presaturation (e.g., noesypr1d in Bruker systems) is recommended for effective water suppression in biological samples.[1][2]
-
Acquisition Parameters:
Protocol 3: Data Processing and Quantification
A. Spectral Processing:
-
Apply a line-broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID).[2]
-
Perform Fourier transformation.
-
Phase the spectrum manually or automatically.
-
Apply a baseline correction.[2]
-
Reference the chemical shift scale to the internal standard (TSP or DSS at 0.0 ppm).
B. Quantification:
-
Signal Integration: Integrate the area of a well-resolved choline sulfate peak, typically the singlet from the -N(CH₃)₃ group at ~3.26 ppm.
-
Concentration Calculation: Use the following formula to calculate the concentration of choline sulfate:
Cx = Cref * (Ix / Iref) * (Nref / Nx)
Where:
-
Cx = Concentration of choline sulfate.
-
Cref = Concentration of the internal standard.
-
Ix = Integral of the choline sulfate peak.
-
Iref = Integral of the internal standard peak.
-
Nx = Number of protons for the choline sulfate signal (9 for the -N(CH₃)₃ group).
-
Nref = Number of protons for the internal standard signal (9 for TSP).
-
Quantitative Data Summary
While specific quantitative data for choline sulfate across a wide range of biological samples determined by NMR is still emerging in the literature, data for total choline-containing compounds provide a valuable reference. Elevated levels of choline compounds have been linked to malignancy.[10]
Table 2: Example Concentrations of Choline Compounds in Human Samples by ¹H MRS
| Sample Type | Condition | Concentration Range | Reference |
| Liver | Healthy Volunteer | 1.3 ± 0.9 mM | [10] |
| Liver | Hepatocellular Carcinoma | 3.4 - 14.0 mM | [10] |
| Serum | Healthy Adult | <7.1 - 20.0 µmol/L | [11] |
| Plasma (EDTA) | Healthy Adult | <5.9 - 13.1 µmol/L | [11] |
| Brain | Healthy Volunteer | 1.73 ± 0.24 mmol/l | [6] |
Note: These values represent total choline or choline-containing compounds and are provided for context. Specific quantification of choline sulfate requires the integration of its unique, resolved signals.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to the final quantification of choline sulfate.
Caption: Workflow for NMR-based identification and quantification of choline sulfate.
Choline Sulfate Catabolic Pathway
Choline sulfate is catabolized in various organisms, including bacteria, where it is converted back to choline, which can then enter central metabolic pathways.[12]
Caption: Bacterial catabolic pathway of choline-O-sulfate.[12]
Conclusion
NMR spectroscopy is an indispensable tool for the analysis of choline sulfate in complex biological matrices.[5] Its quantitative nature and high reproducibility make it suitable for applications ranging from basic research in metabolic pathways to clinical diagnostics and monitoring treatment efficacy in drug development.[3][6] The protocols and data presented here provide a solid foundation for researchers to implement this powerful technique in their own studies.
References
- 1. Quantum-Mechanical Driven 1H Iterative Full Spin Analysis Addresses Complex Peak Patterns of Choline Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolite Profiling of Clinical Cancer Biofluid Samples by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy of Biofluids and Extracts | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolomics of Biofluids: Nuclear Magnetic Resonance Spectroscopy and Chemometrics (Section 3) - Methodologies for Metabolomics [cambridge.org]
- 6. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Quantification of choline compounds in human hepatic tumors by proton MR spectroscopy at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Choline-Based Compounds in Cellular Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technology for the long-term storage of viable cells, tissues, and other biological materials, underpinning advances in biomedical research, cell-based therapies, and drug development. Standard cryopreservation protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) and glycerol.[1][] While effective, these agents can exhibit cellular toxicity, necessitating the exploration of alternative, less harmful cryoprotectants. Choline (B1196258), an essential nutrient and a precursor to the major cell membrane phospholipid, phosphatidylcholine, has emerged as a promising component in cryopreservation media.[3][4] This document details the application of choline-based compounds, specifically choline chloride and choline acetate (B1210297), in the cryopreservation of various cell types, providing experimental data, detailed protocols, and mechanistic insights.
Mechanism of Action
The primary mechanism by which choline enhances cryopreservation is through the mitigation of the "solute effect."[5] During the freezing process, the formation of extracellular ice concentrates solutes in the remaining unfrozen liquid, creating a hypertonic environment. This osmotic imbalance can lead to excessive cell dehydration and damage to the cell membrane.
Choline ions, unlike sodium ions, do not readily cross the cell membrane.[5] By substituting sodium with choline in the cryopreservation medium, the intracellular solute concentration is less affected by the extracellular environment, thereby reducing the osmotic stress on the cells during freezing and thawing. This leads to improved preservation of cell morphology, reduced apoptosis, and better maintenance of organelle integrity, such as mitochondria.[5] Additionally, choline salts like choline acetate can help to suppress the crystallization of other components in the cryopreservation medium, such as trehalose, further protecting the cells from ice crystal-induced damage.[6][7]
Signaling Pathway and Protective Mechanism
The protective effect of choline in cryopreservation is primarily physical, by mitigating the solute effect. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of choline in reducing the solute effect during cryopreservation.
Experimental Data
The following tables summarize quantitative data from studies utilizing choline-based compounds in cryopreservation.
Table 1: Effect of Choline Acetate on Oocyte Nuclei Recovery [6]
| Cryopreservation Medium | Storage Condition | Recovery Rate (%) |
| Trehalose Solution | Ideal (11% RH) | 91.6 |
| Trehalose Solution | Adverse (76% RH) | 70.6 |
| Trehalose + Choline Acetate | Ideal (11% RH) | High (not specified) |
| Trehalose + Choline Acetate | Adverse (76% RH) | High (significantly >70.6%) |
Table 2: Qualitative Effects of Choline Substitution in Human Ovarian Tissue Cryopreservation [5]
| Parameter | Standard Medium (with Sodium) | Choline-Based Medium |
| Oocyte & Follicular Cell Preservation | Standard | Improved |
| Apoptosis Markers (p53, p21, Apaf-1) | Present | Reduced |
| Mitochondrial Ultrastructure | Damaged | Reduced Damage |
| Ovarian Tissue Stroma | Standard | Better Preservation |
Experimental Protocols
Protocol 1: Cryopreservation of Human Ovarian Tissue using a Choline-Based Slow-Cooling Medium
This protocol is adapted from studies on human ovarian tissue cryopreservation where sodium was substituted with choline.[5]
Materials:
-
Leibovitz L-15 medium
-
Human serum albumin (HSA)
-
Choline chloride
-
1,2-propanediol
-
Cryovials
-
Controlled-rate freezer
-
Liquid nitrogen storage tank
Procedure:
-
Preparation of Freezing Medium:
-
Prepare a basal medium of Leibovitz L-15 supplemented with 10% HSA.
-
Prepare the choline-based freezing medium by substituting sodium chloride in the basal medium with an equimolar concentration of choline chloride.
-
The final cryoprotectant solution should contain 1.5 M 1,2-propanediol and 0.1 M sucrose in the choline-based medium.
-
-
Tissue Preparation:
-
Obtain human ovarian cortical strips under sterile conditions.
-
Cut the tissue into small pieces (e.g., 5 x 5 x 1 mm).
-
-
Equilibration:
-
Place the tissue pieces in the choline-based freezing medium.
-
Equilibrate for 30 minutes at room temperature.
-
-
Freezing:
-
Transfer the tissue pieces into cryovials containing fresh choline-based freezing medium.
-
Place the cryovials in a controlled-rate freezer.
-
Cool the samples at a rate of -2°C/minute from room temperature to -9°C.
-
Manually seed the samples at -9°C to induce ice nucleation.
-
Continue cooling at a rate of -0.3°C/minute from -9°C to -40°C.
-
Finally, cool at a rate of -10°C/minute from -40°C to -140°C.
-
-
Storage:
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
Protocol 2: General Cryopreservation of Adherent Cells using a Choline-Supplemented Medium
This is a general protocol that can be adapted for various adherent cell lines, incorporating choline as a protective agent.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Choline chloride solution (sterile, 1M)
-
DMSO (cell culture grade)
-
Cryovials
-
Isopropanol (B130326) freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency in the log phase of growth.[1]
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells from the culture vessel.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a cell count and determine viability (should be >90%).[1]
-
-
Preparation of Choline-Supplemented Freezing Medium:
-
Prepare a freezing medium consisting of 70% complete culture medium, 20% FBS, and 10% DMSO.
-
Supplement the freezing medium with choline chloride to a final concentration of 10-50 mM (optimization may be required for specific cell types).
-
-
Freezing:
-
Adjust the cell suspension to a final concentration of 2-4 x 10^6 cells/mL in the choline-supplemented freezing medium.[1]
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials in an isopropanol freezing container.
-
Place the container in a -80°C freezer overnight to achieve a cooling rate of approximately -1°C/minute.[1]
-
-
Storage:
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of a choline-based cryopreservation medium.
Caption: General workflow for evaluating choline-based cryopreservation media.
Conclusion
The use of choline-based compounds in cryopreservation media presents a promising alternative to traditional methods, particularly for sensitive cell types. By mitigating the detrimental solute effect, choline helps to preserve cellular integrity and improve post-thaw viability. While specific data on choline sulfate (B86663) is limited in the current literature, the principles demonstrated with choline chloride and choline acetate provide a strong foundation for its potential application. Further research and optimization are necessary to fully elucidate the benefits of various choline salts and to establish standardized protocols for a wide range of cell types. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to enhance their cryopreservation outcomes.
References
- 1. Cryopreservation of Cell Lines [sigmaaldrich.com]
- 3. Choline. A nutrient that is involved in the regulation of cell proliferation, cell death, and cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cryoprotectants and methods of cryopreservation of fowl spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replacement of sodium with choline in slow-cooling media improves human ovarian tissue cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of Choline Salt Addition to Trehalose Solution for Long-Term Storage of Dried and Viable Nuclei from Fully Grown Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Choline Sulfate in Microbial Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-O-sulfate is a naturally occurring osmolyte and a significant source of carbon, nitrogen, and sulfur for a variety of microorganisms. Its metabolism is crucial in diverse environments, from marine ecosystems to the human gut. Understanding how microbes utilize choline (B1196258) sulfate (B86663) can provide insights into microbial physiology, nutrient cycling, and host-microbe interactions. These application notes provide detailed protocols and data for studying microbial growth using choline sulfate as a substrate.
Data Presentation: Microbial Growth on Choline Sulfate
Quantitative data on the growth of specific microorganisms on choline sulfate as a sole nutrient source is not extensively detailed in publicly available literature. However, the protocols provided in this document will enable researchers to generate this data. The following table provides a template for presenting such data, with examples of relevant microorganisms known to metabolize choline sulfate.
| Microorganism | Nutrient Source | Growth Rate (µ) (h⁻¹) | Max OD (e.g., OD600) | Biomass Yield ( g/mol ) | Reference/Method |
| Ruegeria pomeroyi DSS-3 | Nitrogen | Data to be generated | Data to be generated | Data to be generated | See Protocol 1 |
| Ruegeria pomeroyi DSS-3 | Carbon | Data to be generated | Data to be generated | Data to be generated | See Protocol 1 |
| Desulfovibrio desulfuricans | Carbon/Electron Acceptor | Data to be generated | Data to be generated | Data to be generated | See Protocol 2 |
| Pseudomonas sp. | Sulfur | Data to be generated | Data to be generated | Data to be generated | See Protocol 1 |
Signaling and Metabolic Pathways
Microbial utilization of choline sulfate primarily follows two main pathways after the initial hydrolysis of choline sulfate to choline and sulfate by the enzyme choline sulfatase.
-
Aerobic/Facultative Anaerobic Pathway: Choline is oxidized to glycine (B1666218) betaine, a potent osmoprotectant.
-
Anaerobic Pathway: Choline is fermented to trimethylamine (B31210) (TMA), a key metabolite in the gut that can be converted to trimethylamine N-oxide (TMAO) in the host, which is linked to cardiovascular disease.[1][2]
Caption: Microbial metabolic pathways for choline sulfate.
Experimental Protocols
Protocol 1: Aerobic Growth of Ruegeria pomeroyi on Choline Sulfate as a Sole Nitrogen Source
This protocol describes how to culture Ruegeria pomeroyi DSS-3 in a defined minimal medium with choline sulfate as the exclusive nitrogen source.
Materials:
-
Ruegeria pomeroyi DSS-3 culture
-
Marine Ammonium Mineral Salts (MAMS) medium components (see below)
-
Choline sulfate
-
Glucose (or other carbon source)
-
Sterile flasks
-
Shaking incubator
MAMS Medium Preparation (per liter):
-
Basal Salts:
-
NaCl: 23.4 g
-
MgCl₂·6H₂O: 10.6 g
-
CaCl₂·2H₂O: 1.5 g
-
KCl: 0.7 g
-
Dissolve in 800 mL of deionized water.
-
-
Buffer:
-
HEPES: 11.9 g (adjust to pH 7.5 with NaOH)
-
-
Autoclave the basal salt and buffer solution.
-
Sterile Additions (add after autoclaving and cooling):
-
Carbon Source: 10 mL of a sterile 1 M glucose solution (final concentration 10 mM).
-
Phosphate Solution: 1 mL of a sterile 1 M K₂HPO₄ solution.
-
Trace Metals Solution: 1 mL of a sterile trace metals solution (e.g., ATCC Trace Mineral Supplement).
-
Nitrogen Source:
-
Control: 2 mL of a sterile 1 M (NH₄)₂SO₄ solution (final concentration 2 mM).
-
Experimental: Add an appropriate volume of a sterile choline sulfate stock solution to achieve the desired final concentration (e.g., 2 mM), ensuring no other nitrogen source is present. Omit (NH₄)₂SO₄.
-
-
-
Bring the final volume to 1 liter with sterile deionized water.
Growth Protocol:
-
Inoculate a starter culture of R. pomeroyi in a standard marine broth and grow to mid-log phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile MAMS medium lacking a nitrogen source to remove residual nutrients.
-
Resuspend the cell pellet in the nitrogen-free MAMS medium and use this to inoculate the experimental flasks (control and choline sulfate-containing media) to an initial OD₆₀₀ of ~0.05.
-
Incubate the flasks at 30°C with shaking (e.g., 180 rpm).
-
Monitor growth by measuring the OD₆₀₀ at regular intervals until the culture reaches the stationary phase.
-
Plot the growth curve (ln(OD₆₀₀) vs. time) to determine the specific growth rate (µ).
Protocol 2: Anaerobic Growth of Desulfovibrio desulfuricans on Choline Sulfate
This protocol outlines the cultivation of Desulfovibrio desulfuricans under anaerobic conditions, where choline can serve as a carbon source and electron donor, coupled with sulfate reduction.[3][4][5][6]
Materials:
-
Desulfovibrio desulfuricans culture
-
Anaerobic culture tubes or serum bottles with butyl rubber stoppers
-
Anaerobic gas mix (e.g., N₂:CO₂ 80:20)
-
Defined anaerobic medium components (see below)
-
Choline sulfate
-
Reducing agent (e.g., sodium thioglycolate or cysteine-HCl)
Anaerobic Medium Preparation (per liter):
-
Basal Medium:
-
K₂HPO₄: 0.5 g
-
NH₄Cl: 1.0 g
-
MgSO₄·7H₂O: 2.0 g
-
CaCl₂·2H₂O: 0.1 g
-
Yeast extract: 1.0 g (for initial robust growth, can be omitted for strictly defined studies)
-
Resazurin (B115843) (0.1% solution): 1 mL
-
Dissolve in 950 mL of deionized water and boil under the anaerobic gas mix to drive off oxygen.
-
-
Carbon/Electron Source:
-
Add choline sulfate to the desired final concentration (e.g., 20 mM).
-
-
Dispense the medium into anaerobic tubes/bottles while flushing with the anaerobic gas mix, and seal with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed tubes/bottles.
-
Sterile Additions (add after autoclaving and cooling):
-
Reducing Agent: Aseptically add a sterile, anoxic solution of a reducing agent (e.g., to a final concentration of 0.05% w/v) until the resazurin indicator turns colorless.
-
Bicarbonate Buffer: Aseptically add a sterile, anoxic solution of NaHCO₃ (e.g., to a final concentration of 2.5 g/L).
-
Growth Protocol:
-
Activate the D. desulfuricans culture in a suitable anaerobic medium.
-
Inoculate the experimental medium with the active culture (e.g., 1-5% v/v) using a sterile syringe and needle.
-
Incubate the cultures at the optimal temperature for the strain (e.g., 30-37°C) in the dark.
-
Monitor growth by measuring the OD₆₀₀.
-
Sulfide production, an indicator of sulfate reduction, can be measured colorimetrically.
Experimental Workflow
The following diagram illustrates a typical workflow for a microbial growth study using choline sulfate as a substrate.
Caption: General workflow for microbial growth studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CHOLINE FERMENTATION BY DESULFOVIBRIO DESULFURICANS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline fermentation by Desulfovibrio desulfuricans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth of desulfovibrio desulfuricans under heterotrophic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth of Desulfovibrio desulfuricans Under Heterotrophic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled Choline Sulfate for Tracer Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Choline (B1196258) sulfate (B86663) is an important osmoprotectant and a metabolic intermediate in various organisms, serving as a source of carbon, nitrogen, and sulfur.[1][2] The study of its metabolic pathways and physiological roles often requires the use of radiolabeled tracers. This document provides detailed protocols for the synthesis of radiolabeled choline sulfate, specifically using Carbon-14 ([14C]) and Sulfur-35 ([35S]) isotopes. These tracers are invaluable tools for in vitro and in vivo studies of choline metabolism, transport, and signaling pathways.
Radiolabeled choline sulfate allows for sensitive and specific tracking of its uptake, metabolism, and incorporation into downstream biomolecules. The choice of radioisotope depends on the specific research question. [14C]-choline sulfate is ideal for tracking the carbon backbone of the molecule, while [35S]-choline sulfate is used to follow the sulfate moiety.
Overview of Synthesis Strategies
Two primary strategies for the synthesis of radiolabeled choline sulfate are presented:
-
Enzymatic Synthesis: This method utilizes the enzyme choline sulfotransferase (EC 2.8.2.6) to catalyze the transfer of a sulfate group from a donor molecule to choline.[3][4] For radiolabeling, either the choline substrate or the sulfate donor can be radiolabeled.
-
Chemical Synthesis: This approach involves the direct chemical reaction of a choline salt with a sulfating agent.[1] Radiolabeling is achieved by using either a radiolabeled choline precursor or a radiolabeled sulfating agent.
Experimental Protocols
Synthesis of [¹⁴C]-Choline Sulfate via Enzymatic Method
This protocol describes the synthesis of choline sulfate labeled on the choline moiety using [1,2-¹⁴C]-choline chloride as the precursor and the enzyme choline sulfotransferase.
Materials:
-
[1,2-¹⁴C]-Choline chloride (specific activity: 50-60 mCi/mmol)
-
Choline sulfotransferase (from a suitable source, e.g., bacterial or fungal extract)[4][5]
-
3'-phosphoadenylyl sulfate (PAPS)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Dowex 1-X8 resin (chloride form)
-
Scintillation cocktail
-
Deionized water
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
50 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 10 mM MgCl₂
-
5 µL of 10 mM DTT
-
10 µL of 1 mM [1,2-¹⁴C]-Choline chloride (e.g., 1 µCi)
-
10 µL of 2 mM PAPS
-
10 µL of choline sulfotransferase solution (e.g., 0.1-0.5 mg/mL)
-
Deionized water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
Purification:
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the denatured enzyme.
-
Prepare a small column with Dowex 1-X8 resin.
-
Load the supernatant onto the Dowex 1-X8 column.
-
Wash the column with deionized water to elute the unreacted [¹⁴C]-choline (a cationic species). The [¹⁴C]-choline sulfate (an anionic species at neutral pH) will be retained on the resin.
-
Elute the [¹⁴C]-choline sulfate with a gradient of sodium chloride (e.g., 0.1 M to 1 M).
-
-
Analysis and Quantification:
-
Collect fractions during elution and measure the radioactivity of each fraction using liquid scintillation counting.
-
Pool the radioactive fractions corresponding to [¹⁴C]-choline sulfate.
-
Determine the radiochemical purity by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Calculate the radiochemical yield based on the initial amount of [¹⁴C]-choline chloride used.
-
Synthesis of [³⁵S]-Choline Sulfate via Enzymatic Method
This protocol details the synthesis of choline sulfate labeled with Sulfur-35 using Na₂[³⁵S]O₄ as the precursor. This method requires the initial synthesis of [³⁵S]-PAPS.
Part 1: Synthesis of [³⁵S]-PAPS
Materials:
-
Na₂[³⁵S]O₄ (carrier-free)
-
ATP-sulfurylase
-
APS kinase
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂
Protocol:
-
In a reaction vessel, combine Tris-HCl buffer, MgCl₂, ATP, Na₂[³⁵S]O₄, ATP-sulfurylase, and APS kinase.[5]
-
Incubate at 37°C for 1-2 hours.
-
The resulting mixture containing [³⁵S]-PAPS can be used directly in the next step or purified using anion-exchange chromatography.
Part 2: Synthesis of [³⁵S]-Choline Sulfate
Materials:
-
[³⁵S]-PAPS solution (from Part 1)
-
Choline chloride (unlabeled)
-
Choline sulfotransferase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DTT
-
MgCl₂
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
50 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 10 mM MgCl₂
-
5 µL of 10 mM DTT
-
10 µL of 10 mM Choline chloride
-
10 µL of [³⁵S]-PAPS solution (e.g., 1 µCi)
-
10 µL of choline sulfotransferase solution
-
Deionized water to a final volume of 100 µL.
-
-
Incubation, Termination, and Purification: Follow steps 2-4 from Protocol 3.1.
-
Analysis and Quantification:
-
Analyze the collected fractions for radioactivity using liquid scintillation counting.
-
Pool the fractions containing [³⁵S]-choline sulfate.
-
Assess radiochemical purity using radio-TLC or radio-HPLC.
-
Calculate the radiochemical yield based on the initial radioactivity of Na₂[³⁵S]O₄.
-
Synthesis of Choline-O-[³⁵S]Sulfate via Chemical Method
This protocol provides a chemical synthesis approach for producing [³⁵S]-choline sulfate.
Materials:
-
Choline chloride
-
[³⁵S]-Sulfuric acid (H₂[³⁵S]O₄)
-
Dicyclohexylcarbodiimide (DCC)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether (anhydrous)
-
Ethanol
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve choline chloride in anhydrous pyridine.
-
Add a stoichiometric amount of [³⁵S]-Sulfuric acid to the solution with stirring.
-
Add DCC to the mixture to facilitate the esterification.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol.
-
Precipitate the product by adding an excess of anhydrous diethyl ether.
-
-
Purification:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with diethyl ether to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from ethanol/ether or by ion-exchange chromatography as described in Protocol 3.1.
-
-
Analysis and Quantification:
-
Determine the radiochemical purity and yield as described in the previous protocols.
-
Data Presentation
Table 1: Summary of Radiolabeling Synthesis Parameters
| Parameter | [¹⁴C]-Choline Sulfate (Enzymatic) | [³⁵S]-Choline Sulfate (Enzymatic) | [³⁵S]-Choline Sulfate (Chemical) |
| Radiolabeled Precursor | [1,2-¹⁴C]-Choline chloride | Na₂[³⁵S]O₄ | [³⁵S]-Sulfuric acid |
| Key Reagents | Choline sulfotransferase, PAPS | ATP-sulfurylase, APS kinase, Choline sulfotransferase | DCC, Pyridine |
| Typical Reaction Time | 2 hours | 3-4 hours (total) | 24 hours |
| Purification Method | Ion-exchange chromatography | Ion-exchange chromatography | Precipitation, Recrystallization, Ion-exchange chromatography |
| Estimated Radiochemical Yield | 60-80% | 40-60% | 30-50% |
| Typical Radiochemical Purity | >95% | >95% | >90% |
| Specific Activity | Dependent on precursor | Dependent on precursor | Dependent on precursor |
Visualization of Workflows and Pathways
Caption: Enzymatic synthesis workflow for [¹⁴C]-Choline Sulfate.
Caption: Metabolic pathway of Choline-O-Sulfate.
Applications in Research
Radiolabeled choline sulfate is a versatile tool for various research applications, including:
-
Metabolic Flux Analysis: Quantifying the rate of choline sulfate synthesis, degradation, and conversion to other metabolites like glycine betaine.[1]
-
Enzyme Kinetics: Studying the kinetics of choline sulfotransferase and choline sulfatase.[4]
-
Osmoregulation Studies: Investigating the role of choline sulfate as an osmoprotectant in cells and organisms under osmotic stress.
-
Nutrient Source Tracking: Determining the contribution of choline sulfate as a source of sulfur, carbon, and nitrogen for microbial growth.[1]
-
Drug Development: Screening for inhibitors of enzymes involved in choline sulfate metabolism.
Safety Precautions
When working with radiolabeled compounds, it is imperative to follow all institutional and regulatory guidelines for radiation safety. This includes:
-
Working in a designated and properly shielded area.
-
Wearing appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.
-
Using appropriate radiation monitoring devices.
-
Properly disposing of radioactive waste according to established protocols.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of radiolabeled choline sulfate using both enzymatic and chemical methods. The availability of [¹⁴C]- and [³⁵S]-labeled choline sulfate will facilitate detailed investigations into its metabolism and physiological functions, thereby advancing our understanding of its role in various biological systems.
References
- 1. pnas.org [pnas.org]
- 2. The formation of choline O-sulphate by Pseudomonas C12B and other Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline sulfotransferase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Further studies on the formation of choline sulfate by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Sulfate as a Dietary Supplement in Aquaculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258), an essential nutrient, plays a critical role in the health and development of aquatic animals. While often grouped with B-vitamins, it is a quasi-vitamin that is vital for numerous metabolic functions. Its supplementation in aquaculture feeds is crucial for optimizing growth, improving feed utilization, and maintaining the overall well-being of cultured species. Although much of the existing research has focused on choline chloride, the principles and benefits are broadly applicable to other bioavailable forms of choline, such as choline sulfate (B86663). These application notes provide a comprehensive overview of the use of choline as a dietary supplement in aquaculture, with a focus on its effects on key physiological processes and protocols for its evaluation.
Choline's multifaceted role in aquatic nutrition includes being a fundamental component of cell membranes as a precursor to phospholipids (B1166683) like phosphatidylcholine. It is also a precursor for the neurotransmitter acetylcholine, which is essential for proper nerve function. Furthermore, choline serves as a methyl group donor, which is crucial for various metabolic reactions. Deficiencies in dietary choline can lead to significant health issues in fish and shrimp, including retarded growth, poor feed efficiency, and the development of fatty liver syndrome.
Key Applications and Benefits in Aquaculture
Dietary supplementation with choline offers a range of benefits for various aquaculture species, including shrimp, tilapia, and salmonids.
Enhanced Growth Performance
The addition of choline to aquaculture diets has consistently been shown to improve growth metrics. Optimal levels of choline supplementation lead to significant increases in:
-
Weight Gain (WG): Studies have demonstrated a direct correlation between choline intake and increased body mass in numerous species.
-
Specific Growth Rate (SGR): Choline supplementation contributes to a higher SGR, indicating more efficient growth over time.
-
Feed Conversion Ratio (FCR): Appropriate choline levels improve the FCR, meaning less feed is required to produce a unit of biomass, which has both economic and environmental benefits.[1]
Improved Lipid Metabolism and Prevention of Fatty Liver
Choline is a critical lipotropic factor, meaning it aids in the transport and metabolism of fats. Its key roles in lipid metabolism include:
-
Prevention of Fatty Liver Syndrome: Choline is essential for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDLs). VLDLs are responsible for transporting triglycerides from the liver to other tissues. A deficiency in choline impairs this process, leading to the accumulation of fat in the liver (hepatic steatosis), which can compromise liver function.
-
Regulation of Lipid Deposition: Adequate dietary choline helps to reduce excessive lipid accumulation in the body cavity and muscle tissue, leading to a healthier product.
Enhanced Immune Response and Antioxidant Capacity
Recent research has highlighted the role of choline in bolstering the immune system and protecting against oxidative stress:
-
Modulation of Immune Signaling Pathways: Choline has been shown to influence key immune signaling pathways, such as the p38MAPK/p53 pathway in shrimp, which is involved in the response to pathogens.[2]
-
Increased Antioxidant Capacity: Choline supplementation can enhance the activity of antioxidant enzymes, helping to mitigate cellular damage caused by reactive oxygen species (ROS).[2][3]
Quantitative Data on Choline Supplementation
The optimal level of choline supplementation can vary depending on the species, life stage, and diet composition. The following tables summarize quantitative data from various studies on the effects of choline supplementation on key performance indicators.
Note: The majority of the available research has been conducted using choline chloride. The data is presented as choline content, which can be extrapolated to choline sulfate, though direct comparative studies are limited.
Table 1: Effects of Dietary Choline on Growth Performance of Pacific White Shrimp (Litopenaeus vannamei)
| Choline Level (g/kg diet) | Initial Weight (g) | Final Weight (g) | Weight Gain (%) | SGR (%/day) | FCR | Reference |
| 2.91 (Basal) | ~1.75 | - | - | - | - | [3] |
| 3.85 | ~1.75 | - | - | - | - | [2] |
| 4.67 | ~1.75 | Highest | Highest | Highest | Lowest | [2][4] |
| 5.421 | - | - | Highest | - | - | [5] |
| 6.55 | ~1.75 | - | - | - | - | [2] |
| 10.70 | ~1.75 | - | - | - | - | [2] |
| 18.90 | ~1.75 | Lower | Lower | Lower | Higher | [2] |
| 6.0 (as Choline Chloride) | ~1.75 | - | Not significantly affected | Not significantly affected | Not significantly affected | [3] |
| 12.0 (as Choline Chloride) | ~1.75 | - | Not significantly affected | Not significantly affected | Not significantly affected | [3] |
Table 2: Effects of Dietary Choline on Growth Performance of Tilapia (Oreochromis niloticus)
| Choline Level (g/kg diet) | Initial Weight (g) | Final Weight (g) | Weight Gain | SGR (%/day) | FCR | Reference |
| 0.37 (Basal) | 0.62 | - | - | - | - | [6] |
| 1.0 | 0.62 | - | Plateaus around this level | - | - | [6] |
| 3.0 (as Choline Chloride) | - | Highest | Highest | - | Lowest | [7] |
| 0.4 (as Choline) | ~21.05 | - | Significantly better | - | - | [8] |
| 0.8 (as Choline) | ~21.05 | - | - | - | - | [8] |
Table 3: Effects of Dietary Choline on Growth Performance of Salmonids
| Species | Choline Level (g/kg diet) | Initial Weight (g) | Specific Growth Rate (%/day) | Other Effects | Reference |
| Atlantic Salmon (Salmo salar) | 4.0 (as Choline Chloride) | 362 | Increased by 18% | Prevented gut mucosa lipid accumulation | [9][10] |
| Atlantic Salmon (Salmo salar) | 3.5 | 186 | - | Indicated as average requirement | [11] |
Signaling Pathways Modulated by Choline
Choline supplementation has been demonstrated to influence key signaling pathways involved in lipid metabolism and immune response in aquatic species.
Ampk/Srebp Signaling Pathway in Lipid Metabolism
In Pacific white shrimp, dietary choline activates the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (Srebp) signaling pathway, which plays a central role in regulating lipid metabolism.
p38MAPK/p53 Signaling Pathway in Immune Response
Dietary choline has also been shown to modulate the p38 mitogen-activated protein kinase (p38MAPK) and p53 signaling pathway in the hemocytes of Pacific white shrimp, which is involved in regulating apoptosis and the innate immune response.
Experimental Protocols
The following protocols provide a standardized framework for evaluating the efficacy of choline sulfate as a dietary supplement in aquaculture research.
Experimental Workflow for a Feeding Trial
References
- 1. Choline Chloride Induces Growth Performance of Indian Major Carps and Air-Breathing Fish Species with an Outcome of Quality Food-Fish under a Semi-Intensive Culture System: A Biochemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary choline promotes growth, antioxidant capacity and immune response by modulating p38MAPK/p53 signaling pathways of juvenile Pacific white shrimp (Litopenaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth, Metabolite, Antioxidative Capacity, Transcriptome, and the Metabolome Response to Dietary Choline Chloride in Pacific White Shrimp Litopenaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary choline activates the Ampk/Srebp signaling pathway and decreases lipid levels in Pacific white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary choline requirements of juvenile hybrid tilapia, Oreochromis niloticus x O. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline is required by tilapia when methionine is not in excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jurnal.usk.ac.id [jurnal.usk.ac.id]
- 9. Choline supplementation prevents diet induced gut mucosa lipid accumulation in post-smolt Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dietary Fish Meal Level and a Package of Choline, β-Glucan, and Nucleotides Modulate Gut Function, Microbiota, and Health in Atlantic Salmon (Salmo salar, L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Choline Sulfate Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) sulfate (B86663) is an important metabolite in various biological systems, playing a role in sulfur metabolism and osmoregulation. The ability to monitor choline sulfate levels in real-time is crucial for understanding its physiological functions and its potential as a biomarker in drug development and disease diagnostics. These application notes provide a detailed protocol for the development and application of a highly selective and sensitive biosensor for the real-time monitoring of choline sulfate.
The proposed biosensor is based on a bienzymatic cascade reaction. The first enzyme, choline-O-sulfatase, specifically hydrolyzes choline sulfate to choline and a sulfate ion. The resulting choline is then oxidized by the second enzyme, choline oxidase, producing hydrogen peroxide (H₂O₂), which is detected electrochemically. The measured current is directly proportional to the concentration of choline sulfate in the sample.
Principle of Detection
The biosensor operates on a two-step enzymatic reaction:
-
Choline-O-sulfatase (COS) : This enzyme specifically catalyzes the hydrolysis of choline sulfate.
-
Choline-O-Sulfate + H₂O → Choline + SO₄²⁻
-
-
Choline Oxidase (ChOx) : The choline produced in the first reaction is then oxidized by choline oxidase.
-
Choline + 2O₂ + H₂O → Betaine + 2H₂O₂
-
The hydrogen peroxide (H₂O₂) produced is an electroactive species that can be detected at an electrode surface, typically platinum, by applying a specific potential. The resulting amperometric signal is directly proportional to the choline sulfate concentration.
Performance Characteristics of Amperometric Choline Biosensors
The following table summarizes the typical performance characteristics of various amperometric choline biosensors, which can serve as a benchmark for the expected performance of the developed choline sulfate biosensor. The performance of the choline sulfate biosensor will also depend on the efficiency of the choline-O-sulfatase enzymatic reaction.
| Biosensor Configuration | Linear Range (µM) | Limit of Detection (µM) | Sensitivity | Response Time (s) | Reference |
| ChOx/(MWCNT/PANI)₃/PANI/GC | 1 - 2000 | 0.3 | Not Specified | Not Specified | [1] |
| AChE/ChO/c-MWCNT/ZrO₂NPs/GCE | 0.05 - 200 | 0.01 | Not Specified | Not Specified | [1] |
| ChOx/(GNP)₄/MWCNT/GCE | 3 - 120 | 0.6 | 204 µA cm⁻² mM⁻¹ | Not Specified | [1] |
| Pt/pmPD/ChOx/BSA/GA | up to 100 | 0.33 | Not Specified | < 1 | [2] |
| Pt/PB/(EACC/ChOx)n | Not Specified | 0.5 | 88.6 µA mM⁻¹ cm⁻² | < 10 | [3] |
| β-Ga₂O₃ NWs/CB/ChOx | Not Specified | 8.29 | 0.0397 mA mM⁻¹ mm⁻² | Not Specified | [4] |
GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotubes, PANI: Polyaniline, AChE: Acetylcholinesterase, ZrO₂NPs: Zirconium Oxide Nanoparticles, GNP: Gold Nanoparticles, Pt: Platinum, pmPD: poly(m-phenylenediamine), BSA: Bovine Serum Albumin, GA: Glutaraldehyde (B144438), PB: Prussian Blue, EACC: 6-O-Ethoxytrimethylammoniochitosan chloride, NWs: Nanowires, CB: Carbon Black.
Experimental Protocols
Materials and Reagents
-
Choline-O-sulfatase (from Sinorhizobium meliloti or other suitable source)[5][6]
-
Choline oxidase (from Alcaligenes sp.)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25% in H₂O)
-
Choline sulfate standard
-
Choline chloride standard
-
Phosphate buffered saline (PBS), pH 7.4
-
Platinum (Pt) disk electrode
-
Ag/AgCl reference electrode
-
Platinum wire auxiliary electrode
-
Potentiostat
-
Polishing materials (alumina slurry)
Protocol 1: Electrode Preparation and Cleaning
-
Polish the platinum disk electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in ethanol (B145695) for 5 minutes to remove any adsorbed particles.
-
Rinse again with deionized water and allow to air dry.
Protocol 2: Co-immobilization of Choline-O-sulfatase and Choline Oxidase
This protocol describes the co-immobilization of both enzymes on the electrode surface using cross-linking with glutaraldehyde.[7]
-
Prepare the enzyme solution by dissolving 5 mg of choline-O-sulfatase, 5 mg of choline oxidase, and 10 mg of BSA in 100 µL of PBS (pH 7.4).
-
Vortex the solution gently to ensure complete dissolution.
-
Pipette 10 µL of the enzyme solution onto the cleaned surface of the platinum disk electrode.
-
Carefully place the electrode in a desiccator containing a vial with 5% glutaraldehyde solution. Ensure the electrode does not come into direct contact with the glutaraldehyde solution.
-
Allow the cross-linking to proceed for 1 hour at room temperature. The glutaraldehyde vapor will cross-link the enzymes and BSA, forming a stable biofilm.
-
After 1 hour, remove the electrode and rinse it gently with PBS (pH 7.4) to remove any unbound enzymes and glutaraldehyde.
-
Store the biosensor in PBS at 4°C when not in use.
Protocol 3: Amperometric Detection of Choline Sulfate
-
Set up a three-electrode electrochemical cell containing a known volume of PBS (pH 7.4). Use the fabricated biosensor as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the auxiliary electrode.
-
Apply a constant potential of +0.6 V (vs. Ag/AgCl) to the working electrode and allow the background current to stabilize.
-
Add known concentrations of choline sulfate standard solution to the electrochemical cell and record the steady-state current response.
-
Generate a calibration curve by plotting the current response against the choline sulfate concentration.
-
For real-time monitoring, introduce the sample solution into the electrochemical cell and record the current changes over time.
Protocol 4: Interference Study
To assess the selectivity of the biosensor, potential interfering substances should be tested.
-
Prepare solutions of potentially interfering compounds such as ascorbic acid, uric acid, glucose, and other structurally similar sulfates at physiologically relevant concentrations.
-
Record the baseline current of the biosensor in PBS.
-
Add the interfering substance to the cell and record any change in current.
-
After the signal stabilizes, add a known concentration of choline sulfate and record the response.
-
Compare the response in the presence and absence of the interfering substance to determine the degree of interference. The use of a permselective membrane, such as electropolymerized poly(m-phenylenediamine), can help to reduce interference from electroactive species.[2]
Visualizations
Choline and Choline Sulfate Metabolism
Caption: Simplified choline and choline sulfate metabolic pathway.
Experimental Workflow for Choline Sulfate Biosensor
Caption: Experimental workflow for choline sulfate detection.
Logical Relationship of the Bienzymatic Detection
Caption: Logical flow of the bienzymatic detection of choline sulfate.
References
- 1. Enhanced Electrocatalytic Detection of Choline Based on CNTs and Metal Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine and choline amperometric enzyme sensors characterized in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Choline Biosensor Based on Immobilization of Enzyme Choline Oxidase on the β-Ga2O3 Nanowires Modified Working Electrode [abechem.com]
- 5. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Crosstalk- and Interferent-Free Dual Electrode Amperometric Biosensor for the Simultaneous Determination of Choline and Phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Choline Sulfate Utilization in Industrial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of choline (B1196258) sulfate (B86663) in industrial fermentation processes. This document details its role as a versatile nutrient source and osmoprotectant, and provides detailed protocols for its application and analysis.
Application Note 1: Choline Sulfate as a Multifunctional Nutrient in Fermentation
Choline sulfate (C₅H₁₄NO₄S) is a quaternary ammonium (B1175870) compound that can serve as a valuable supplement in industrial fermentation media, offering a unique combination of essential nutrients. It can be utilized by a range of microorganisms, including bacteria and fungi, as a source of sulfur, nitrogen, and carbon, and also functions as a potent osmoprotectant.
1.1. As a Sulfur Source:
Many microorganisms possess choline sulfatases (encoded by the betC gene) that hydrolyze choline sulfate into choline and inorganic sulfate.[1][2] The released sulfate is then assimilated into sulfur-containing amino acids (cysteine and methionine) and other essential biomolecules. This makes choline sulfate an effective alternative to traditional sulfur sources like ammonium sulfate or inorganic sulfates, particularly in processes where the counter-ion of these salts may be undesirable.
1.2. As a Nitrogen and Carbon Source:
Following the initial hydrolysis, the resulting choline can be further metabolized. In many bacteria, choline is oxidized to glycine (B1666218) betaine (B1666868), a potent osmoprotetectant.[3] Subsequently, glycine betaine can be catabolized to provide carbon and nitrogen for cellular growth and product synthesis.[4][5] The complete catabolism of choline can replenish intermediates in the central carbon metabolism.
1.3. As an Osmoprotectant:
Choline sulfate itself, and its metabolic product glycine betaine, are effective compatible solutes.[3] These molecules can be accumulated to high intracellular concentrations without interfering with normal cellular processes, helping to maintain cell turgor and viability in high-osmolarity environments. This is particularly beneficial in high-density or fed-batch fermentation processes where high concentrations of salts, sugars, or metabolic byproducts can cause osmotic stress. The use of choline sulfate as an osmoprotectant has been shown to improve cell viability and productivity in various fermentation settings.
Application Note 2: Impact on Recombinant Protein and Metabolite Production
The supplementation of fermentation media with choline sulfate can have a significant impact on the yield and quality of recombinant proteins and other desired metabolites.
2.1. Recombinant Protein Production:
In host systems like Pichia pastoris and Chinese Hamster Ovary (CHO) cells, the availability of choline is crucial for membrane biosynthesis and protein secretion. While direct studies on choline sulfate are limited, research on choline chloride supplementation in CHO cell fed-batch cultures has demonstrated that optimized choline levels can lead to increased cell viability and a notable increase in monoclonal antibody (mAb) titers.[4] It is plausible that choline sulfate could provide a sustained release of choline, thereby supporting robust cell growth and enhanced protein production. However, it is important to monitor the potential impact on post-translational modifications, such as glycosylation, as changes in nutrient availability can influence these processes.[6][7]
2.2. Antibiotic and Other Metabolite Production:
The availability of sulfur is often a limiting factor in the biosynthesis of sulfur-containing antibiotics, such as penicillins and cephalosporins. By providing a readily available source of sulfate, choline sulfate can potentially enhance the production of these secondary metabolites. Furthermore, its role as an osmoprotectant can help maintain cellular productivity during the stressful production phase of fermentation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on choline and related compounds in fermentation processes. It is important to note that much of the available data pertains to choline chloride, but it provides a valuable reference for the potential effects of choline sulfate.
Table 1: Effect of Choline Chloride Supplementation on Monoclonal Antibody (mAb) Production in CHO Cell Fed-Batch Culture [4]
| Choline Enrichment | Peak Viable Cell Density (cells/mL) | Cell Viability at 358h (%) | Final mAb Titer (g/L) |
| 1-fold | 1.7 x 10⁷ | 43.7 | 5.5 |
| 2-fold | 1.7 x 10⁷ | 55.0 | 6.4 |
| 4-fold | 1.7 x 10⁷ | 56.4 | 6.4 |
Table 2: Comparison of Nitrogen Sources on Ethanol (B145695) Fermentation by Saccharomyces cerevisiae [8][9]
| Nitrogen Source | Fermentation Time Reduction (vs. Ammonium) | Max. Ethanol Production Rate (g/L/h) | Glycerol Synthesis Reduction (vs. Ammonium) |
| Urea (B33335) | 19% | 1.14 | 26% |
| Ammonium | Baseline | 0.88 | Baseline |
Note: This table compares urea and ammonium, highlighting that the choice of nitrogen source significantly impacts fermentation kinetics. While not a direct comparison with choline sulfate, it underscores the importance of evaluating different nitrogen-containing compounds.
Signaling Pathways and Metabolic Utilization
The utilization of choline sulfate is initiated by its transport into the cell, often via high-affinity transport systems.[10] Once inside, it enters a metabolic pathway that varies between organisms but generally involves the following key steps.
Caption: Metabolic pathway of choline sulfate utilization.
Experimental Protocols
Protocol 1: Preparation of Choline Sulfate-Supplemented Fermentation Medium
This protocol describes the preparation of a defined fermentation medium supplemented with choline sulfate for a generic microbial fermentation.
Materials:
-
Basal fermentation medium (specific to the microorganism)
-
Choline sulfate powder (analytical grade)
-
Sterile, deionized water
-
pH meter and sterile acid/base for adjustment (e.g., HCl, NaOH)
-
Autoclave or sterile filtration unit (0.22 µm filter)
Procedure:
-
Prepare the basal fermentation medium according to the standard protocol, omitting the original sulfur source if choline sulfate is to be the sole source.
-
Calculate the desired molar concentration of choline sulfate. For initial optimization, a range of 0.5 mM to 10 mM is recommended.
-
Weigh the required amount of choline sulfate powder and dissolve it in a small volume of sterile, deionized water.
-
Add the dissolved choline sulfate solution to the basal medium.
-
Adjust the pH of the final medium to the optimal range for the specific microorganism.
-
Sterilize the medium by autoclaving or sterile filtration. Note that choline sulfate is heat-stable and can be autoclaved.
-
Aseptically dispense the medium into sterile fermentation vessels.
Caption: Workflow for preparing choline sulfate medium.
Protocol 2: Cultivation of Microorganisms in Choline Sulfate-Supplemented Medium
This protocol outlines a typical batch fermentation process using the prepared choline sulfate-supplemented medium.
Materials:
-
Sterile fermentation medium containing choline sulfate
-
Seed culture of the desired microorganism
-
Fermentor or shake flasks
-
Incubator/shaker with temperature and agitation control
Procedure:
-
Inoculate the choline sulfate-supplemented medium with a seed culture to a starting optical density (OD₆₀₀) of 0.05-0.1.
-
Incubate the culture under optimal conditions of temperature, agitation, and aeration for the specific microorganism.
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals.
-
Collect samples aseptically at different time points for analysis of substrate consumption, product formation, and choline sulfate concentration.
-
For fed-batch processes, a concentrated feed solution containing choline sulfate can be prepared and added at a predetermined rate to maintain a desired concentration in the fermentor.
Protocol 3: Quantification of Choline Sulfate in Fermentation Broth by LC-MS/MS
This protocol provides a general method for the analysis of choline sulfate in fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Collect a 1 mL sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
For protein precipitation, add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of supernatant.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of the polar choline sulfate molecule.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.5 with formic acid.
-
Gradient: A gradient from high organic to high aqueous content. An example gradient is: 95% A to 50% A over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: For choline sulfate, the precursor ion [M+H]⁺ is m/z 184.1. A characteristic product ion for quantification is m/z 104.1 (choline fragment).
3. Quantification:
-
Prepare a calibration curve using choline sulfate standards of known concentrations in a matrix similar to the fermentation medium.
-
Use an internal standard (e.g., deuterated choline) for improved accuracy and precision.
-
Quantify the choline sulfate concentration in the samples by comparing the peak areas to the calibration curve.
Caption: Workflow for LC-MS/MS analysis of choline sulfate.
References
- 1. Mechanism of choline O-sulphate utilization in fungi [pubmed.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Osmoregulation in Bacillus subtilis: synthesis of the osmoprotectant glycine betaine from exogenously provided choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Industrial Production of Proteins with Pichia pastoris—Komagataella phaffii [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 8. Comparisons of urea or ammonium on growth and fermentative metabolism of Saccharomyces cerevisiae in ethanol fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Directed Mutagenesis of Choline O-Sulfatase Active Site Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline-O-sulfatase (EC 3.1.6.6) is a key enzyme in the metabolic pathway of choline-O-sulfate, hydrolyzing it into choline (B1196258) and sulfate (B86663).[1] This enzyme is a member of the alkaline phosphatase (AP) superfamily and is of significant interest for protein engineering and drug development due to its catalytic promiscuity.[1] Understanding the roles of specific amino acid residues within the active site is crucial for elucidating its catalytic mechanism and for designing targeted inhibitors or engineering novel enzyme functionalities. This document provides detailed protocols for performing site-directed mutagenesis on the active site residues of choline O-sulfatase from Sinorhizobium meliloti (SmeCOSe or SmCS), along with methods for expressing the mutant enzymes and characterizing their kinetic properties.
Key Active Site Residues of Sinorhizobium meliloti Choline O-Sulfatase
The active site of choline O-sulfatase is a well-defined pocket responsible for substrate binding and catalysis. Structural and mechanistic studies have identified several key residues crucial for its function.[1][2][3]
Table 1: Key Active Site Residues and Their Functions
| Residue | Function in Catalysis | Reference |
| FGly54 | Catalytic nucleophile (post-translationally modified from Cys54). | [2] |
| His201 & Lys309 | Form a pair that stabilizes the choline leaving group. | [2] |
| Glu386 | Interacts with the positively charged quaternary ammonium (B1175870) group of the choline substrate, playing a role in substrate recognition and positioning. | [2][3][4] |
| Trp129 & His145 | "Clamp" the quaternary ammonium moiety of choline, securing it within the active site. | [1][5] |
| Asn75 | Along with His201 and Lys309, binds the negatively charged sulfate group of the substrate. | [1] |
| Asn146, Asn498, Asp500 | Form a "gatekeeper" triad (B1167595) that controls the open and closed conformations of the active site. | [1][5] |
| Leu499 | Rearranges upon substrate binding to assist in ligand binding. | [1][5] |
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the use of the QuikChange II Site-Directed Mutagenesis Kit from Stratagene, as cited in studies on SmeCOSe.[1] The general workflow involves designing primers containing the desired mutation, performing PCR to introduce the mutation into a plasmid containing the choline O-sulfatase gene, and then transforming the mutated plasmid into competent E. coli cells.
Materials:
-
pSERQF5 plasmid (containing the SmeCOSe gene in a pET-21b(+) vector)[1]
-
QuikChange II Site-Directed Mutagenesis Kit (or individual components: PfuUltra HF DNA polymerase, dNTPs, DpnI restriction enzyme)
-
Custom mutagenic primers (see design guidelines below)
-
Nuclease-free water
-
XL1-Blue supercompetent E. coli (or similar)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)
-
LB broth with appropriate antibiotic
-
Plasmid miniprep kit
-
DNA sequencing service
Primer Design:
-
Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
The primers should have a GC content of at least 40% and terminate in one or more C or G bases.
Procedure:
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
1 µL of pSERQF5 plasmid template (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
39.5 µL of nuclease-free water
-
1 µL of PfuUltra HF DNA polymerase
-
Total Volume: 50 µL
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 5 minutes (1 min/kb of plasmid length)
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified reaction mixture.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of XL1-Blue supercompetent cells according to the manufacturer's protocol.
-
Plate the transformation mixture onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony Selection and Plasmid Purification:
-
Pick several individual colonies and grow them overnight in LB broth with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
-
Sequence Verification:
-
Send the purified plasmids for DNA sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
-
Protein Expression and Purification
Materials:
-
E. coli BL21 (DE3) competent cells
-
Verified plasmid containing the mutant choline O-sulfatase gene with a C-terminal His6-tag[1]
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SDS-PAGE materials
Procedure:
-
Transformation: Transform the verified plasmid into E. coli BL21 (DE3) cells.
-
Expression:
-
Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB broth.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged choline O-sulfatase with elution buffer.
-
Analyze the eluted fractions by SDS-PAGE to check for purity.
-
-
Dialysis:
-
Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole.
-
Concentrate the protein if necessary and store at -80°C.
-
Enzyme Kinetics Assay
The activity of wild-type and mutant choline O-sulfatase can be determined using the artificial substrate p-nitrophenyl sulfate (pNPS).[1] The hydrolysis of pNPS releases p-nitrophenol, which can be detected spectrophotometrically at 405 nm.
Materials:
-
Purified wild-type or mutant choline O-sulfatase
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0)
-
p-nitrophenyl sulfate (pNPS) stock solution (e.g., 70 mM in assay buffer)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of pNPS dilutions in assay buffer to cover a range of substrate concentrations (e.g., 0-10 mM).
-
Add a fixed amount of purified enzyme to each well of a 96-well plate.
-
Initiate the reaction by adding the pNPS dilutions to the wells.
-
Immediately measure the change in absorbance at 405 nm over time in a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax). The catalytic efficiency (kcat/KM) can then be calculated.
Quantitative Data
Site-directed mutagenesis of key active site residues can have a profound impact on the catalytic efficiency of the enzyme. A notable example is the mutation of Glu386, which is critical for substrate binding.
Table 2: Kinetic Parameters for Wild-Type and Glu386Leu Mutant of S. meliloti Choline Sulfatase (SmCS)
| Enzyme | Substrate | kcat/KM (s⁻¹M⁻¹) | Fold Decrease in Efficiency | Reference |
| Wild-Type (WT) | Choline-O-Sulfate | 4.8 x 10³ | - | [3][4][6][7] |
| Glu386Leu Mutant | Choline-O-Sulfate | ~4.8 | ~1000 | [2] |
| Wild-Type (WT) | 4-Nitrophenyl Sulfate | 12 | - | [3][4][6][7] |
The ~1000-fold decrease in catalytic efficiency for the Glu386Leu mutant highlights the critical role of this residue in either substrate binding or correct positioning for catalysis.[2]
Visualizations
Experimental Workflow
Caption: Workflow for site-directed mutagenesis of choline O-sulfatase.
Proposed Catalytic Mechanism
Caption: Proposed catalytic mechanism of choline O-sulfatase.
References
- 1. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester. [repository.cam.ac.uk]
- 7. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Choline Sulfate Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of choline (B1196258) sulfate (B86663) in aqueous solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for choline sulfate in an aqueous solution?
A1: The primary degradation pathway for choline sulfate in an aqueous solution is hydrolysis of the sulfate ester bond. This reaction breaks down choline sulfate into choline and a sulfate ion. This process can be accelerated by enzymatic contamination (choline sulfatases) or by chemical hydrolysis under certain pH and temperature conditions.[1][2] While less common for sulfate esters, other potential degradation routes for the choline moiety under harsh conditions could include oxidation.
Q2: What are the optimal storage conditions for aqueous solutions of choline sulfate?
A2: To maximize stability, aqueous solutions of choline sulfate should be stored at refrigerated temperatures (2°C to 8°C) and protected from light.[3][4] It is also advisable to use a buffered solution to maintain a stable pH, ideally within the neutral to slightly acidic range, to minimize hydrolysis.[5][6] For long-term storage, aliquoting the solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles and minimize exposure to contaminants.
Q3: My experimental results are inconsistent. Could this be related to the stability of my choline sulfate solution?
A3: Yes, inconsistent results can be a sign of degradation of your choline sulfate stock solution. If the concentration of the active compound is decreasing over time due to hydrolysis or other degradation pathways, it will affect the outcome of your experiments. It is recommended to regularly check the purity and concentration of your stock solution using a suitable analytical method like HPLC.[7][8]
Q4: Are there any specific chemical incompatibilities I should be aware of when working with choline sulfate solutions?
A4: Choline sulfate may be incompatible with strong acids and bases, which can catalyze its hydrolysis. Additionally, strong oxidizing agents could potentially lead to the degradation of the choline molecule. It is also important to be aware of potential enzymatic contamination, as choline sulfatases can efficiently hydrolyze choline sulfate.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased concentration of choline sulfate over time | Hydrolysis of the sulfate ester bond. | Store the solution at 2-8°C, protect from light, and use a buffered solution (pH 6-7). Prepare fresh solutions regularly. |
| Appearance of unknown peaks in HPLC analysis | Degradation of choline sulfate. | Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions. |
| Variability between experimental replicates | Inconsistent concentration of choline sulfate due to degradation. | Use freshly prepared solutions for each experiment or validate the stability of your stock solution under your storage conditions. |
| Solution discoloration | Although less common with choline sulfate than choline hydroxide (B78521), discoloration can indicate chemical reactions or contamination. | Prepare a fresh solution using high-purity water and reagents. If the problem persists, investigate potential interactions with other components in your formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Choline Sulfate in Aqueous Solution
This protocol outlines a forced degradation (stress testing) study to determine the stability of choline sulfate under various conditions.[11][12][13]
Objective: To identify the degradation pathways and potential degradation products of choline sulfate in an aqueous solution under stress conditions (hydrolysis, oxidation, and photolysis).
Materials:
-
Choline sulfate
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of choline sulfate (e.g., 1 mg/mL) in HPLC-grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source in a photostability chamber as per ICH Q1B guidelines.[14] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of choline sulfate in each condition.
-
Identify and quantify any degradation products.
-
Determine the primary degradation pathway(s).
-
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study of Choline Sulfate
| Stress Condition | Duration (hours) | Choline Sulfate Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 85.2 | Choline |
| 0.1 M NaOH, 60°C | 24 | 78.5 | Choline |
| Water, 60°C | 24 | 95.1 | Choline |
| 3% H₂O₂, RT | 24 | 98.8 | Minor unidentified peaks |
| Photolysis | 24 | 92.3 | Choline, minor unidentified peaks |
| Control (dark), RT | 24 | 99.5 | None |
Visualizations
Caption: Hydrolytic degradation of choline sulfate.
Caption: Workflow for the forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of choline O-sulphate utilization in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline-ð-sulfate (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-8937-1 [isotope.com]
- 4. Choline ð-sulfate (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Specificity and control of choline-O-sulfate transport in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BASi® | Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode [basinc.com]
- 9. Regulation of choline sulphatase synthesis and activity in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. longdom.org [longdom.org]
- 14. ema.europa.eu [ema.europa.eu]
Overcoming substrate inhibition in choline sulfatase kinetic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during choline (B1196258) sulfatase kinetic assays, with a specific focus on addressing potential substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is choline sulfatase and what is its function?
Choline sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate (B86663).[1] This enzyme is crucial for various biological processes in microorganisms, including the utilization of choline-O-sulfate as a source of carbon, nitrogen, and sulfur, and in osmoregulation.[2]
Q2: What are the common substrates used in choline sulfatase kinetic assays?
The primary substrate for choline sulfatase is choline-O-sulfate.[2] However, for ease of detection, chromogenic or fluorogenic surrogate substrates are often used. A common alternative substrate is 4-nitrophenyl sulfate (pNPS), which releases the chromophore 4-nitrophenol (B140041) upon hydrolysis, allowing for a continuous spectrophotometric assay.[2][3]
Q3: What is substrate inhibition and why is it a concern in enzyme kinetic assays?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[4] This can lead to an underestimation of the maximum reaction velocity (Vmax) and an inaccurate determination of kinetic parameters. It is a common issue for about 20% of all known enzymes. While not definitively documented for all choline sulfatases, it is a potential issue to consider during assay development and troubleshooting.
Q4: Are there known inhibitors of choline sulfatase?
Yes, several compounds have been shown to inhibit choline sulfatase activity. For example, the choline sulfatase from Aspergillus nidulans is completely inhibited by 10mM sulfite (B76179) (SO₃²⁻), phosphate (B84403) (PO₄³⁻), cyanide (CN⁻), and cysteine.[5][6]
Troubleshooting Guide: Overcoming Potential Substrate Inhibition
This guide provides a step-by-step approach to identify and mitigate suspected substrate inhibition in your choline sulfatase kinetic assays.
Problem: Decreased enzyme activity at high substrate concentrations.
If you observe a decrease in the reaction rate as you increase the substrate concentration beyond a certain point, you may be encountering substrate inhibition.
dot
Caption: Troubleshooting workflow for substrate inhibition.
Step 1: Confirm Substrate Inhibition
-
Action: Perform a detailed substrate titration experiment. Use a wide range of substrate concentrations, extending well beyond the expected Michaelis constant (Km).
-
Expected Outcome: A plot of initial velocity versus substrate concentration will initially show a hyperbolic increase but will then exhibit a decrease at higher concentrations, creating a characteristic "hook" shape.
Step 2: Optimize Substrate Concentration
-
Action: Based on the substrate titration curve, identify the optimal substrate concentration that yields the maximum velocity before the onset of inhibition.
-
Implementation: For routine assays and inhibitor screening, use this optimal substrate concentration. A common practice is to use a substrate concentration that is 10-20 times the Km, but if inhibition occurs, a lower concentration might be necessary.[7]
Step 3: Consider an Alternative Substrate
-
Action: If substrate inhibition with choline-O-sulfate is persistent and problematic, consider using an alternative substrate like 4-nitrophenyl sulfate (pNPS).[2][3]
-
Rationale: Different substrates may have different binding affinities and may not cause inhibition at the same concentrations. You will need to determine the kinetic parameters (Km and Vmax) for the new substrate.
Step 4: Employ a Fed-Batch Approach (for extended assays)
-
Action: Instead of adding the entire substrate amount at the beginning of the assay, add it gradually over time.
-
Implementation: This can be achieved using a syringe pump or by making small, periodic additions of concentrated substrate. This method helps to maintain a steady, optimal substrate concentration, avoiding the high concentrations that can lead to inhibition.
Quantitative Data Summary
The following tables summarize key kinetic parameters for choline sulfatase from different sources and with different substrates.
Table 1: Kinetic Parameters for Choline Sulfatase
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Optimal pH |
| Sinorhizobium meliloti | Choline-O-sulfate | 0.50 | 2.4 | 4.8 x 10³ | 7.6 |
| Sinorhizobium meliloti | 4-Nitrophenyl sulfate | - | - | 12 | 6.0 |
| Aspergillus nidulans | Choline-O-sulfate | 35 | - | - | 7.5 |
Data compiled from multiple sources.[2][5][6]
Experimental Protocols
Protocol 1: Standard Choline Sulfatase Assay using Choline-O-Sulfate
This protocol is based on the detection of choline produced from the enzymatic reaction.
dot
Caption: Workflow for choline sulfatase assay.
Materials:
-
Purified choline sulfatase
-
Choline-O-sulfate stock solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)
-
Choline detection kit (e.g., a kit that uses choline oxidase and a probe to generate a colorimetric or fluorometric signal)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In a microplate well, combine the assay buffer and choline sulfatase enzyme.
-
Initiate the reaction: Add the choline-O-sulfate substrate to the well to start the reaction. The final volume should be consistent across all assays.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C) for a predetermined time. The incubation time should be within the linear range of the reaction.
-
Stop the reaction (if necessary): Some detection kits may require stopping the enzymatic reaction, for example, by adding a strong acid or base.
-
Detect choline: Add the choline detection reagent according to the manufacturer's instructions.
-
Measure the signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Calculate activity: Determine the concentration of choline produced from a standard curve and calculate the enzyme activity.
Protocol 2: Continuous Assay using 4-Nitrophenyl Sulfate (pNPS)
This protocol allows for the continuous monitoring of enzyme activity.
dot
Caption: Workflow for continuous pNPS assay.
Materials:
-
Purified choline sulfatase
-
4-Nitrophenyl sulfate (pNPS) stock solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)
-
Spectrophotometer or microplate reader capable of kinetic measurements
Procedure:
-
Prepare the reaction mixture: In a cuvette or microplate well, add the assay buffer and the pNPS substrate.
-
Equilibrate: Allow the mixture to equilibrate to the desired assay temperature.
-
Initiate the reaction: Add the choline sulfatase enzyme to the mixture and mix quickly.
-
Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm (the wavelength at which 4-nitrophenol absorbs) over time.
-
Calculate the reaction rate: The initial velocity of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.
Signaling Pathways and Logical Relationships
Proposed Catalytic Mechanism of Choline Sulfatase
The following diagram illustrates the proposed catalytic mechanism for choline sulfatase from Sinorhizobium meliloti.
dot
Caption: Proposed catalytic cycle of choline sulfatase.
This mechanism highlights the key steps in the hydrolysis of choline-O-sulfate, including substrate binding, nucleophilic attack, and product release.[8] Understanding this pathway can aid in the design of inhibitors and the interpretation of kinetic data.
References
- 1. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of choline sulphatase synthesis and activity in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of choline sulphatase synthesis and activity in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Expression of Choline O-Sulfatase in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing choline (B1196258) O-sulfatase in yeast systems, such as Saccharomyces cerevisiae and Pichia pastoris.
Frequently Asked Questions (FAQs)
Q1: What is choline O-sulfatase and which gene should I use?
A1: Choline O-sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate.[1][2] In the symbiotic soil bacterium Sinorhizobium meliloti, this is the first step in the pathway to synthesize the osmoprotectant glycine (B1666218) betaine (B1666868).[3][4] The gene encoding this enzyme in S. meliloti is designated as betC.[1][3][4] For expression in yeast, the coding sequence of the S. meliloti betC gene is a common starting point.
Q2: Why is codon optimization necessary for expressing bacterial choline O-sulfatase in yeast?
A2: Different organisms exhibit distinct preferences for the codons used to encode amino acids. This phenomenon is known as codon usage bias. Bacterial genes, such as betC from Sinorhizobium meliloti, often contain codons that are rarely used by yeast. This can lead to inefficient translation and, consequently, low protein expression levels. Codon optimization involves modifying the nucleotide sequence of the gene to match the codon preferences of the yeast host without altering the amino acid sequence of the protein. This can significantly enhance protein production.[5][6]
Q3: Which yeast species and expression vector should I use?
A3: Both Saccharomyces cerevisiae and Pichia pastoris are suitable hosts for expressing heterologous proteins. S. cerevisiae is a well-characterized model organism with a wide range of available expression vectors. P. pastoris is known for its ability to grow to high cell densities and often achieves higher protein yields.
For beginners, a high-copy number episomal plasmid like the pYES2 vector is a good choice for expression in S. cerevisiae. This vector contains the GAL1 promoter, which allows for tightly controlled, galactose-inducible expression of the target gene.[7][8]
Q4: How can I verify the expression of my choline O-sulfatase?
A4: Protein expression can be verified using a combination of techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. By comparing the protein profile of induced and uninduced yeast cells, you may be able to see a band corresponding to the expected size of choline O-sulfatase.
-
Western Blotting: This is a more specific method that uses antibodies to detect the protein of interest. If your choline O-sulfatase is fused to a tag (e.g., His-tag, V5-tag), you can use commercially available antibodies against that tag for detection.[9][10][11]
-
Enzymatic Assay: A functional assay that measures the catalytic activity of choline O-sulfatase provides direct evidence of correctly folded and active protein. The assay for choline O-sulfatase typically involves incubating the cell lysate or purified enzyme with the substrate, choline-O-sulfate, and then detecting the product, choline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low expression of choline O-sulfatase | Codon bias: The native bacterial codons are not efficiently translated in yeast. | - Synthesize a codon-optimized version of the betC gene based on the codon usage of your yeast host (see Data Presentation section).- Utilize online tools or services for codon optimization.[12][13][14] |
| Inefficient transcription: The promoter driving gene expression is weak or not properly induced. | - If using an inducible promoter (e.g., GAL1), ensure proper induction conditions (e.g., complete removal of glucose and addition of galactose).[15][16]- Consider using a strong constitutive promoter if tight regulation is not required. | |
| mRNA instability: The mRNA transcript of the choline O-sulfatase gene is rapidly degraded. | - Analyze the 5' and 3' untranslated regions (UTRs) of your expression vector. Ensure they are compatible with high expression in yeast.- Avoid secondary structures in the 5' UTR during gene design.[12] | |
| Protein degradation: The expressed choline O-sulfatase is degraded by host cell proteases. | - Use a protease-deficient yeast strain.- Add protease inhibitors during protein extraction.- Lower the induction temperature and shorten the induction time. | |
| Choline O-sulfatase is expressed but insoluble | Improper folding: The protein is misfolding and forming inclusion bodies. | - Lower the expression temperature (e.g., from 30°C to 20-25°C).- Co-express molecular chaperones to assist in proper folding.- Test different yeast strains as some may provide a more suitable environment for folding. |
| High expression rate: The rate of protein synthesis overwhelms the cellular folding machinery. | - Use a weaker promoter or lower the concentration of the inducer (if applicable). | |
| Low enzymatic activity | Absence of post-translational modifications: Some sulfatases require a post-translational modification of an active site cysteine or serine to become fully active.[1][2] | - While E. coli expression of S. meliloti choline O-sulfatase has shown activity without this modification, it's a factor to consider.[2] Co-expression of the modifying enzyme system, if known, could be attempted. |
| Incorrect assay conditions: The pH, temperature, or buffer composition of the enzymatic assay is not optimal. | - Optimize the enzymatic assay conditions for your specific choline O-sulfatase. |
Data Presentation
Table 1: Codon Usage Comparison for Choline O-Sulfatase (betC) Expression
This table compares the codon usage frequency (per thousand codons) of the native Sinorhizobium meliloti with the preferred codon usage in Saccharomyces cerevisiae and Pichia pastoris. Rare codons in the host organisms are highlighted.
| Amino Acid | Codon | S. meliloti Frequency (/1000) | S. cerevisiae Frequency (/1000)[17][18][19] | P. pastoris Frequency (/1000)[20][21][22] |
| Alanine | GCA | 15.9 | 16.2 | 15.1 |
| GCC | 49.3 | 12.6 | 16.6 | |
| GCG | 43.3 | 6.2 | 3.9 | |
| GCU | 11.2 | 21.2 | 28.9 | |
| Arginine | AGA | 3.2 | 21.3 | 20.1 |
| AGG | 6.3 | 9.2 | 6.6 | |
| CGA | 5.7 | 3.0 | 4.2 | |
| CGC | 32.4 | 2.6 | 2.2 | |
| CGG | 17.3 | 1.7 | 1.9 | |
| CGU | 8.1 | 6.4 | 6.9 | |
| Leucine | CUA | 2.7 | 13.4 | 10.7 |
| CUC | 36.2 | 5.4 | 7.6 | |
| CUG | 36.1 | 10.5 | 14.9 | |
| CUU | 15.8 | 12.3 | 15.9 | |
| UUA | 1.1 | 26.2 | 15.6 | |
| UUG | 9.6 | 27.2 | 31.5 | |
| Glycine | GGA | 10.8 | 10.9 | 19.1 |
| GGC | 49.2 | 9.8 | 8.1 | |
| GGG | 12.7 | 6.0 | 5.8 | |
| GGU | 11.6 | 23.9 | 25.5 | |
| Proline | CCA | 4.3 | 18.3 | 18.9 |
| CCC | 13.2 | 6.8 | 6.8 | |
| CCG | 27.6 | 5.3 | 3.9 | |
| CCU | 5.0 | 13.5 | 15.8 | |
| Red indicates very rare codons in the host. Yellow indicates rare codons in the host. Frequencies for S. meliloti are from available datasets and may vary slightly between strains.[23][24][25][26] |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the betC gene sequence: Retrieve the nucleotide sequence of the choline O-sulfatase gene (betC) from Sinorhizobium meliloti from a public database like NCBI (Gene ID: 1234567, example).
-
Codon Optimization:
-
Use a codon optimization software tool (several are available online as free or commercial services).
-
Input the betC sequence and select the target expression host (Saccharomyces cerevisiae or Pichia pastoris).
-
The software will replace rare codons with those frequently used in the host, aiming for a Codon Adaptation Index (CAI) closer to 1.0.[6]
-
Ensure the GC content is balanced (around 35-45% for S. cerevisiae) and that mRNA secondary structures in the 5' region are minimized.[12]
-
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized gene through a commercial gene synthesis service.
-
Have the synthesized gene cloned into your chosen yeast expression vector (e.g., pYES2) at the multiple cloning site (MCS). Ensure the gene is in-frame with any N- or C-terminal tags.
-
Protocol 2: Yeast Transformation (Lithium Acetate (B1210297) Method)
This protocol is adapted for transformation of S. cerevisiae with a pYES2-based plasmid.[27]
-
Prepare Competent Cells:
-
Inoculate a single colony of S. cerevisiae (e.g., strain INVSc1) into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation (3,000 x g, 5 min).
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc) and incubate for 15 minutes at room temperature.
-
-
Transformation:
-
In a microfuge tube, mix the following in order:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)
-
50 µL of competent cells
-
1-5 µg of your pYES2-betC plasmid DNA
-
-
Vortex gently to mix.
-
Incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
-
Plating:
-
Pellet the cells by centrifugation (8,000 x g, 15 sec).
-
Remove the supernatant and resuspend the pellet in 200-500 µL of sterile water.
-
Plate the cell suspension onto selective minimal medium plates (e.g., SC-Ura for a pYES2 vector) containing 2% glucose.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
Protocol 3: Galactose Induction of Protein Expression
This protocol is for inducing protein expression from the GAL1 promoter in S. cerevisiae.[15][16]
-
Pre-culture:
-
Inoculate a single colony from your transformation plate into 5 mL of selective minimal medium (e.g., SC-Ura) containing 2% raffinose. Grow overnight at 30°C. Raffinose is used as a carbon source that does not repress the GAL1 promoter.
-
-
Induction Culture:
-
The next day, dilute the pre-culture into 50 mL of the same medium to an OD600 of ~0.4.
-
Grow the culture at 30°C until the OD600 reaches 0.8-1.0.
-
Induce protein expression by adding sterile galactose to a final concentration of 2%.
-
-
Harvesting:
-
Continue to incubate the culture at 30°C (or a lower temperature like 20°C to improve protein folding) for a desired period (e.g., 6, 12, 24 hours).
-
Harvest the cells by centrifugation (3,000 x g, 5 min) and store the cell pellet at -80°C until ready for protein extraction.
-
Protocol 4: Protein Extraction and Analysis by SDS-PAGE/Western Blot
-
Protein Extraction: [10][11][28]
-
Resuspend the yeast cell pellet in a lysis buffer (e.g., Y-PER™ Yeast Protein Extraction Reagent or a buffer containing 0.1 M NaOH, 0.05 M EDTA, 2% SDS, and 2% 2-mercaptoethanol).
-
Disrupt the cells by vortexing with glass beads or by sonication.
-
Clarify the lysate by centrifugation (12,000 x g, 10 min) to pellet cell debris.
-
-
SDS-PAGE: [29]
-
Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA).
-
Mix the lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on a polyacrylamide gel. Include a protein ladder and a negative control (lysate from uninduced cells or cells with an empty vector).
-
Run the gel until the dye front reaches the bottom.
-
-
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to your protein or its tag overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour.
-
Wash the membrane again and detect the protein using a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for choline O-sulfatase expression in yeast.
Caption: Regulation of the betICBA operon in Sinorhizobium meliloti.
References
- 1. Choline sulfatase from Ensifer (Sinorhizobium) meliloti: Characterization of the unmodified enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline sulfatase from Ensifer (Sinorhizobium) meliloti: Characterization of the unmodified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sinorhizobium meliloti glycine betaine biosynthetic genes (betlCBA) are induced by choline and highly expressed in bacteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. web.azenta.com [web.azenta.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pYES2/NT A, B, & C Yeast Expression Vectors - FAQs [thermofisher.com]
- 8. static.igem.org [static.igem.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. static.igem.org [static.igem.org]
- 11. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. web.genewiz.com [web.genewiz.com]
- 14. researchgate.net [researchgate.net]
- 15. Yeast galactose induction [protocols.io]
- 16. atum.bio [atum.bio]
- 17. Codon usage table [kazusa.or.jp]
- 18. Codon usage table [kazusa.or.jp]
- 19. Codon usage table [kazusa.or.jp]
- 20. Codon usage table [kazusa.or.jp]
- 21. Codon usage table [kazusa.or.jp]
- 22. Pichia pastoris codon usage [bio.net]
- 23. Codon usage table [kazusa.or.jp]
- 24. Codon usage table [kazusa.or.jp]
- 25. Codon usage table [kazusa.or.jp]
- 26. Codon usage table [kazusa.or.jp]
- 27. med.nyu.edu [med.nyu.edu]
- 28. Complete Yeast Protein Extraction [protocols.io]
- 29. bostonbioproducts.com [bostonbioproducts.com]
Troubleshooting low yields in chemical synthesis of choline sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of choline (B1196258) sulfate (B86663), particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis of choline sulfate.
Issue 1: Low or No Product Yield After Reaction
Q: My reaction seems to have failed, with very little or no choline sulfate detected. What are the likely causes?
A: Low or no yield in choline sulfate synthesis can stem from several factors, primarily related to reagents, reaction conditions, and potential side reactions. Here are the most common culprits and how to address them:
-
Inactive Sulfating Agent: The effectiveness of your sulfating agent is paramount.
-
Sulfur Trioxide-Pyridine Complex (SO₃·py): This is a common and effective reagent for sulfating alcohols. However, it is sensitive to moisture. An old or improperly stored bottle may have absorbed atmospheric water, rendering it inactive. Deliquescent (moist) SO₃·py complex is known to result in poor yields.
-
Chlorosulfonic Acid (ClSO₃H): While a powerful sulfating agent, it can also promote degradation of the starting material or product if not used under strictly controlled conditions (e.g., low temperature).
-
Concentrated Sulfuric Acid (H₂SO₄): Direct sulfation with sulfuric acid can be inefficient due to the water produced during the reaction, which can hydrolyze the product back to choline.
-
-
Sub-optimal Reaction Temperature:
-
The reaction between choline and concentrated sulfuric acid requires heating (e.g., 95°C) to proceed at a reasonable rate.[1] Insufficient temperature will lead to an incomplete reaction.
-
Conversely, excessive temperatures can lead to charring and decomposition of the starting material and product.
-
-
Presence of Water:
-
Choline chloride is highly hygroscopic. Any absorbed water can react with the sulfating agent, reducing its effective concentration and hindering the reaction. It is crucial to use thoroughly dried choline salt.
-
The reaction itself can produce water, which may need to be removed to drive the reaction to completion, although this is less of a concern with reagents like SO₃·py.
-
-
Incorrect Stoichiometry: An insufficient amount of the sulfating agent will naturally lead to an incomplete reaction and low yield. A slight excess of the sulfating agent is often used to ensure full conversion of the choline.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of the sulfating agent or one that has been stored in a desiccator. For SO₃·py, ensure it is a fine, white powder.
-
Dry Starting Materials: Dry the choline salt (e.g., choline chloride) under vacuum at an elevated temperature before use.
-
Optimize Reaction Conditions: Carefully control the reaction temperature. If using sulfuric acid, ensure the temperature is maintained consistently for the duration of the reaction.
-
Check Stoichiometry: Recalculate the molar equivalents of your reagents to ensure the sulfating agent is in appropriate excess.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: I have obtained a product, but analytical tests (e.g., NMR, HPLC) show significant impurities. What are these impurities and how can I avoid them?
A: Impurities in choline sulfate synthesis are common and can arise from side reactions or unreacted starting materials.
-
Unreacted Choline: This is a common impurity if the reaction has not gone to completion. It can be identified by techniques like NMR or HPLC.
-
Trimethylamine: Choline is not entirely stable and can slowly degrade, releasing trimethylamine, which has a characteristic fishy odor.[2] This degradation can be exacerbated by harsh reaction conditions.
-
Side Products from Degradation: Strong acids like chlorosulfonic acid can cause degradation of choline, leading to a mixture of unidentified byproducts.
-
Residual Solvents and Reagents: Pyridine (B92270) (from SO₃·py), and solvents used in the reaction or workup can be present in the final product if not adequately removed.
Strategies to Minimize Impurities:
-
Drive the Reaction to Completion: Ensure sufficient reaction time and optimal temperature to maximize the conversion of choline.
-
Use Milder Reagents: Consider using a milder sulfating agent like the sulfur trioxide-pyridine complex, which is less likely to cause degradation.
-
Careful Workup and Purification: Proper purification is key to removing impurities. Choline sulfate can be purified by precipitation from ethanol (B145695).[1] Unreacted choline chloride has different solubility properties and may be removed through this process.
-
Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual volatile impurities.
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to isolate pure choline sulfate from the reaction mixture. What are the best purification strategies?
A: Purifying choline sulfate can be challenging due to its high polarity and solubility in water.
-
Precipitation: A common and effective method for purifying choline sulfate is precipitation with a non-polar solvent in which it is insoluble. Ethanol has been successfully used for this purpose.[1] After neutralizing the reaction mixture, adding a sufficient volume of cold ethanol can precipitate the choline sulfate, leaving more soluble impurities in the solution. This process may need to be repeated to achieve high purity.
-
Ion-Exchange Chromatography: For more rigorous purification, ion-exchange chromatography can be employed. As an ionic compound, choline sulfate can be separated from non-ionic impurities.
-
Washing: The crude product can be washed with solvents in which choline sulfate is insoluble but the impurities are soluble. For example, washing with acetone (B3395972) can help remove certain organic impurities.
Purification Workflow:
-
Neutralization: Carefully neutralize the acidic reaction mixture with a suitable base (e.g., a solution of Tris buffer).
-
Initial Precipitation: Add a significant volume of cold ethanol to the neutralized solution to precipitate the crude choline sulfate.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Recrystallization/Reprecipitation: Dissolve the crude product in a minimal amount of water and reprecipitate with ethanol to improve purity.
-
Drying: Dry the purified product thoroughly under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is a typical chemical synthesis route for choline sulfate? A1: A common method involves the reaction of a choline salt (often choline chloride) with a sulfating agent. One documented method uses concentrated sulfuric acid as the sulfating agent, reacting with lyophilized choline at 95°C for 6 hours.[1] Another viable approach is the use of a sulfur trioxide-pyridine complex in an appropriate solvent.
Q2: How can I monitor the progress of the reaction? A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) if a suitable mobile phase can be found, or more quantitatively by HPLC.
Q3: What are the expected yields for choline sulfate synthesis? A3: Yields can vary significantly depending on the chosen method, reaction scale, and purification efficiency. While specific yields for the direct chemical synthesis of choline sulfate are not widely reported in the literature, yields for the sulfation of other alcohols can range from moderate to high (60-95%) depending on the substrate and reaction conditions. Optimization of reaction parameters is crucial for maximizing yield.
Q4: What analytical techniques are suitable for characterizing the final product? A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of choline sulfate and identifying any organic impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Particularly with a charged aerosol detector (CAD), HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic sulfate ester functional group.
Q5: Are there any safety precautions I should be aware of? A5: Yes, the synthesis of choline sulfate involves hazardous materials.
-
Sulfating Agents: Concentrated sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes are highly corrosive and reactive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used are flammable and/or toxic. Work in a well-ventilated area and take precautions to avoid ignition sources.
-
Exothermic Reactions: The reaction of sulfating agents with choline can be exothermic. It is important to control the rate of addition and provide adequate cooling to prevent the reaction from becoming uncontrolled.
Data Presentation
Table 1: Comparison of Common Sulfating Agents for Alcohol Sulfation
| Sulfating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfur Trioxide-Pyridine Complex | Room temperature to mild heating in an organic solvent (e.g., pyridine, DMF) | Mild reaction conditions; high selectivity. | Reagent is moisture-sensitive; pyridine can be difficult to remove. |
| Chlorosulfonic Acid | Low temperatures (e.g., 0-5°C) in a chlorinated solvent. | Highly reactive and potent. | Can cause degradation and side reactions; highly corrosive. |
| Concentrated Sulfuric Acid | Elevated temperatures (e.g., 95°C).[1] | Readily available and inexpensive. | Can lead to low yields due to water formation and side reactions.[1] |
| Sulfamic Acid | Elevated temperatures, often with a catalyst (e.g., urea). | Less reactive and potentially safer to handle than other agents. | More expensive; can result in poor yields and colored byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Choline Sulfate using Concentrated Sulfuric Acid
(Adapted from Stevens and Vohra, as cited in PNAS)[1]
This protocol describes a method for the synthesis of choline sulfate from a choline salt and concentrated sulfuric acid.
Materials:
-
Choline salt (e.g., choline chloride), lyophilized
-
Concentrated Sulfuric Acid (H₂SO₄)
-
1 M Tris·HCl, pH 8
-
Ethanol, absolute, chilled
-
Deionized water
Procedure:
-
Place the lyophilized choline salt in a clean, dry reaction vessel.
-
Carefully add concentrated sulfuric acid to the reaction vessel. Caution: This should be done in a fume hood with appropriate PPE.
-
Heat the reaction mixture to 95°C and maintain this temperature for 6 hours with stirring.
-
After 6 hours, allow the reaction mixture to cool slowly to room temperature.
-
Carefully and slowly neutralize the reaction mixture by adding 1 M Tris·HCl buffer (pH 8). Monitor the pH to ensure complete neutralization. Caution: Neutralization of strong acid is exothermic.
-
To purify the choline sulfate, add at least two volumes of chilled absolute ethanol to the neutralized solution to precipitate the product.
-
Allow the precipitation to complete by storing the mixture at a low temperature (e.g., 4°C) for several hours or overnight.
-
Collect the precipitated choline sulfate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold ethanol.
-
For higher purity, the precipitation step can be repeated by dissolving the solid in a minimal amount of deionized water and adding ethanol.
-
Dry the final product under high vacuum to a constant weight.
Visualizations
Experimental Workflow for Choline Sulfate Synthesis
Caption: A flowchart illustrating the key steps in the chemical synthesis of choline sulfate.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in choline sulfate synthesis.
References
Technical Support Center: Resolving Peak Tailing of Choline Sulfate
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve chromatographic issues encountered during the analysis of choline (B1196258) sulfate (B86663).
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in chromatography that can compromise resolution and the accuracy of quantification.[1][2][3][4] This guide addresses the potential causes of peak tailing for choline sulfate and provides systematic solutions.
What causes peak tailing for my choline sulfate peak?
Choline sulfate is a highly polar, quaternary amine.[5] Its structure makes it susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1][3][6]
Here are the common causes and their solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | The positively charged quaternary amine of choline interacts strongly with acidic, ionized silanol groups (Si-OH) on the surface of silica-based columns.[1][3][6][7] This is a very common cause of tailing for basic compounds.[1][3] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to ≤ 3. This protonates the silanol groups, minimizing their ionic interaction with the positively charged choline.[1][8][9] 2. Use End-Capped Columns: Select a column that has been "end-capped." This process deactivates most residual silanol groups, reducing secondary interactions.[1][6][8] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM for LC-UV) can help mask residual silanol sites.[1][9][10][11] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[9] |
| Inappropriate Column Chemistry | Using a standard reversed-phase (e.g., C18) column may not provide adequate retention or good peak shape for a highly polar compound like choline sulfate.[5] | 1. Use HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds.[5][12][13][14] Zwitterionic or diol-based HILIC columns often provide good peak shapes.[5][13] 2. Consider Mixed-Mode Columns: These columns combine HILIC and ion-exchange mechanisms, offering multiple modes of interaction that can improve peak shape and retention.[15][16][17] |
| Mobile Phase Issues | An unbuffered mobile phase or one with insufficient ionic strength can lead to variable ionization of both the analyte and stationary phase, causing tailing.[18] | 1. Add a Buffer: Use a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to maintain a constant pH and provide counter-ions.[13][15] 2. Optimize Buffer Concentration: Insufficient buffer concentration can lead to tailing.[10] Increasing the concentration can improve peak shape by masking secondary interaction sites.[10] |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.[2][10][19] | 1. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[1][19] For a typical 2.1 mm ID column, injection volumes of 0.5-5 µL are recommended.[10] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase, it can cause peak distortion.[2][12] | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content for HILIC).[5][12] |
| Physical Column Problems | Deformation of the column packing bed, a void at the column inlet, or a blocked frit can cause peak tailing for all compounds in the chromatogram.[1][2][8] | 1. Use Guard Columns and In-line Filters: These protect the analytical column from particulates.[1][8] 2. Reverse Flush the Column: If a blockage is suspected, disconnect the column from the detector and flush it in the reverse direction to waste.[8][10] Always check the manufacturer's instructions first.[8] 3. Replace the Column: If the packing bed is irreversibly damaged, the column must be replaced.[1][20] |
Frequently Asked Questions (FAQs)
Q1: I'm using a HILIC column for choline sulfate, but still see peak tailing. What should I do?
Even with HILIC columns, secondary interactions can occur. Here are several steps to take:
-
Increase Buffer Concentration: Insufficient buffer can fail to mask secondary interaction sites on the stationary phase. Try increasing the ammonium acetate or ammonium formate concentration in your mobile phase.[10]
-
Optimize Mobile Phase pH: The pH can influence the ionization state of residual silanols. Experiment with adjusting the pH to find the optimal peak shape.[10] A mid-range pH with an ammonium acetate buffer has been shown to provide good peak shape for choline and its metabolites on a HILIC-Z column.[13]
-
Check Your Sample Solvent: Ensure your sample is dissolved in a solvent with a high organic content (typically ≥70% acetonitrile), closely matching your initial mobile phase conditions.[12] Injecting in a high-water solvent will cause peak distortion.[12]
-
Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns.[11] Ensure the column is fully equilibrated with the initial mobile phase for at least 10-15 column volumes before injection.[12]
Q2: Can I use ion-pairing chromatography for choline sulfate?
Yes, ion-pairing chromatography is a viable technique. It involves adding an ion-pairing reagent (e.g., hexanesulfonic acid) to the mobile phase of a reversed-phase system.[21][22] The reagent forms a neutral ion pair with the charged choline sulfate, allowing it to be retained and separated on a nonpolar stationary phase like C18.[21] This approach can offer good peak shape but may require longer column equilibration times and can be less compatible with mass spectrometry.
Q3: What type of column is best for choline sulfate analysis?
For choline sulfate, which is a small, highly polar quaternary amine, standard C18 columns are often unsuitable as they provide little to no retention.[5] The recommended column types are:
-
HILIC Columns: Specifically designed for polar analytes. Chemistries like zwitterionic (e.g., HILIC-Z) or diol are often effective.[5][13]
-
Mixed-Mode Columns: These columns offer both HILIC and ion-exchange retention mechanisms and can provide excellent separation and peak shape for choline and its counterions.[15]
Q4: My peak shape improves when I inject more sample. What does this indicate?
This phenomenon, known as overload tailing, is characteristic of secondary interactions with highly active sites on the stationary phase, such as acidic silanols.[23] At low concentrations, these sites strongly retain the analyte, causing tailing. As you inject more mass, these active sites become saturated, and a greater proportion of the analyte interacts with the primary, less energetic retention sites, leading to an apparent improvement in peak shape.[23] The solution is not to overload the column but to address the root cause of the secondary interactions by lowering the mobile phase pH or using a more inert, end-capped column.[23]
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of Choline
This protocol is adapted from a method for the analysis of choline and its metabolites.[13]
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (or equivalent zwitterionic HILIC column)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: (Example) 90% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in 70-90% acetonitrile to match initial mobile phase conditions.
Protocol 2: Mixed-Mode HPLC-CAD Analysis of Choline
This protocol is based on a method for analyzing choline salts in dietary supplements.[15]
-
Column: Zwitterionic mixed-mode HILIC/ion-exchange column
-
Mobile Phase A: 20% 80.4 mM Ammonium Acetate (pH 4.7) / 80% Acetonitrile
-
Mobile Phase B: 20% 80.4 mM Ammonium Acetate (pH 4.7) / 30% Water / 50% Acetonitrile
-
Gradient: A time-based gradient appropriate for separating choline from other components.
-
Flow Rate: 1.0 mL/min
-
Detector: Charged Aerosol Detector (CAD)
-
Sample Preparation: Dissolve standards and samples in a diluent of 30% 80.4 mM Ammonium Acetate buffer / 70% Acetonitrile.[15]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting choline sulfate peak tailing.
Mechanism of Secondary Silanol Interactions
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. lcms.cz [lcms.cz]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Avoid Common Problems with HILIC Methods [restek.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. helixchrom.com [helixchrom.com]
- 17. bio-rad.com [bio-rad.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mastelf.com [mastelf.com]
- 20. why peak tailing - Chromatography Forum [chromforum.org]
- 21. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 22. Determination of choline in pharmaceutical formulations by reversed-phase high-performance liquid chromatography and postcolumn suppression conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
Minimizing interference in choline sulfate detection by mass spectrometry
Welcome to the technical support center for the analysis of choline (B1196258) sulfate (B86663) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in choline sulfate detection by LC-MS/MS?
The primary sources of interference in the LC-MS/MS analysis of choline sulfate are matrix effects and the presence of isobaric or near-isobaric compounds.
-
Matrix Effects: These are caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine, tissue extracts) that can suppress or enhance the ionization of choline sulfate in the mass spectrometer's ion source.[1] This can lead to inaccurate and irreproducible quantification. Common matrix components include phospholipids (B1166683), salts, and other small molecules.[1]
-
Isobaric Interference: This occurs when other compounds in the sample have the same nominal mass as choline sulfate (C₅H₁₃NO₄S, MW: 183.23).[2][3] These interfering compounds can be metabolites or other structurally unrelated molecules. If they also produce fragment ions with the same mass-to-charge ratio (m/z) as the selected fragments for choline sulfate, they can lead to false positive signals and inaccurate quantification.[4]
Q2: I am observing significant signal suppression for choline sulfate in my plasma samples. What are the likely causes and how can I mitigate this?
Signal suppression is a common manifestation of matrix effects. The high abundance of phospholipids and salts in plasma is a likely cause. Here are several strategies to mitigate this issue:
-
Effective Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components.[5] Consider implementing a more rigorous sample clean-up method such as solid-phase extraction (SPE). For a polar compound like choline sulfate, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.
-
Chromatographic Separation: Ensure that your chromatographic method effectively separates choline sulfate from the bulk of the matrix components. HILIC is often a good choice for polar analytes like choline and its derivatives, as it can provide good retention and separation from less polar matrix components.[2][6][7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of choline sulfate. However, ensure that the final concentration of choline sulfate remains above the lower limit of quantification (LLOQ) of your assay.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as choline O-sulfate (D₁₃), is the most effective way to compensate for matrix effects.[9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized.[10][11]
Q3: My chromatogram shows a peak at the expected retention time for choline sulfate, but I suspect it might be an isobaric interference. How can I confirm this and resolve the issue?
Confirming and resolving isobaric interference requires a systematic approach:
-
High-Resolution Mass Spectrometry (HRMS): If available, analyzing the sample on an HRMS instrument (e.g., Q-TOF or Orbitrap) can help determine if the peak corresponds to the exact mass of choline sulfate. Isobaric compounds often have slightly different elemental compositions and therefore different exact masses.
-
Optimize Chromatographic Separation: The most straightforward approach to resolving isobaric interference is to improve the chromatographic separation.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of choline sulfate. A shallower gradient can often improve the separation of closely eluting compounds.
-
Column Chemistry: If gradient optimization is insufficient, try a column with a different selectivity. If you are using a HILIC column, consider trying a different HILIC chemistry (e.g., amide, diol) or a mixed-mode column.[2][7]
-
-
Investigate Fragmentation Patterns: Analyze the fragmentation pattern of the suspected interfering peak. Acquire a full product ion scan of the precursor ion at the retention time of the peak and compare it to the fragmentation pattern of a pure choline sulfate standard. Even if one fragment is the same, other fragments may be different, allowing you to select a more specific transition for quantification.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Choline Sulfate | 1. Ionization Issues: Inefficient ionization in the selected polarity (positive or negative). 2. Poor Fragmentation: Incorrect collision energy settings. 3. Sample Degradation: Choline sulfate may be unstable under the storage or sample preparation conditions.[3] 4. Severe Ion Suppression: High levels of matrix components co-eluting with the analyte.[1] | 1. Optimize Ion Source Parameters: Infuse a standard solution of choline sulfate and optimize source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Optimize Collision Energy: Perform a collision energy optimization experiment for your selected MRM transitions to ensure maximum fragment ion intensity.[14][15] 3. Assess Sample Stability: Perform freeze-thaw and bench-top stability experiments.[16] Ensure samples are processed and stored appropriately (e.g., at -80°C for long-term storage).[5][16] 4. Improve Sample Cleanup: Implement a more effective sample preparation method like SPE. Also, consider diluting the sample. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Injection Solvent: The solvent in which the sample is dissolved is too strong, causing peak distortion. 3. Column Contamination or Degradation: Buildup of matrix components on the column. 4. Secondary Interactions: Interaction of the analyte with active sites on the column. | 1. Reduce Injection Volume or Sample Concentration: Prepare a dilution series of your sample and inject smaller volumes. 2. Match Injection Solvent to Mobile Phase: For HILIC, the injection solvent should have a high organic content, similar to the initial mobile phase conditions.[7] 3. Wash or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[17] 4. Modify Mobile Phase: Adjust the pH or ionic strength of the mobile phase. For example, adding a small amount of an appropriate buffer can improve peak shape for polar compounds.[2] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[18] 2. Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source.[19][20] 3. Leaks in the System: Air leaking into the system can increase background noise.[12] | 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the System: Flush the LC system with appropriate cleaning solutions. Clean the ion source according to the manufacturer's recommendations.[19] 3. Perform a Leak Check: Systematically check for leaks in the LC flow path and at the connection to the mass spectrometer.[12] |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate between injections, especially with HILIC. 2. Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component). 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Performance Issues: Inconsistent flow rate from the LC pumps. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to minimize evaporation. 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. Check Pump Performance: Check for pressure fluctuations and perform pump maintenance if necessary.[17] |
Experimental Protocols
Proposed LC-MS/MS Method for Choline Sulfate Quantification
This protocol is a suggested starting point based on typical methods for choline and other polar metabolites.[2][6][7][21] Optimization will be required for your specific instrument and application.
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., choline O-sulfate (D₁₃) at 100 nM).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5 mM ammonium (B1175870) formate).
-
2. Chromatographic Conditions
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 5 7.0 5 7.1 95 | 10.0 | 95 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - requires optimization):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Choline Sulfate 184.0 80.1 (SO₃ loss) Optimize Choline Sulfate 184.0 60.1 (C₂H₆NO fragment) Optimize Choline O-sulfate (D₁₃) 197.0 80.1 Optimize | Choline O-sulfate (D₁₃) | 197.0 | 69.1 (deuterated fragment) | Optimize |
Note: The precursor ion in positive mode is [M+H]⁺. The fragmentation of aliphatic sulfates can involve the neutral loss of SO₃ (80 Da).[22] The fragment at m/z 60.1 is a common fragment for choline-containing compounds.[21] These transitions and collision energies must be empirically optimized on your instrument.
Visualizations
Caption: Experimental workflow for choline sulfate analysis.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard method for the measurement of choline and acetylcholine by capillary electrophoresis with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. skyline.ms [skyline.ms]
- 15. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. zefsci.com [zefsci.com]
- 20. myadlm.org [myadlm.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fermentation Conditions for Choline Sulfate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for choline (B1196258) sulfate (B86663) production.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for choline sulfate production in a question-and-answer format.
Q1: Why is my choline sulfate yield consistently low?
A1: Low choline sulfate yield can be attributed to several factors. Consider the following:
-
Inhibitory Substrate Concentrations: High concentrations of substrates can be inhibitory. The choline sulfate-synthesizing system in Pseudomonas C12B is inhibited by choline chloride concentrations greater than 0.1 M and sulfate (SO₄²⁻) concentrations greater than 0.1 mM[1].
-
Presence of Inhibitors: Certain compounds can inhibit the enzymatic synthesis of choline sulfate. L-cysteine, at concentrations as low as 0.5 mM, has been shown to completely inhibit the choline sulfate-forming system[2]. Other potential inhibitors of the downstream enzyme, choline sulfatase, which could indirectly affect accumulation, include phosphate (B84403) (PO₄³⁻) and cyanide (CN⁻) at 10 mM.
-
Suboptimal pH: The pH of the fermentation medium is critical for optimal enzyme activity. The optimal pH for choline sulfatase from Aspergillus nidulans is 7.5. While the optimal pH for the synthesis of choline sulfate may vary between microorganisms, a significant deviation from the optimal pH of the key enzymes will reduce the production rate.
-
Improper Aeration and Agitation: While specific optimal parameters for choline sulfate production are not well-documented, general fermentation principles suggest that inadequate oxygen supply (for aerobic organisms like Pseudomonas) or improper mixing can limit cell growth and metabolic activity, thereby affecting product yield.
-
Nutrient Limitation: Ensure that the fermentation medium is not deficient in essential nutrients required for bacterial growth and enzyme synthesis, such as a suitable carbon source, nitrogen source, and essential minerals. For instance, the synthesis of choline sulfate by Pseudomonas C12B requires ATP and MgCl₂[2].
Q2: My fermentation shows good initial growth, but choline sulfate production ceases prematurely. What could be the cause?
A2: This scenario often points towards feedback inhibition or depletion of essential precursors.
-
Feedback Inhibition: As choline sulfate accumulates in the medium, it might exert feedback inhibition on the enzymes responsible for its synthesis.
-
Depletion of Precursors: The synthesis of choline sulfate requires choline, sulfate, and ATP[1]. A rapid initial growth phase might deplete one or more of these essential precursors, leading to a halt in production. Consider a fed-batch fermentation strategy to replenish these substrates.
-
Repression of Enzyme Synthesis: In some microorganisms, the synthesis of enzymes involved in sulfur metabolism can be repressed by the presence of certain sulfur compounds. For example, in Aspergillus nidulans, the synthesis of choline sulfatase is repressed by cysteine.
Q3: I am observing the degradation of my choline sulfate product. How can I prevent this?
A3: Degradation of choline sulfate is likely due to the activity of choline sulfatase, an enzyme that hydrolyzes choline sulfate back into choline and sulfate.
-
Strain Selection: Select a microbial strain with low or no choline sulfatase activity, or consider genetic modification to knock out the gene encoding this enzyme.
-
Control of Culture Conditions: The activity of choline sulfatase is influenced by environmental conditions. Maintaining a pH that is suboptimal for choline sulfatase but still permissive for choline sulfate synthesis could be a strategy.
-
Downstream Processing: Promptly harvest the fermentation broth and separate the choline sulfate from the biomass and enzymes once the optimal concentration has been reached to prevent enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are known to produce choline sulfate?
A1: Several bacteria are known to be involved in choline sulfate metabolism. Pseudomonas C12B has been specifically identified as a producer of choline sulfate[1][2]. Some strains of Desulfovibrio desulfuricans are also known to carry out the fermentation of choline, which is a precursor for choline sulfate.
Q2: What are the key substrates for choline sulfate fermentation?
A2: The primary substrates required for the biosynthesis of choline sulfate are choline chloride, a sulfate source (e.g., sodium sulfate), and an energy source for the cells to produce ATP[1].
Q3: How can I enhance the yield of choline sulfate?
A3: Yield enhancement can be approached through several strategies:
-
Medium Optimization: Systematically optimize the concentrations of choline, sulfate, carbon, and nitrogen sources. Studies on Pseudomonas C12B suggest that growth-limiting concentrations of sulfate can lead to higher release of choline sulfate into the medium[2]. High concentrations of choline chloride have also been shown to increase the amount of choline sulfate in the culture medium[2].
-
Fed-Batch Fermentation: To avoid substrate inhibition and depletion, a fed-batch strategy, where substrates are fed periodically or continuously to the fermenter, can be employed.
-
Genetic Engineering: Modifying the producing strain to overexpress the enzymes involved in the choline sulfate synthesis pathway or to eliminate competing metabolic pathways can significantly improve the yield.
Q4: What is the metabolic pathway for choline sulfate synthesis in bacteria?
A4: The biosynthesis of choline sulfate in bacteria like Pseudomonas C12B involves the enzymatic reaction between choline and a sulfated nucleotide, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized from ATP and sulfate. The overall process can be summarized as:
-
ATP + SO₄²⁻ → Adenosine 5'-phosphosulfate (APS) + PPi
-
APS + ATP → 3'-phosphoadenosine-5'-phosphosulfate (PAPS) + ADP
-
PAPS + Choline → Choline-O-sulfate + 3'-phosphoadenosine-5'-phosphate (PAP)
Data Presentation
Table 1: Factors Influencing Choline Sulfate Production and Choline Sulfatase Activity
| Parameter | Organism/Enzyme | Condition | Effect on Choline Sulfate Production/Sulfatase Activity | Reference |
| pH | Choline sulfatase (Aspergillus nidulans) | pH 7.5 | Optimal activity | |
| Substrate Concentration | Pseudomonas C12B | Choline Chloride > 0.1 M | Inhibition of synthesis | [1] |
| Pseudomonas C12B | SO₄²⁻ > 0.1 mM | Inhibition of synthesis | [1] | |
| Pseudomonas C12B | High Choline Chloride Concentration | Increased production | [2] | |
| Pseudomonas C12B | Growth-limiting SO₄²⁻ | Increased release into medium | [2] | |
| Inhibitors | Pseudomonas C12B | L-cysteine (≥ 10⁻³ mM) | Inhibition of synthesis | [1] |
| Choline sulfatase (Aspergillus nidulans) | 10 mM SO₃²⁻, PO₄³⁻, CN⁻, Cysteine | Complete inhibition |
Experimental Protocols
Protocol 1: Quantification of Choline Sulfate by HPLC
This protocol is adapted from methods for choline quantification and can be optimized for choline sulfate.
-
Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like choline sulfate.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (e.g., 10 mM, pH 3.0) can be used. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If standards are available, UV detection at a low wavelength (around 200-210 nm) may also be possible.
-
Injection Volume: 20 µL.
-
-
Standard Curve:
-
Prepare a series of standard solutions of choline sulfate of known concentrations in the mobile phase.
-
Inject the standards and plot the peak area against the concentration to generate a standard curve.
-
-
Quantification:
-
Inject the prepared samples and determine the peak area corresponding to choline sulfate.
-
Calculate the concentration of choline sulfate in the samples using the standard curve.
-
Protocol 2: Choline Sulfatase Activity Assay
This is a general colorimetric assay for sulfatase activity that can be adapted for choline sulfatase.
-
Principle: The assay measures the hydrolysis of a synthetic substrate, p-nitrocatechol sulfate (pNCS), to p-nitrocatechol, which is a colored product that can be measured spectrophotometrically.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Solution: 10 mM p-nitrocatechol sulfate in assay buffer.
-
Enzyme Preparation: Cell lysate or purified enzyme solution.
-
Stop Solution: 1 M NaOH.
-
-
Procedure:
-
Prepare cell lysates by sonication or enzymatic lysis of the bacterial cells from your fermentation.
-
In a microplate well, add 50 µL of the enzyme preparation.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate at the desired temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
A standard curve can be prepared using known concentrations of p-nitrocatechol to quantify the product formed.
-
Mandatory Visualizations
Caption: Metabolic pathway of choline sulfate synthesis and degradation.
References
Technical Support Center: Addressing Choline Sulfate Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with choline (B1196258) sulfate (B86663) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of choline in cell culture?
Choline is an essential nutrient for mammalian cells, playing a crucial role in several cellular processes. It is a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are major components of cell membranes and are vital for maintaining membrane integrity and function.[1][2] Choline is also a precursor for the neurotransmitter acetylcholine (B1216132) and is involved in lipid metabolism and transport.[1][3] Furthermore, choline and its metabolites are important for cellular signaling.[1][3]
Q2: Is there a difference between choline sulfate and choline chloride in cell culture?
While both choline sulfate and choline chloride provide the essential nutrient choline, the different anionic counterparts (sulfate vs. chloride) may have distinct effects on cell culture, particularly at high concentrations. There is limited direct comparative data on the cytotoxicity of choline sulfate versus the more commonly used choline chloride in mammalian cell culture. Any observed toxicity could be due to a high concentration of choline itself, an increase in the osmolality of the medium, or a specific effect of the sulfate ion.
Q3: What are the typical signs of choline sulfate toxicity in cell culture?
Signs of choline sulfate toxicity are likely similar to those of general hyperosmotic stress and excessive choline concentration, which can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as shrinking or swelling.
-
Increased cell detachment and floating cells.
-
Induction of apoptosis or necrosis.[4]
Q4: What is the optimal concentration of choline sulfate for my cell culture?
The optimal concentration of choline sulfate is cell-line dependent and must be determined empirically. For human epidermal keratinocytes, the optimal range for choline is between 36 µM and 180 µM.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem 1: Decreased Cell Viability and Proliferation
Possible Causes:
-
High Concentration of Choline Sulfate: The concentration of choline sulfate in the medium may be above the optimal range for the specific cell line, leading to cytotoxicity.
-
Hyperosmolality: High concentrations of choline sulfate can significantly increase the osmolality of the culture medium, leading to osmotic stress and reduced cell growth. Most mammalian cells can tolerate an osmolality of 260 to 350 mOsm/kg.[9]
-
Sulfate Ion Effects: At high concentrations, the sulfate ion itself may contribute to cytotoxicity.
Solutions:
-
Optimize Choline Sulfate Concentration: Perform a dose-response curve to determine the optimal concentration of choline sulfate for your cell line. See the "Experimental Protocols" section for a detailed method.
-
Measure and Adjust Osmolality: Measure the osmolality of your complete medium after the addition of choline sulfate. If it is too high, reduce the concentration of choline sulfate or adjust the concentration of other media components to compensate.
-
Switch to an Alternative Choline Salt: If toxicity persists even at low choline concentrations, consider using choline chloride, which is more commonly used and better characterized in cell culture.
Problem 2: Increased Apoptosis or Necrosis
Possible Causes:
-
Cellular Stress: High concentrations of choline sulfate can induce cellular stress, leading to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
-
Oxidative Stress: Excessive choline can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components and triggering apoptosis.[7][10]
-
Mitochondrial Dysfunction: Choline deficiency has been shown to cause a loss of mitochondrial membrane potential, which is an early event in apoptosis.[4] It is plausible that excessive choline could also lead to mitochondrial stress.
Solutions:
-
Perform Apoptosis/Necrosis Assay: Use assays such as Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death. This can help in understanding the mechanism of toxicity.
-
Measure Oxidative Stress: Assess the levels of intracellular ROS using fluorescent probes. If oxidative stress is detected, consider co-treatment with an antioxidant.
-
Evaluate Mitochondrial Health: Use probes to measure mitochondrial membrane potential and function to determine if mitochondrial dysfunction is a contributing factor.
Problem 3: Precipitate Formation in Media
Possible Causes:
-
Low Solubility: Choline sulfate may have limited solubility in the cell culture medium, especially at high concentrations or in the presence of other salts.
-
Reaction with Media Components: The sulfate ion may react with components in the medium, such as calcium, to form insoluble precipitates (e.g., calcium sulfate).
Solutions:
-
Prepare Stock Solutions Correctly: Dissolve choline sulfate in a small volume of water or a suitable buffer before adding it to the final medium to ensure it is fully dissolved.
-
Add Components in the Correct Order: When preparing media from scratch, add components that may precipitate together, such as calcium and sulfate, separately and with sufficient dilution in between.[11]
-
Filter the Medium: If a fine precipitate is observed, filter the medium through a 0.22 µm filter before use. However, be aware that this may remove some of the dissolved choline sulfate.
Quantitative Data
| Compound/Condition | Cell Line(s) | EC50/IC50/Observation | Reference |
| Choline Chloride:Oxalic Acid (DES) | Fish and Human cell lines | Moderate cytotoxicity (EC50 1.64 mM and 4.19 mM, respectively) | [12] |
| Choline Chloride:Glycerol (DES) | Fish and Human cell lines | Low cytotoxicity (EC50 >10 mM) | [12] |
| Choline Chloride:Glucose (DES) | Fish and Human cell lines | Low cytotoxicity (EC50 >10 mM) | [12] |
| Choline | Human Keratinocytes | Optimal range: 36 µM - 180 µM | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Choline Sulfate
Objective: To determine the optimal concentration range of choline sulfate that supports cell health and function without inducing toxicity.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for several days of growth without reaching confluency.
-
Preparation of Choline Sulfate Concentrations: Prepare a series of dilutions of choline sulfate in your complete cell culture medium. A typical range to test would be from 0 µM up to 10 mM, using a two-fold or ten-fold dilution series.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of choline sulfate. Include a vehicle control (medium without choline sulfate).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Data Analysis: Plot cell viability against the concentration of choline sulfate. Determine the concentration range that maintains high cell viability. The IC50 value (the concentration that inhibits cell growth by 50%) can also be calculated.
Protocol 2: Diagnostic Toolkit for Assessing Choline Sulfate Toxicity
Objective: To identify the mechanism of choline sulfate-induced toxicity.
-
Apoptosis vs. Necrosis:
-
Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
-
Principle: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating necrosis or late-stage apoptosis.
-
-
Oxidative Stress:
-
Assay: Intracellular ROS detection using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
-
Mitochondrial Dysfunction:
-
Assay: Measurement of mitochondrial membrane potential (ΔΨm) using a fluorescent probe such as JC-1 or TMRM.
-
Principle: In healthy cells, JC-1 accumulates in the mitochondria as aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers that fluoresce green.
-
Signaling Pathways and Visualizations
High concentrations of choline may dysregulate normal cellular signaling pathways. Choline acts as an intracellular messenger that can potentiate IP3-evoked Ca2+ signals through the Sigma-1 receptor (Sig-1R), an intracellular receptor located on the endoplasmic reticulum.[3]
Caption: Choline signaling pathway via the Sigma-1 receptor.
An experimental workflow for troubleshooting choline sulfate toxicity can be visualized as follows:
Caption: Troubleshooting workflow for choline sulfate toxicity.
References
- 1. Choline-An Essential Nutrient with Health Benefits and a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline-Containing Phospholipids: Structure-Activity Relationships Versus Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule [mdpi.com]
- 4. Mitochondrial dysfunction in choline deficiency-induced apoptosis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vitro Effects of Choline on Non-Esterified Fatty Acid-Treated Bovine Peripheral Blood Leukocytes | MDPI [mdpi.com]
- 6. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Demonstration of a choline requirement for optimal keratinocyte growth in a defined culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adl.usm.my [adl.usm.my]
- 10. Oxidative damage: the biochemical mechanism of cellular injury and necrosis in choline deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of toxicity and biodegradability of choline chloride based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of choline sulfate for in vitro assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of choline (B1196258) sulfate (B86663) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is choline sulfate and why is its solubility a concern in in vitro assays?
Choline O-sulfate is a zwitterionic compound, meaning it contains both a positive (quaternary ammonium) and a negative (sulfate) charge, resulting in a net neutral charge.[1] While this structure makes it water-soluble to some extent, zwitterions can have complex solubility behaviors.[2] In the buffered and protein-rich environment of cell culture media, their solubility can be limited, leading to precipitation and inaccurate experimental results. The lowest aqueous solubility for a zwitterion often occurs at its isoelectric point.[2]
Q2: What is the recommended primary solvent for preparing a concentrated stock solution of choline sulfate?
For many zwitterionic or poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent.[3][4] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[4] A high-concentration stock solution (e.g., 100 mM) can be prepared in DMSO and then diluted to the final working concentration in the aqueous cell culture medium.
Q3: What factors can cause my choline sulfate to precipitate when added to cell culture media?
Several factors can lead to the precipitation of choline sulfate in your experimental setup:
-
High Final Concentration : The desired concentration in the media may simply exceed the compound's solubility limit in that specific aqueous environment.
-
"Salting Out" Effect : Cell culture media are complex mixtures containing salts, amino acids, and proteins. These components can interact with choline sulfate and decrease its solubility.
-
pH of the Medium : The pH of the buffer can influence the charge state and solubility of zwitterionic compounds.
-
Temperature : A decrease in temperature, such as moving from a 37°C incubator to a room-temperature microscope stage, can reduce solubility.
-
Improper Stock Dilution : Adding the DMSO stock solution too quickly or into cold media without adequate mixing can cause localized high concentrations that precipitate before they can disperse.
Q4: Are there alternatives to DMSO for solubilizing compounds for cell-based assays?
Yes, while DMSO is common, alternatives exist. Deep Eutectic Solvents (DESs), particularly those based on choline chloride, have emerged as effective and "green" solvents for enhancing the solubility of poorly soluble drugs.[5][6] Studies have shown that adding water to a DES can further enhance solubility.[6] For some applications, adjusting the pH of the solvent with dilute acids or bases can also be a viable strategy, though this must be done carefully to avoid negatively impacting cell health.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter when working with choline sulfate.
Problem: My choline sulfate solution is cloudy or has visible precipitate after I added it to my cell culture medium.
This is a common issue indicating that the compound has fallen out of solution. Follow this troubleshooting workflow to identify and solve the problem.
Data Presentation
| Property | Choline O-Sulfate | Water | PBS (Phosphate-Buffered Saline) | DMSO (Dimethyl Sulfoxide) |
| Molecular Formula | C₅H₁₃NO₄S[1][8] | H₂O | Mixture of salts in H₂O | C₂H₆OS |
| Molecular Weight | 183.23 g/mol [1][8] | 18.02 g/mol | N/A | 78.13 g/mol |
| Type | Zwitterionic Organic Salt[1] | Polar Protic Solvent | Aqueous Buffered Salt Solution | Polar Aprotic Solvent[4] |
| General Solubility | Expected to be soluble in water, but solubility can be limited in high-salt buffers. | Universal polar solvent. | Simulates physiological conditions. | Strong organic solvent, miscible with water.[4] |
| Use in Assays | Test compound. | Primary solvent for media and buffers. | Common diluent for cell-based assays. | Vehicle for preparing concentrated stock solutions of hydrophobic or poorly soluble compounds.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Choline Sulfate Stock Solution
This protocol describes how to prepare a 100 mM stock solution of choline sulfate in DMSO.
Materials:
-
Choline O-sulfate powder (MW: 183.23 g/mol )[8]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter compatible with DMSO
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Calculate Mass: To make 10 mL of a 100 mM solution, calculate the required mass:
-
0.1 L * 0.1 mol/L * 183.23 g/mol = 1.8323 g (Adjust volume as needed).
-
For a smaller volume, e.g., 1 mL: 0.001 L * 0.1 mol/L * 183.23 g/mol = 0.0183 g (18.3 mg).
-
-
Weigh Compound: Carefully weigh out the calculated amount of choline sulfate and add it to the sterile conical tube.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, you may:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
Alternate between vortexing and the chosen method until the solution is completely clear.
-
-
Sterilize: Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This removes any potential microbial contaminants or undissolved micro-particles.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol details the correct method for diluting the DMSO stock solution into your aqueous cell culture medium to prevent precipitation.
References
- 1. Choline O-Sulfate | C5H13NO4S | CID 485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
Troubleshooting contamination in microbial cultures utilizing choline sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues in microbial cultures, with a specific focus on those supplemented with choline (B1196258) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my microbial culture containing choline sulfate?
Common indicators of contamination include:
-
Visual Turbidity: A cloudy appearance in a normally clear culture medium.[1][2]
-
Color Change: An unexpected change in the medium's color, often due to a pH shift caused by microbial metabolism.[1] For example, a phenol (B47542) red indicator in the medium may turn yellow due to acidic byproducts.
-
Visible Colonies or Films: The appearance of fuzzy growths (fungi), small colonies (bacteria/yeast) on the surface, or a film on the culture vessel.
-
Microscopic Examination: The presence of small, motile particles (bacteria) or filamentous structures (fungi) when viewed under a microscope.[3]
-
Altered Cell Growth: A sudden decrease in the growth rate or viability of the target microorganism.[1]
Q2: Can choline sulfate in my media be a source of contamination?
While choline sulfate itself is a sterile chemical, the process of preparing and handling the choline sulfate solution can introduce contaminants. It is crucial to use sterile techniques when preparing and adding any supplement, including choline sulfate, to your culture medium. Additionally, ensure that the choline sulfate is sourced from a reputable supplier that certifies the quality and purity of their reagents.
Q3: Does the presence of choline sulfate in the medium favor the growth of specific contaminants?
Choline sulfate can serve as a source of carbon, nitrogen, and sulfur for various microorganisms.[4] While there isn't extensive literature detailing that it specifically selects for common laboratory contaminants, its nutritional value could potentially support the growth of a wide range of bacteria and fungi if introduced. Some bacteria, like certain Pseudomonas and Desulfovibrio species, are known to metabolize choline or choline sulfate.[5][6]
Q4: How can I sterilize my media containing choline sulfate?
Standard sterilization methods are generally effective for media containing choline sulfate. The appropriate method depends on the heat stability of the other components in your medium.
-
Autoclaving: If all media components are heat-stable, autoclaving at 121°C for 15-20 minutes is a reliable method.[6]
-
Filtration: For heat-sensitive media, sterile filtration using a 0.22 µm filter is recommended.[7]
Always prepare choline sulfate solutions with sterile, high-purity water to prevent chemical contamination from sources like endotoxins or metal ions.[8]
Troubleshooting Guides
Guide 1: Bacterial Contamination
Issue: You observe cloudy media, a sudden drop in pH (yellowing of media), and can see small, rod-shaped or spherical particles moving under the microscope.[2][3]
Troubleshooting Steps:
-
Isolate the Contaminated Culture: Immediately separate the contaminated culture(s) from other clean cultures to prevent cross-contamination.[3]
-
Microscopic Examination: Use a high-power microscope to observe the morphology of the bacteria. Gram staining can help identify whether the bacteria are Gram-positive or Gram-negative, which can aid in tracing the source.[3]
-
Identify the Source: Review your recent lab procedures to pinpoint the potential source of contamination. Common sources include non-sterile reagents, improper aseptic technique, or contaminated equipment like incubators and pipettes.[1][7]
-
Decontaminate: Discard the contaminated cultures. Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) or another appropriate disinfectant.[9][10]
-
Review Protocols: Ensure all personnel are adhering to strict aseptic techniques.[2]
Guide 2: Fungal (Mold and Yeast) Contamination
Issue: You notice fuzzy, filamentous growths (mold) or small, budding cells (yeast) in your culture. The medium may or may not be turbid in the early stages.[1]
Troubleshooting Steps:
-
Isolate and Discard: As with bacterial contamination, isolate and discard the affected cultures to prevent the spread of spores.
-
Identify the Source: Molds are often airborne and can be introduced from the lab environment. Check for any potential sources of mold in the lab, such as damp areas. Yeasts can be introduced through improper aseptic technique.[7]
-
Thorough Decontamination: Fungal spores are resilient. A thorough cleaning of the incubator, including removal and autoclaving of racks and shelves, is crucial.[10] Use a sporicidal disinfectant if available. Some labs perform a high-heat cycle (e.g., 95°C for 12 hours) if the incubator supports it.[11]
-
Check HEPA Filters: If you are using a biosafety cabinet, ensure the HEPA filter is certified and functioning correctly.
Guide 3: Mycoplasma Contamination
Issue: Your culture may appear normal with no visible turbidity, but you notice a decrease in cell viability, changes in cell morphology, or inconsistencies in your experimental results.[1][12] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[12]
Troubleshooting Steps:
-
Detection: Mycoplasma contamination must be detected using specialized methods.
-
PCR-based assays: These are highly sensitive and specific for mycoplasma DNA.[3][13]
-
Fluorescence staining: Using a DNA-binding fluorochrome like Hoechst 33258 can reveal the presence of mycoplasma as small fluorescent dots around the host cells.[3][13]
-
ELISA: This method detects mycoplasma antigens.[13]
-
-
Source Identification: Common sources of mycoplasma include contaminated cell lines, serum, and lab personnel.[7]
-
Action: If a culture is positive for mycoplasma, it is best to discard it. If the cell line is irreplaceable, specialized antibiotics or commercial eradication kits can be used, but their effectiveness can vary.
-
Prevention: Routinely test all cell lines for mycoplasma, especially new ones.[2] Quarantine new cell lines until they are confirmed to be clean.[2]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant Type | Common Visual Signs | Microscopic Appearance | Impact on Culture |
| Bacteria | Turbid and/or yellow media, surface scum.[3] | Small (1-5 µm), motile rod or cocci shapes.[2] | Rapid cell death, sharp pH drop.[1] |
| Fungi (Mold) | White, fuzzy, or colored filamentous colonies.[1] | Branching filaments (hyphae) and spores.[3] | Slower cell growth, potential pH changes.[3] |
| Yeast | Turbidity, sometimes with a film on the surface. | Small, budding, oval-shaped cells. | pH changes, competition for nutrients. |
| Mycoplasma | Often no visible signs.[1] | Not visible with a standard light microscope. | Altered cell metabolism, growth, and gene expression.[1] |
Experimental Protocols
Protocol 1: Sterility Testing of Choline Sulfate-Containing Medium
This protocol is to confirm the sterility of a prepared batch of culture medium supplemented with choline sulfate.
Methodology:
-
Sample Collection: Aseptically transfer a 5 mL aliquot of the final, prepared medium into a sterile test tube.
-
Incubation: Place the test tube in a standard incubator at 37°C.
-
Observation: Visually inspect the medium daily for a period of 5-7 days.
-
Interpretation:
-
No Growth: If the medium remains clear, it is considered sterile and suitable for use.
-
Growth (Turbidity): If the medium becomes cloudy, it indicates contamination. The entire batch of medium should be discarded, and the sterilization procedure reviewed.
-
Protocol 2: Basic Contaminant Identification via Culture
This protocol helps to identify the type of microbial contaminant.
Methodology:
-
Sample Inoculation: Aseptically transfer a small loopful of the contaminated culture onto two types of sterile agar (B569324) plates:
-
A general-purpose bacterial growth agar (e.g., Nutrient Agar or Tryptic Soy Agar).
-
A fungal growth agar (e.g., Sabouraud Dextrose Agar).
-
-
Incubation: Incubate the bacterial plate at 37°C for 24-48 hours and the fungal plate at 25-30°C for 3-5 days.
-
Colony Morphology: Observe the morphology of the resulting colonies.
-
Bacteria: Typically form smooth or rough, circular colonies with varying colors.
-
Yeast: Often form creamy, opaque colonies similar to bacteria.
-
Mold: Usually grow as fuzzy, filamentous colonies.
-
-
Microscopic Examination: Perform a Gram stain on bacterial/yeast colonies or a lactophenol cotton blue stain on mold to observe the cellular morphology under a microscope.
Visualizations
Caption: A logical workflow for troubleshooting microbial contamination.
Caption: Workflow for preparing sterile choline sulfate-containing media.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. The diversity and functions of choline sulphatases in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further studies on the formation of choline sulfate by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dsmz.de [dsmz.de]
- 7. corning.com [corning.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. site.labnet.fi [site.labnet.fi]
- 10. biocompare.com [biocompare.com]
- 11. Microbiology: How to Decontaminate an Incubator? - SuperMicrobiologists [supermicrobiologists.com]
- 12. Common contamination and solutions in cell cultures_Cell Culture Technology Column_Technical FAQs_Information Center_Leading Biology Inc. [leadingbiology.com]
- 13. goldbio.com [goldbio.com]
Technical Support Center: Enhancing Choline Sulfate Uptake in Plant Cells
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at enhancing the uptake of choline (B1196258) sulfate (B86663) in plant cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for choline sulfate uptake in plant cells?
A1: Choline sulfate uptake in plant cells is an active transport process, likely mediated by high-affinity sulfate transporters.[1][2][3] This process is dependent on a proton gradient across the plasma membrane, established by H+-ATPases.
Q2: What are the typical challenges encountered when measuring choline sulfate uptake?
A2: Common challenges include low signal-to-noise ratios in radiolabeling experiments, variability in uptake rates between replicates, and distinguishing between uptake and metabolism of choline sulfate. Careful optimization of experimental conditions and appropriate controls are crucial to address these issues.
Q3: How can I enhance the uptake of choline sulfate in my experiments?
A3: Strategies to potentially enhance choline sulfate uptake include:
-
Inducing Abiotic Stress: Subjecting plants to controlled levels of salinity or osmotic stress can increase the accumulation of compatible osmolytes like choline sulfate.[4][5]
-
Optimizing pH: The activity of sulfate transporters is pH-dependent. Maintaining an optimal pH in the growth medium can enhance uptake efficiency.
-
Modulating Nutrient Availability: Sulfur starvation has been shown to upregulate the expression of sulfate transporters, which may also transport choline sulfate.[6]
-
Co-cultivation with Beneficial Microbes: Certain soil bacteria, such as Bacillus subtilis, have been shown to enhance choline biosynthesis in plants, which could indirectly influence choline sulfate metabolism and uptake.[7]
Q4: Can I use radiolabeled precursors to study choline sulfate uptake?
A4: Yes, using radiolabeled compounds such as 35S-choline sulfate or 14C-choline are effective methods for tracing and quantifying uptake.[4][6] A detailed protocol for a radiolabeled uptake assay is provided below.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable uptake of radiolabeled choline sulfate. | 1. Low Transporter Activity: The specific plant species or cell type may have inherently low expression of the relevant transporters under standard conditions. 2. Incorrect pH of the uptake buffer: The activity of H+/sulfate symporters is pH-dependent. 3. Presence of Competitive Inhibitors: Other sulfur-containing compounds in the medium may compete for the same transporters. 4. Insufficient Labeling Time or Radioactivity: The incubation period may be too short, or the specific activity of the radiolabel may be too low. | 1. Induce Transporter Expression: Pre-treat cells with a sulfur-deficient medium to upregulate sulfate transporters.[6] 2. Optimize pH: Test a range of pH values (e.g., 5.5-7.5) for your uptake buffer to find the optimal condition for your system. 3. Use a Defined Medium: Ensure your uptake medium is free of other sulfur compounds that could act as competitors. 4. Increase Incubation Time and/or Radioactivity: Perform a time-course experiment to determine the optimal labeling duration. Increase the amount of radiolabeled choline sulfate, ensuring it does not become toxic to the cells. |
| High variability between experimental replicates. | 1. Inconsistent Cell Density or Viability: Variations in the number of viable cells will lead to inconsistent uptake measurements. 2. Inadequate Washing Steps: Residual extracellular radiolabel can contribute to high background and variability. 3. Temperature Fluctuations: Uptake is an active process and is sensitive to temperature changes. | 1. Normalize to Cell Number or Protein Content: Standardize cell density before the experiment and normalize uptake values to total protein content or cell number. 2. Optimize Washing Procedure: Increase the number and duration of washing steps with a cold, non-radioactive buffer. 3. Maintain Consistent Temperature: Perform all incubation and washing steps in a temperature-controlled environment (e.g., a water bath or incubator). |
| Difficulty distinguishing between choline sulfate uptake and its subsequent metabolism. | 1. Rapid Intracellular Metabolism: Once inside the cell, choline sulfate may be quickly metabolized, making it difficult to quantify the initial uptake rate. | 1. Use Short Incubation Times: Measure uptake at very early time points (e.g., 1-5 minutes) to minimize the impact of metabolism. 2. Inhibit Downstream Enzymes: If specific metabolic pathways are known, consider using inhibitors to block the conversion of choline sulfate (use appropriate controls). 3. Analyze Metabolites: Use techniques like HPLC or mass spectrometry to separate and quantify intracellular choline sulfate from its metabolites. |
Experimental Protocols
Protocol: Radiolabeled Choline Sulfate Uptake Assay in Plant Roots
This protocol is adapted from a 35S-sulfate uptake assay and can be used to quantify choline sulfate uptake in the roots of seedlings.[6]
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) grown on nylon mesh over agar (B569324) plates.
-
Uptake Buffer: Liquid growth medium with the desired concentration of non-radiolabeled choline sulfate.
-
Labeling Solution: Uptake buffer supplemented with 35S-choline sulfate (e.g., 37 MBq L−1).
-
Washing Buffer: Cold uptake buffer containing a high concentration of non-radiolabeled choline sulfate (e.g., 10 mM).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Plant Growth: Grow seedlings on nylon mesh placed on top of agar-solidified growth medium. This allows for easy transfer of the seedlings without damaging the roots.
-
Pre-treatment (Optional): To induce transporter expression, transfer seedlings to a sulfur-deficient medium for a specified period (e.g., 48-72 hours) before the assay.
-
Uptake Initiation: Transfer the nylon mesh with the seedlings to a container with the labeling solution, ensuring the roots are fully submerged.[6]
-
Incubation: Incubate the seedlings in the labeling solution for a predetermined time (e.g., 10-30 minutes). Perform this step in a controlled environment (e.g., growth chamber).
-
Washing: Quickly remove the seedlings from the labeling solution and wash the roots thoroughly by dipping the mesh in a series of beakers containing cold washing buffer. This removes extracellular radiolabel.
-
Sample Collection: Blot the seedlings dry, then separate the roots from the shoots. Weigh the fresh weight of each tissue type.
-
Extraction: Place the root and shoot samples in separate tubes with an appropriate extraction buffer (e.g., 0.1 M HCl).
-
Scintillation Counting: Add an aliquot of the extract to a scintillation vial with a scintillation cocktail.
-
Quantification: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. Calculate the uptake rate as nmol of choline sulfate per gram of fresh weight per hour.
Quantitative Data
Table 1: Example of Kinetic Parameters for a High-Affinity Choline Sulfate Transporter
This table presents hypothetical data based on typical kinetics of high-affinity sulfate transporters for comparative analysis.
| Plant Species | Transporter | Apparent Km (µM) | Vmax (nmol g-1 FW h-1) | Optimal pH | Reference |
| Arabidopsis thaliana | AtSULTR1;2 (example) | 10 | 150 | 5.5 | Hypothetical |
| Oryza sativa | OsSULTR1;1 (example) | 15 | 120 | 6.0 | Hypothetical |
| Zea mays | ZmST1;1 | 14.6 ± 0.4 | Not specified | Not specified | [8] |
Visualizations
Signaling and Transport Pathway
Experimental Workflow
References
- 1. Active Transport of Choline Sulfate by Barley Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transporters in plant sulfur metabolism [frontiersin.org]
- 3. Transporters in plant sulfur metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Insight into Abiotic Stress and Influx Tolerance Mechanisms in Plants to Cope in Saline Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Root-to-Shoot Transport of Sulfate in Arabidopsis. Evidence for the Role of SULTR3;5 as a Component of Low-Affinity Sulfate Transport System in the Root Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline and osmotic-stress tolerance induced in Arabidopsis by the soil microbe Bacillus subtilis (GB03) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heavy Metal Stress and Sulfate Uptake in Maize Roots - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming feedback inhibition in the choline sulfate biosynthesis pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the choline (B1196258) sulfate (B86663) biosynthesis pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on overcoming potential feedback inhibition of choline sulfotransferase.
Frequently Asked Questions (FAQs)
Q1: What is the choline sulfate biosynthesis pathway and why is it important?
The choline sulfate biosynthesis pathway is a metabolic route where choline is sulfated to produce choline-O-sulfate. This reaction is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6), which transfers a sulfonyl group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to choline.[1] Choline-O-sulfate plays a role as a compatible osmolyte in some organisms, helping them survive in high-salinity environments.[2] Understanding this pathway is crucial for research in metabolic engineering, stress physiology, and drug development, as sulfotransferase enzymes are involved in the metabolism of a wide range of compounds.
Q2: What is feedback inhibition and how might it affect the choline sulfate biosynthesis pathway?
Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end-product of the pathway inhibits an earlier enzymatic step. In the context of choline sulfate biosynthesis, it is plausible that the product, choline-O-sulfate, acts as a feedback inhibitor of choline sulfotransferase. This means that as the concentration of choline sulfate increases, it can bind to the enzyme and reduce its activity, thereby slowing down its own production. This is a form of product inhibition.
Q3: My choline sulfate yield is lower than expected. Could feedback inhibition be the cause?
A lower than expected yield of choline sulfate can be due to several factors, and feedback inhibition is a possibility. Other potential causes include enzyme instability, substrate degradation (especially PAPS), suboptimal reaction conditions (pH, temperature), or the presence of inhibitors in your sample. It is important to systematically troubleshoot these possibilities.
Q4: How can I determine if choline sulfotransferase is subject to feedback inhibition by choline sulfate?
To investigate potential product inhibition, you can perform enzyme kinetic studies. This involves measuring the initial reaction velocity of choline sulfotransferase at various concentrations of the substrate (choline or PAPS) while holding the other substrate constant, and repeating these measurements in the presence of different, fixed concentrations of choline sulfate. If choline sulfate is an inhibitor, you should observe a decrease in the reaction rate as its concentration increases. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing Lineweaver-Burk or other kinetic plots.
Q5: If feedback inhibition is confirmed, how can I overcome it to improve choline sulfate production?
There are several strategies to overcome product feedback inhibition:
-
Protein Engineering: Site-directed mutagenesis can be used to create mutant versions of choline sulfotransferase that are less sensitive to inhibition by choline sulfate. This involves identifying the allosteric or product-binding site and altering key amino acid residues.
-
In situ Product Removal: Continuously removing choline sulfate from the reaction mixture as it is formed can prevent its concentration from reaching inhibitory levels. This can be achieved through methods like dialysis, chromatography, or by coupling the reaction to a subsequent enzymatic step that consumes choline sulfate.
-
Reaction Optimization: Carefully controlling the concentrations of substrates and the reaction time can help to maximize product formation before significant inhibition occurs.
Troubleshooting Guides
Issue 1: Low or No Choline Sulfotransferase Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the expression and purity of your choline sulfotransferase using SDS-PAGE.- Perform an activity assay with a fresh preparation of the enzyme.- Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature). |
| Degraded Substrates | - PAPS is notoriously unstable. Use freshly prepared or commercially sourced high-quality PAPS. Aliquot and store at -80°C.- Confirm the purity and concentration of your choline substrate. |
| Suboptimal Reaction Buffer | - The optimal pH for choline sulfotransferase from Limonium species has been reported to be around 9.0.[2] Verify and optimize the pH of your reaction buffer.- Ensure the buffer components are compatible with enzyme activity. |
| Missing Cofactors | - Some sulfotransferases require divalent cations like Mg²⁺ for optimal activity. Check the literature for your specific enzyme and add necessary cofactors. |
| Presence of Inhibitors | - Ensure your substrate preparations are free from contaminating inhibitors.[3] - If using cell lysates, endogenous compounds may inhibit the enzyme. Purifying the enzyme is recommended. |
Issue 2: High Variability in Kinetic Assay Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Use calibrated pipettes, especially for small volumes of enzyme and substrates.- Prepare a master mix for reactions to minimize pipetting errors between samples. |
| Temperature Fluctuations | - Ensure all reagents and reaction plates are equilibrated to the assay temperature before starting.- Use a temperature-controlled incubator or water bath. |
| Reaction Not in Linear Range | - Perform a time-course experiment to determine the time interval during which the reaction rate is linear.- Ensure substrate depletion is not exceeding 10-15% during the assay. |
| Substrate Inhibition | - High concentrations of either choline or PAPS can sometimes cause substrate inhibition in sulfotransferases. Determine the optimal substrate concentration range through kinetic analysis. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Wild-Type and a Feedback-Resistant Mutant Choline Sulfotransferase
This table illustrates the kind of data you would aim to generate when comparing the wild-type (WT) enzyme to a putative feedback-resistant mutant (MUT).
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Inhibitor (Choline Sulfate) | K_i (µM) |
| Wild-Type (WT) | Choline | 25 | 15.2 | Choline Sulfate | 150 |
| Wild-Type (WT) | PAPS | 5.5 | 14.8 | Choline Sulfate | - |
| Mutant (MUT) | Choline | 28 | 14.5 | Choline Sulfate | 1200 |
| Mutant (MUT) | PAPS | 6.0 | 14.1 | Choline Sulfate | - |
Note: These are example values. K_m values for choline and PAPS for a plant-derived choline sulfotransferase have been reported as 25 µM and 5.5 µM, respectively.[2]
Experimental Protocols
Protocol 1: Choline Sulfotransferase Activity Assay (Radiometric)
This protocol is adapted from methods used for other sulfotransferases and is suitable for purified enzyme.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 9.0
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
50 µM Choline
-
10 µM [³⁵S]PAPS (specific activity ~1-5 Ci/mmol)
-
Purified choline sulfotransferase (e.g., 0.1-1 µg)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C for 15 minutes (ensure this is within the linear range of the reaction).
-
Stop the Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA.
-
Separation of Product: Apply the reaction mixture to a small anion-exchange chromatography column (e.g., DEAE Sephadex).
-
Wash the column with a low-salt buffer to remove unreacted [³⁵S]PAPS.
-
Elute the [³⁵S]choline-O-sulfate product with a high-salt buffer.
-
-
Quantification: Measure the radioactivity of the eluted product using a liquid scintillation counter.
-
Calculate Activity: Determine the amount of product formed based on the specific activity of the [³⁵S]PAPS and express the enzyme activity in µmol/min/mg.
Protocol 2: Site-Directed Mutagenesis of Choline Sulfotransferase to Create a Feedback-Resistant Mutant
This is a general protocol based on commercially available kits.
-
Primer Design: Design forward and reverse primers containing the desired mutation (e.g., substitution of an amino acid in a putative allosteric binding site). The primers should be complementary to each other.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type choline sulfotransferase gene as a template, and the mutagenic primers.
-
Use a PCR program with a sufficient number of cycles (e.g., 18-25) to amplify the entire plasmid containing the desired mutation.
-
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing:
-
Plate the transformed cells on a selective agar (B569324) medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene).
-
Isolate plasmid DNA from individual colonies.
-
Sequence the choline sulfotransferase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Expression and Characterization: Express the mutant protein and purify it. Characterize its kinetic properties as described in Protocol 1, including its sensitivity to choline sulfate, to confirm that it is feedback-resistant.
Visualizations
Caption: Choline sulfate biosynthesis pathway with potential feedback inhibition.
Caption: Workflow for creating and analyzing a feedback-resistant mutant.
References
- 1. Choline sulfotransferase - Wikipedia [en.wikipedia.org]
- 2. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of sulfotransferases by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of choline sulfate and glycine betaine as osmolytes.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular protection against osmotic stress, small organic molecules known as osmolytes play a critical role. These compounds accumulate in the cytoplasm to maintain cell volume and turgor pressure without interfering with normal cellular processes. Among the most studied and effective osmolytes are the quaternary ammonium (B1175870) compounds, including choline (B1196258) sulfate (B86663) and glycine (B1666218) betaine (B1666868). This guide provides a comprehensive comparative analysis of these two key osmolytes, summarizing their performance based on available experimental data, detailing relevant experimental protocols, and visualizing their metabolic and signaling pathways. While direct quantitative comparisons in single studies are limited, this guide synthesizes the existing evidence to offer a clear and objective overview for research and development applications.
Performance Comparison: Choline Sulfate vs. Glycine Betaine
Both choline sulfate and glycine betaine are effective osmoprotectants, with studies often describing their effects as comparable, particularly in bacteria.[1][2][3] Glycine betaine is more extensively studied and is considered a highly potent and widespread osmolyte.[4] Choline sulfate's role is often linked to its ability to serve as a precursor to choline and subsequently glycine betaine in some organisms.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons are scarce in published literature, the following tables summarize available data on the osmoprotective effects and metabolic relationships of choline sulfate and glycine betaine.
Table 1: Osmoprotective Efficacy
| Organism Studied | Osmotic Stressor | Choline Sulfate Effect | Glycine Betaine Effect | Citation |
| Bacillus subtilis | High Osmolarity Medium | Notable osmoprotective effect at 20 µM; full protection at 100-200 µM. | Effects are closely matched by choline sulfate. | [5] |
| Escherichia coli | High Osmolarity Medium | Less efficient osmoprotection than glycine betaine. | Highly effective osmoprotectant. | |
| Halophytic Limonium Species | Salinity | Accumulates in response to salinity and its osmoprotective properties are comparable to glycine betaine in bacterial assays. | Accumulates in response to salinity and is a known effective osmolyte. | [1][2][3] |
Table 2: Metabolic and Physiological Characteristics
| Characteristic | Choline Sulfate | Glycine Betaine | Citation |
| Metabolic Precursor | Can be synthesized from choline and 3'-phosphoadenosine-5'-phosphosulfate. | Synthesized from choline in a two-step oxidation process. | [5] |
| Interconversion | Can be hydrolyzed to choline, a precursor for glycine betaine. | Can be synthesized from the choline derived from choline sulfate. | [4] |
| Role in Fungi (Penicillium fellutanum) | Accumulates when sulfate is adequate; acts as a sulfate storage molecule. | Accumulates when sulfate is deficient, serving as a reserve of choline. | |
| Other Biological Roles | Can serve as a source of sulfur, carbon, and nitrogen in some bacteria. | Acts as a methyl donor in homocysteine metabolism, a protein stabilizer, and a chemical chaperone. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the osmoprotective capabilities of compounds like choline sulfate and glycine betaine.
Bacterial Growth Assay for Osmoprotection
This protocol is designed to determine the ability of an osmolyte to protect bacterial cells from the growth-inhibitory effects of high osmotic stress.
a. Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Escherichia coli)
-
Minimal essential medium (e.g., SMM for B. subtilis)
-
Osmotic stressor (e.g., NaCl)
-
Osmoprotectants: Choline sulfate and glycine betaine
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture tubes or microplates
b. Procedure:
-
Prepare Media: Prepare minimal essential medium with and without a high concentration of the osmotic stressor (e.g., 0.6 M NaCl). The optimal concentration of the stressor should be determined empirically to significantly inhibit but not completely prevent bacterial growth.
-
Prepare Osmoprotectant Solutions: Prepare sterile stock solutions of choline sulfate and glycine betaine (e.g., 100 mM).
-
Inoculation: Inoculate a starter culture of the bacterial strain in the minimal medium and grow to the mid-logarithmic phase.
-
Experimental Setup:
-
In sterile culture tubes or a 96-well microplate, add the high-osmolarity medium.
-
Add the test osmolytes (choline sulfate and glycine betaine) to different tubes/wells at a range of concentrations (e.g., 1 µM to 1 mM). Include a positive control (no stress), a negative control (high stress, no osmolyte), and a known osmoprotectant control (if different from the test compounds).
-
Inoculate all tubes/wells with the starter culture to a low initial optical density (OD) (e.g., OD600 of 0.05).
-
-
Incubation: Incubate the cultures at the optimal growth temperature with shaking (e.g., 37°C, 200 rpm).
-
Data Collection: Monitor bacterial growth by measuring the OD at regular intervals (e.g., every hour for 24 hours).
-
Analysis: Plot the growth curves (OD vs. time) for each condition. Compare the growth rates and final cell densities of the cultures with and without the osmolytes to determine their protective effect.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability under osmotic stress.
a. Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Osmotic stressor (e.g., NaCl, sorbitol)
-
Osmoprotectants: Choline sulfate and glycine betaine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare culture medium containing the desired concentration of the osmotic stressor.
-
Prepare media with the osmotic stressor and different concentrations of choline sulfate or glycine betaine.
-
Remove the old medium from the cells and replace it with the treatment media. Include appropriate controls (no stress, stress only).
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT/MTS Addition:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Compare the viability of cells treated with choline sulfate and glycine betaine under osmotic stress.
Signaling and Metabolic Pathways
Metabolic Relationship between Choline Sulfate and Glycine Betaine
In many organisms, choline sulfate and glycine betaine are metabolically linked. Choline sulfate can be hydrolyzed to choline, which is then oxidized in a two-step process to form glycine betaine. This metabolic connection is a key aspect of their comparative function as osmolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Physiological Evidence that β-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homeostasis and Catabolism of Choline and Glycine Betaine: Lessons from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-marburg.de [uni-marburg.de]
The Role of Choline Sulfate in Enhancing Drought Tolerance in Crop Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing frequency and severity of drought events pose a significant threat to global food security. Consequently, developing strategies to enhance drought tolerance in crop plants is a critical area of research. One promising avenue is the application of osmoprotectants, small molecules that help plants maintain cellular function under osmotic stress. This guide provides a comprehensive comparison of choline (B1196258) sulfate (B86663) with other alternatives in conferring drought tolerance to crop plants, supported by experimental data and detailed protocols.
Choline Sulfate: An Osmoprotectant with Potential
Choline sulfate is a naturally occurring compatible solute found in some plant species. Compatible solutes, or osmolytes, accumulate in the cytoplasm of cells under stress conditions to lower the osmotic potential, thereby helping to maintain turgor pressure and protect cellular structures and functions. While much of the research on choline and its derivatives has focused on salinity stress, the underlying mechanisms of osmotic adjustment are highly relevant to drought tolerance.
Comparative Analysis of Drought Tolerance Strategies
To objectively evaluate the efficacy of choline sulfate, it is essential to compare its performance with other well-established drought tolerance-enhancing compounds and strategies. This section presents a comparative analysis of choline sulfate, glycine (B1666218) betaine (B1666868), and proline.
Quantitative Data on Physiological and Growth Parameters
The following tables summarize quantitative data from various studies on the effects of choline sulfate and its alternatives on key drought tolerance indicators in different crop plants. It is important to note that the data are compiled from different experiments with varying conditions, and direct comparative studies are limited.
Table 1: Effect of Exogenous Application of Choline Derivatives on Plant Growth under Stress
| Crop | Treatment | Stress Condition | Parameter | Result | Reference |
| Wheat | 400 mg/L Choline Chloride | 120 mM NaCl | Plant Height | Increased | [1] |
| Root Length | No significant effect | [1] | |||
| Above-ground Fresh Weight | Increased | [1] | |||
| Above-ground Dry Weight | Increased | [1] | |||
| Creeping Bentgrass | 76 mg/m² Choline Chloride | Heat and Drought | Turf Quality | 11.9% increase | [2] |
| Photochemical Efficiency | 8.9% increase | [2] | |||
| Chlorophyll (B73375) Content | 28.4% increase | [2] | |||
| Root Biomass | Enhanced | [2] |
Table 2: Effect of Glycine Betaine on Plant Performance under Drought Stress
| Crop | Treatment | Stress Condition | Parameter | Result | Reference |
| Maize (transgenic) | Overexpression of betA gene | Drought | Grain Yield | Significantly higher than wild-type | [3] |
| Cell Membrane Integrity | Greater protection | [3] | |||
| Maize | 100 µM Glycine Betaine | 125 mM NaCl | Plant Growth | Improved | [4] |
| Chlorophyll Fluorescence (Fv/Fm, ΦPSII) | Maintained | [4] |
Table 3: Effect of Proline on Plant Performance under Drought Stress
| Crop | Treatment | Stress Condition | Parameter | Result | Reference |
| Barley | 10 mM Proline (foliar) | Drought | Stem Length | Increased | [5][6] |
| Plant Dry Weight | Increased | [5][6] | |||
| Relative Water Content | Increased | [5] | |||
| Grain Yield | Improved | [5][6] | |||
| Barley (isogenic line) | Endogenous accumulation | Water stress | Lateral Root Growth | Enhanced | [7] |
| Net Photosynthetic Rate | Maintained | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in this guide.
Protocol 1: Application of Exogenous Choline Chloride to Wheat Seedlings under Salt Stress
This protocol is adapted from the study by Zhou et al. (2025).[1]
1. Plant Material and Growth Conditions:
-
Wheat seeds are surface-sterilized and germinated.
-
Seedlings are grown hydroponically in a nutrient solution.
2. Stress Treatment and Choline Chloride Application:
-
At the three-leaf stage, seedlings are subjected to salt stress by adding 120 mM NaCl to the hydroponic solution.
-
A separate group of salt-stressed seedlings is treated with 400 mg/L choline chloride added to the nutrient solution.
-
A control group is maintained in the standard nutrient solution without NaCl or choline chloride.
3. Measurement of Growth Parameters:
-
After a specified period of stress (e.g., 7-14 days), plant height, root length, and fresh and dry weight of shoots and roots are measured.
Protocol 2: Measurement of Osmotic Adjustment in Barley under Drought Stress
This protocol is based on the methodology described by Blum (2025).[8]
1. Plant Growth and Drought Imposition:
-
Barley genotypes are grown in nutrient solutions in a controlled environment.
-
Drought stress is induced by adding polyethylene (B3416737) glycol (PEG) 6000 to the nutrient solution to achieve a specific water potential (e.g., -0.54 MPa).
2. Measurement of Leaf Water Potential and Osmotic Potential:
-
Leaf water potential is measured using a pressure chamber.
-
Leaf samples are then frozen, thawed, and the sap is extracted to measure osmotic potential using a vapor pressure osmometer or a psychrometer.
3. Calculation of Osmotic Adjustment:
-
Osmotic adjustment is calculated as the difference in osmotic potential at full turgor between stressed and control plants. Osmotic potential at full turgor is determined from pressure-volume curves.
Protocol 3: Assessment of Photosynthetic Efficiency using Chlorophyll Fluorescence
This protocol is a general method based on principles outlined in various studies.[9][10][11]
1. Plant Material and Stress Treatment:
-
Plants are subjected to drought stress by withholding water.
-
A well-watered control group is maintained.
2. Dark Adaptation:
-
Prior to measurement, a leaf clip is attached to the leaf, and the sample is dark-adapted for at least 20-30 minutes. This ensures that all reaction centers of photosystem II (PSII) are open.
3. Measurement of Fv/Fm:
-
A portable chlorophyll fluorometer is used to measure the maximum quantum efficiency of PSII (Fv/Fm).
-
A saturating pulse of light is applied to the dark-adapted leaf to measure the maximum fluorescence (Fm). The minimal fluorescence (Fo) is measured just before the saturating pulse.
-
Fv/Fm is calculated as (Fm - Fo) / Fm. A decrease in Fv/Fm indicates photoinhibitory damage to PSII caused by stress.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams are generated using the DOT language.
References
- 1. Frontiers | Exogenous choline chloride enhances salt tolerance in wheat and its underlying physiological mechanisms [frontiersin.org]
- 2. citedrive.com [citedrive.com]
- 3. Engineering of enhanced glycine betaine synthesis improves drought tolerance in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glycine betaine increases salt tolerance in maize (Zea mays L.) by regulating Na+ homeostasis [frontiersin.org]
- 5. Exogenous Application of Proline and Salicylic Acid can Mitigate the Injurious Impacts of Drought Stress on Barley Plants Associated with Physiological and Histological Characters | MDPI [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Proline-Mediated Drought Tolerance in the Barley (Hordeum vulgare L.) Isogenic Line Is Associated with Lateral Root Growth at the Early Seedling Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. Enhancing Early Drought Detection in Plants: The Consideration of Organ Sensitivity, Parameter Selection, and Measurement Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detect Stress by Measuring Photosynthesis - CID Bio-Science [cid-inc.com]
Comparative Analysis of Choline Sulfatase Activity Across Diverse Microbial Taxa
A comprehensive guide for researchers, scientists, and drug development professionals detailing the enzymatic activity, genetic regulation, and metabolic pathways of microbial choline (B1196258) sulfatases.
Introduction
Choline sulfatase (EC 3.1.6.6), also known as BetC, is a crucial enzyme in the microbial sulfur and carbon cycles. It catalyzes the hydrolysis of choline-O-sulfate into choline and inorganic sulfate (B86663). This enzymatic activity serves two primary physiological roles for microorganisms: the acquisition of essential nutrients (carbon, nitrogen, and sulfur) and the biosynthesis of osmoprotectants like glycine (B1666218) betaine (B1666868) from the liberated choline. The genetic organization and regulation of choline sulfatase and its associated metabolic pathways vary significantly across different microbial species, reflecting diverse evolutionary adaptations to specific environmental niches. This guide provides a comparative overview of choline sulfatase activity, the experimental protocols for its measurement, and the underlying genetic and metabolic frameworks in selected microbial species.
Quantitative Comparison of Choline Sulfatase Activity
The kinetic parameters of choline sulfatase have been characterized in a limited number of microbial species. The following table summarizes the available quantitative data, highlighting the differences in substrate affinity and catalytic efficiency.
| Microbial Species | Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/KM (s-1M-1) | Optimal pH |
| Sinorhizobium meliloti | SmCS | Choline-O-sulfate | 0.50[1] | 2.4[1] | 4.8 x 103[1] | 7.6[1] |
| Aspergillus nidulans | Choline sulfatase | Choline-O-sulfate | 35[2] | Not Reported | Not Reported | 7.5[2] |
| Pseudomonas aeruginosa | Choline sulfatase | Choline-O-sulfate | Not Reported | Not Reported | Not Reported | Not Reported |
| Archaea | Choline sulfatase | Choline-O-sulfate | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Pseudomonas aeruginosa and Archaea are not currently available in the reviewed literature.
Experimental Protocols for Measuring Choline Sulfatase Activity
Accurate quantification of choline sulfatase activity is fundamental to understanding its role in microbial physiology. Two common methods are detailed below.
Spectrophotometric Assay using p-Nitrophenyl Sulfate (pNPS)
This continuous assay is based on the promiscuous activity of some sulfatases towards the artificial substrate p-nitrophenyl sulfate (pNPS). The hydrolysis of pNPS releases p-nitrophenol (pNP), a chromogenic compound that can be quantified spectrophotometrically.
Materials:
-
p-Nitrophenyl sulfate (pNPS)
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0)
-
Purified enzyme or cell-free extract
-
Spectrophotometer (capable of measuring absorbance at 405 nm)
Procedure:
-
Prepare a stock solution of pNPS (e.g., 70 mM) in the desired buffer.[3]
-
Set up the reaction mixture in a cuvette containing buffer and the enzyme sample.
-
Initiate the reaction by adding a specific concentration of the pNPS substrate.
-
Continuously monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.[3]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of pNP at the specific pH.
Reineckate (B100417) Method for Choline Quantification
This is an endpoint assay that measures the amount of choline produced from the hydrolysis of choline-O-sulfate. The choline is precipitated with ammonium (B1175870) reineckate, and the resulting complex is quantified colorimetrically.
Materials:
-
Choline-O-sulfate
-
Appropriate buffer for the enzyme reaction
-
Ammonium reineckate solution (e.g., 5% in methanol)[4]
-
1-Propanol (B7761284) (for washing)
-
Acetonitrile (for dissolving the precipitate)
-
Spectrophotometer (capable of measuring absorbance at 303, 312, or 525.5 nm)[4][5]
Procedure:
-
Incubate the enzyme with choline-O-sulfate in a suitable buffer for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of a chemical denaturant).
-
To the reaction mixture, add freshly prepared ammonium reineckate solution and chill to precipitate the choline reineckate complex.[4]
-
Collect the precipitate by centrifugation and wash it with cold 1-propanol to remove unreacted reagents.[4]
-
Dry the precipitate and dissolve it in acetonitrile.[4]
-
Measure the absorbance of the solution at a wavelength appropriate for the dissolved choline reineckate complex (e.g., 525.5 nm).[5]
-
Determine the concentration of choline by comparing the absorbance to a standard curve prepared with known concentrations of choline.
Metabolic Pathways and Genetic Organization
The genetic context of the choline sulfatase gene (betC) provides significant insights into its physiological role. The following diagrams illustrate the diversity in the organization and regulation of choline utilization pathways in different bacteria.
Caption: Choline to glycine betaine pathway in Sinorhizobium meliloti.[3]
In Sinorhizobium meliloti, the choline sulfatase gene (betC) is part of the betICBA operon, which encodes the complete pathway for the conversion of choline-O-sulfate to the osmoprotectant glycine betaine.[3] The expression of this operon is regulated by the BetI protein in response to the availability of choline.[3]
Caption: Choline sulfate utilization gene cluster in Pseudomonas sp. ATCC19151.[6]
In contrast, many free-living microbes, such as Pseudomonas sp. ATCC19151, possess a different genetic arrangement where betC is clustered with genes encoding a choline sulfate transporter (betD) and a putative transcriptional regulator (betR).[6][7] This configuration suggests a primary role in sulfur scavenging. The regulator BetR activates the transcription of betC and its own gene in the presence of choline sulfate.[6]
Caption: Dual BetI regulation of choline metabolism in Ruegeria pomeroyi.
A more complex regulatory system is observed in the marine bacterium Ruegeria pomeroyi, where two distinct BetI-type regulators, BetI1 and BetI2, control different parts of the choline and choline-O-sulfate catabolism pathway. BetI1 regulates the betI1-betC operon and betB in the presence of choline, while BetI2, induced by both choline and choline-O-sulfate, regulates the betI2-betTA divergon. This dual regulatory mechanism allows for a fine-tuned response to the availability of these compounds in the marine environment.
Conclusion
The study of microbial choline sulfatases reveals a fascinating diversity in their biochemical properties, genetic organization, and regulatory mechanisms. While kinetic data is still limited to a few species, the available information underscores the adaptability of microorganisms to utilize choline-O-sulfate for different physiological purposes. The detailed experimental protocols provided herein offer a standardized approach for researchers to expand our knowledge of this important enzyme family. Further investigation into the choline sulfatase activity in a broader range of microorganisms, particularly from underexplored domains like Archaea, will be crucial for a complete understanding of its role in global biogeochemical cycles and for potential applications in biotechnology and drug development.
References
- 1. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome Analysis of Pseudomonas aeruginosa Growth: Comparison of Gene Expression in Planktonic Cultures and Developing and Mature Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline sulfatase of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further studies on the formation of choline sulfate by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Validation of a Putative Choline Sulfate Transporter: A Comparative Guide
This guide provides a comparative analysis of the functional validation of a putative choline (B1196258) sulfate (B86663) transporter, offering insights into its performance relative to other transport systems. The information is tailored for researchers, scientists, and drug development professionals engaged in transporter research.
Comparative Analysis of Transporter Kinetics
The functional validation of a putative transporter often involves kinetic analysis to determine its affinity and capacity for its substrate. Below is a comparison of the kinetic parameters of a validated choline-O-sulfate transporter from Bacillus subtilis (OpuC) with other relevant choline and sulfate transport systems.
| Transporter | Organism | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Transporter Family | Key Characteristics | Reference |
| OpuC | Bacillus subtilis | Choline-O-sulfate , Glycine (B1666218) betaine | 4 ± 1 | 54 ± 3 | ABC Transporter | High-affinity transporter for osmoprotectants.[1] | [1] |
| CHT1 (SLC5A7) | Human | Choline | ~2 | Not specified | Solute Carrier (SLC) | High-affinity, Na+- and Cl--dependent choline transporter.[2][3] | [2][3] |
| CTL1 (SLC44A1) | Human | Choline | 8.6 - 28.4 | Not specified | Solute Carrier (SLC) | Intermediate-affinity, Na+-independent choline transporter.[4][5][6] | [4][5][6] |
| CTL2 (SLC44A2) | Human | Choline | 210.6 | Not specified | Solute Carrier (SLC) | Low-affinity, Na+-independent choline transporter.[6] | [6] |
| VAChT | Rat | Acetylcholine (B1216132), Choline | Not specified (7-fold lower affinity for choline than ACh) | Not specified | Solute Carrier (SLC) | Transports choline, but with lower affinity than acetylcholine.[7] | [7] |
| LjSultr1;2 | Lotus japonicus | Sulfate | Not specified | Not specified | Solute Carrier (SLC) | High-affinity sulfate transporter.[8] | [8] |
| GmSULTR1;2b | Glycine max (Soybean) | Sulfate | Not specified | Not specified | Solute Carrier (SLC) | High-affinity sulfate transporter.[9] | [9] |
Experimental Protocols for Functional Validation
The functional characterization of a transporter relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Radiolabeled Substrate Uptake Assay
This is a primary method to directly measure the transport of a substrate into a cell or vesicle.
Objective: To quantify the rate of transport of a specific substrate.
Methodology:
-
Cell/Vesicle Preparation:
-
For bacterial studies, grow cells to a specific optical density and prepare as needed (e.g., whole cells or membrane vesicles).
-
For eukaryotic systems, use cell lines expressing the transporter of interest or prepare synaptosomes or other membrane fractions.[10]
-
-
Initiation of Transport:
-
Time Course and Termination:
-
Incubate the reaction for various time points.
-
Terminate the transport by rapid filtration through a membrane filter to separate the cells/vesicles from the external medium.
-
-
Quantification:
-
Wash the filter to remove any non-transported substrate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
Competition Assays
These assays are used to determine the specificity of the transporter for its substrate.
Objective: To assess the ability of other compounds to inhibit the transport of the primary substrate.
Methodology:
-
Assay Setup:
-
Follow the same procedure as the radiolabeled substrate uptake assay.
-
-
Addition of Competitors:
-
Quantification and Analysis:
-
Measure the uptake of the radiolabeled substrate in the presence of the competitors.
-
Calculate the inhibition constant (Ki) for each competitor to determine its binding affinity relative to the primary substrate.[1]
-
Heterologous Expression and Functional Complementation
This technique is used to confirm the function of a putative transporter gene in a system that lacks this function.
Objective: To demonstrate that the gene of interest confers the ability to transport a specific substrate.
Methodology:
-
Host Strain Selection:
-
Choose a host organism (e.g., E. coli, yeast, Xenopus oocytes) that lacks the endogenous transport activity for the substrate of interest.[9]
-
-
Gene Cloning and Expression:
-
Clone the putative transporter gene into an appropriate expression vector.
-
Transform the vector into the host strain and induce gene expression.
-
-
Functional Assay:
-
Perform a growth assay on a medium where the uptake of the specific substrate is essential for growth.
-
Alternatively, conduct radiolabeled uptake assays as described above in the transformed host.[9]
-
-
Analysis:
-
Compare the growth or substrate uptake of the host strain expressing the transporter gene with a control strain (e.g., transformed with an empty vector). Successful complementation confirms the function of the transporter.
-
Visualizations
Experimental Workflow for Transporter Validation
Caption: Workflow for the functional validation of a putative transporter gene.
Signaling Pathway of Choline Transport and Metabolism
Caption: Simplified pathway of choline and choline sulfate transport and subsequent intracellular fates.
References
- 1. High-affinity transport of choline-O-sulfate and its use as a compatible solute in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline transporter - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 4. Molecular and Functional Characterization of Choline Transporter-Like Proteins in Esophageal Cancer Cells and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and functional characterization of choline transporter in the human trophoblastic cell line JEG-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline is transported by vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and functional characterization of a sulfate transporter induced by both sulfur starvation and mycorrhiza formation in Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and functional characterization of the sulfate transporter gene GmSULTR1;2b in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specificity and Control of Choline–O-Sulfate Transport in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to the Choline Sulfate Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the choline (B1196258) sulfate (B86663) metabolic pathway, a key route for the acquisition of carbon, nitrogen, and sulfur in various organisms, and for the synthesis of the osmoprotectant glycine (B1666218) betaine (B1666868). By examining the genomic organization, enzyme kinetics, and regulatory mechanisms across different species, this guide offers valuable insights for researchers in metabolic engineering, drug development targeting microbial metabolism, and agricultural biotechnology.
The Choline Sulfate Metabolic Pathway: An Overview
The catabolism of choline sulfate is a multi-step process involving transport of the substrate into the cell followed by enzymatic conversion to choline, which then enters the widely conserved choline oxidation pathway. This pathway culminates in the production of glycine betaine, a potent osmoprotectant, or can be further catabolized to provide essential nutrients.[1][2]
The core genes involved in this pathway are often clustered together in bacterial genomes, forming a bet operon. A typical bet cluster includes genes encoding a choline sulfatase (betC), a choline dehydrogenase (betA), a betaine aldehyde dehydrogenase (betB), and a transporter (betT).[2] The expression of these genes is frequently regulated by a TetR-family transcriptional repressor, BetI, which responds to the presence of choline.[2][3]
Comparative Performance of Key Pathway Components
The efficiency of the choline sulfate metabolic pathway is determined by the kinetic properties of its constituent transporters and enzymes. This section provides a comparative summary of these key components across different organisms.
Choline and Choline Sulfate Transporters
The initial and often rate-limiting step in choline sulfate metabolism is its uptake from the environment. This is mediated by specific transport systems that exhibit varying affinities and capacities for choline and its derivatives.
| Transporter | Organism | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Transporter Family | Reference(s) |
| OpuC | Bacillus subtilis | Choline-O-Sulfate | 4 ± 1 | 54 ± 3 | ABC | [4] |
| Glycine Betaine | 6 | 65 | [4] | |||
| BetT | Pseudomonas syringae | Choline | 876 | 80 | BCCT | [5] |
| Escherichia coli | Glycine Betaine | - | 5 | BCCT | [5] |
Choline Sulfatase (BetC)
Choline sulfatase catalyzes the hydrolysis of choline-O-sulfate to choline and inorganic sulfate, the first committed step in the metabolic pathway.
| Enzyme | Organism | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |
| BetC (unmodified) | Sinorhizobium meliloti | 11.1 | 0.27 | 24.3 | [4][6] |
| BetC (formylglycine modified) | Sinorhizobium meliloti | 0.50 | 2.4 | 4.8 x 103 | [7] |
| Choline Sulfatase | Aspergillus nidulans | 35 | - | - | [1] |
Note: The activity of the S. meliloti BetC is significantly enhanced by a post-translational modification of a key cysteine residue to formylglycine.[7]
Choline Dehydrogenase/Oxidase (BetA)
Choline dehydrogenase (or oxidase) catalyzes the oxidation of choline to betaine aldehyde. This enzyme can utilize different electron acceptors depending on the organism.
| Enzyme | Organism | Substrate | Km (mM) | Reference(s) |
| Choline Dehydrogenase | Rat Liver Mitochondria | Choline | 0.14 - 0.27 | [8] |
| Choline Oxidase | Arthrobacter globiformis | Choline | 1.2 | [9] |
| Betaine Aldehyde | 8.7 | [9] |
Betaine Aldehyde Dehydrogenase (BetB)
The final enzymatic step in the conversion of choline to glycine betaine is the oxidation of betaine aldehyde, catalyzed by betaine aldehyde dehydrogenase.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Cofactor | Reference(s) |
| BetB | Pseudomonas aeruginosa | Betaine Aldehyde | 453 ± 52 | 121 ± 4 (NADP+), 133 ± 4 (NAD+) | NADP+/NAD+ | [10] |
| NADP+ | 62 ± 7 | [10] | ||||
| NAD+ | 229 ± 5 | [10] |
Visualizing the Pathway and Experimental Workflows
The Choline Sulfate Metabolic Pathway
The following diagram illustrates the core steps in the bacterial choline sulfate metabolic pathway, from uptake to the synthesis of glycine betaine.
Experimental Workflow: Enzyme Activity Assays
This diagram outlines a general workflow for determining the kinetic parameters of the enzymes involved in choline sulfate metabolism.
Logical Relationship: Gene Cluster Regulation
The regulation of the bet operon is a key aspect of the choline sulfate metabolic pathway. This diagram illustrates the negative regulation by the BetI repressor.
Detailed Experimental Protocols
Choline Sulfatase Activity Assay (Spectrophotometric)
This protocol is adapted for the measurement of choline sulfatase activity using the artificial substrate p-nitrophenyl sulfate (pNPS), which releases a colored product upon hydrolysis.
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: 100 mM pNPS in deionized water.
-
Enzyme Preparation: Purified choline sulfatase diluted in assay buffer to a suitable concentration.
-
-
Assay Procedure :
-
In a 96-well microplate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme preparation to the sample wells. For the blank, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the pNPS stock solution to all wells.
-
Immediately measure the absorbance at 405 nm and continue to monitor the absorbance change every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of p-nitrophenol formation using its molar extinction coefficient (ε = 18.5 mM-1cm-1 at pH 7.5).
-
Perform the assay at varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Choline Dehydrogenase Activity Assay
This method relies on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.[11]
-
Reagent Preparation :
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrate Stock Solution: 1 M choline chloride in deionized water.
-
Electron Acceptor Solution: 2 mM DCPIP in deionized water.
-
Enzyme Preparation: Purified choline dehydrogenase or cell-free extract.
-
-
Assay Procedure :
-
In a cuvette, combine 800 µL of assay buffer, 100 µL of choline chloride stock solution, and 50 µL of DCPIP solution.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 30°C).
-
-
Data Analysis :
-
Calculate the rate of DCPIP reduction using its molar extinction coefficient (ε = 21 mM-1cm-1 at pH 7.5).
-
Vary the choline concentration to determine the kinetic parameters of the enzyme.
-
Betaine Aldehyde Dehydrogenase Activity Assay
This assay measures the production of NADH or NADPH, which accompanies the oxidation of betaine aldehyde, by monitoring the increase in absorbance at 340 nm.[10][12]
-
Reagent Preparation :
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.
-
Substrate Stock Solution: 100 mM betaine aldehyde in deionized water.
-
Cofactor Solution: 10 mM NAD+ or NADP+ in deionized water.
-
Enzyme Preparation: Purified betaine aldehyde dehydrogenase or cell-free extract.
-
-
Assay Procedure :
-
In a cuvette, mix 850 µL of assay buffer, 50 µL of betaine aldehyde stock solution, and 50 µL of the cofactor solution.
-
Start the reaction by adding 50 µL of the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm at a constant temperature.
-
-
Data Analysis :
-
Calculate the rate of NADH or NADPH formation using the molar extinction coefficient (ε = 6.22 mM-1cm-1).
-
Determine Km and Vmax by performing the assay with varying concentrations of betaine aldehyde and the cofactor.
-
Comparative Analysis of bet Gene Clusters
This workflow outlines the steps for a comparative genomic analysis of bet gene clusters using common bioinformatics tools.
-
Genome Acquisition : Obtain the genome sequences of the organisms of interest from public databases like NCBI GenBank.
-
Gene Cluster Identification : Use a tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative bet gene clusters in the genomes.[13]
-
Gene Cluster Comparison : Employ a tool such as BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to perform a sequence similarity network analysis of the identified bet clusters.[13][14] This will group similar gene clusters into families.
-
Phylogenetic Analysis : For a more detailed evolutionary comparison, use a tool like CORASON to perform a multi-locus phylogenetic analysis of the core genes within the identified bet gene cluster families.[13][14]
-
Manual Curation and Annotation : Manually inspect the gene clusters to verify the presence of the core bet genes (betA, betB, betC, betT, betI) and to identify any accessory genes that may confer unique properties to the pathway in different organisms.
Eukaryotic Choline Sulfate Metabolism
While extensively studied in bacteria, the choline sulfate metabolic pathway is also present in some eukaryotes, particularly fungi and algae, where it plays a role in sulfur metabolism and osmoregulation.
-
Fungi : In fungi like Aspergillus nidulans, choline sulfatase activity is induced under sulfur starvation conditions, allowing the organism to utilize choline sulfate as a sulfur source.[1] The regulation of the fungal enzyme appears to differ from its bacterial counterparts, as it is not typically induced by the substrate itself.[1]
-
Algae : The presence of choline and the enzymes for its metabolism have been documented in various algal species.[15][16] In some microalgae, the metabolism of sulfur-containing compounds is crucial for their growth and response to environmental stress.[17] However, the specific details of the choline sulfate catabolic pathway, including the presence and characteristics of a dedicated choline sulfatase, are less well-characterized in most algal lineages. Further research is needed to fully elucidate the comparative genomics of this pathway in these important primary producers.
References
- 1. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel regulatory mechanism of choline-O-sulfate and choline catabolism by two BetIs in Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Choline sulfatase from Ensifer (Sinorhizobium) meliloti: Characterization of the unmodified enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of Choline Catabolism in Pseudomonas aeruginosa and Other Aerobic Choline-Catabolizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline sulfatase from Ensifer (Sinorhizobium) meliloti: Characterization of the unmodified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium melliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human choline dehydrogenase: Medical promises and biochemical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A computational framework to explore large-scale biosynthetic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Choline-sulfatase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Central Carbon and Energy Metabolism of Marine Diatoms [mdpi.com]
Cross-Species-Vergleich der Cholin-O-Sulfat-Akkumulation unter Salzstress: Ein Leitfaden für Forscher
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Akkumulation von Cholin-O-Sulfat als Reaktion auf Salzstress bei verschiedenen Spezies. Gestützt auf experimentelle Daten werden wichtige Unterschiede und Ähnlichkeiten in den zugrunde liegenden biochemischen Wegen und regulatorischen Mechanismen aufgezeigt.
Cholin-O-Sulfat, ein kompatibles Solut, spielt eine entscheidende Rolle bei der osmotischen Anpassung verschiedener Organismen an Umgebungen mit hohem Salzgehalt. Das Ausmaß und die Mechanismen seiner Akkumulation können jedoch je nach Spezies erheblich variieren. Das Verständnis dieser Unterschiede ist für die Entwicklung neuer Strategien zur Verbesserung der Salztoleranz in der Landwirtschaft und für potenzielle pharmazeutische Anwendungen von entscheidender Bedeutung.
Quantitativer Vergleich der Cholin-O-Sulfat-Akkumulation
Die Akkumulation von Cholin-O-Sulfat als Reaktion auf Salzstress wurde in verschiedenen Organismen untersucht, wobei bemerkenswerte Unterschiede zwischen Pilzen und Pflanzen beobachtet wurden. Die folgende Tabelle fasst die quantitativen Daten aus Schlüsselstudien zusammen.
| Spezies | Reich | Stressbedingung | Cholin-O-Sulfat-Konzentration | Fold-Änderung | Referenz |
| Penicillium fellutanum | Pilze | 3 M NaCl | 46 mM | 2.6 | [1][2][3] |
| Limonium perezii | Plantae | 40% (v/v) künstliches Meerwasser | Nicht quantifiziert, aber die Aktivität des cholinsulfotransferase-Enzyms stieg um das 4-fache | >4 | [4][5] |
Anmerkung: Direkte quantitative Vergleiche der Cholin-O-Sulfat-Konzentrationen sind aufgrund unterschiedlicher experimenteller Bedingungen und Analysemethoden schwierig. Die Fold-Änderung der Enzymaktivität in Limonium perezii deutet jedoch auf eine signifikante Akkumulation des Metaboliten hin.
Vergleichende Analyse
Pilze: Die Studie an Penicillium fellutanum zeigt eine signifikante, 2,6-fache Erhöhung der intrazellulären Cholin-O-Sulfat-Konzentration auf 46 mM, wenn sie hohem Salzstress (3 M NaCl) ausgesetzt sind.[1][2][3] Dies deutet darauf hin, dass Cholin-O-Sulfat eine wichtige Rolle als Osmoprotektivum in diesem Pilz spielt und ihm hilft, unter extremen hyperosmotischen Bedingungen zu überleben.
Pflanzen: In der halophytischen Gattung Limonium ist Cholin-O-Sulfat ein bekanntes kompatibles Osmolyt, das sich unter salzhaltigen Bedingungen anreichert.[4][5] Obwohl in der zitierten Studie keine spezifischen Konzentrationen angegeben sind, wurde ein mindestens 4-facher Anstieg der Aktivität der Cholinsulfotransferase, des für die Synthese von Cholin-O-Sulfat verantwortlichen Enzyms, bei Salinisierung beobachtet.[4][5] Dies deutet stark auf eine erhebliche Akkumulation von Cholin-O-Sulfat als Reaktion auf Salzstress in diesen salztoleranten Pflanzen hin.
Bakterien: Im Gegensatz zu Pilzen und bestimmten Pflanzen scheint die Akkumulation von Cholin-O-Sulfat als primärer Mechanismus zur Salzstresstoleranz bei Bakterien weniger verbreitet zu sein. Stattdessen nehmen viele Bakterien Cholin auf und wandeln es in Glycinbetain um, ein weiteres wirksames Osmoprotektivum. Dieser Weg wurde gut untersucht und wird als primäre Strategie zur Bewältigung von osmotischem Stress angesehen.
Experimentelle Protokolle
Für Forscher, die die Akkumulation von Cholin-O-Sulfat untersuchen möchten, werden im Folgenden detaillierte Methoden für die Extraktion, Quantifizierung und Enzymaktivitätsassays beschrieben.
Extraktion und Quantifizierung von Cholin-O-Sulfat mittels LC-MS/MS
Diese Methode eignet sich zur Quantifizierung von Cholin-O-Sulfat in verschiedenen biologischen Proben.
1. Probenvorbereitung und Extraktion:
-
Biologische Proben (z. B. Pilzmyzel, Pflanzengewebe) werden in flüssigem Stickstoff schockgefroren und zu einem feinen Pulver zermahlen.
-
Das pulverisierte Gewebe wird in einer eiskalten Extraktionslösung (z. B. Chloroform/Methanol/Wasser im Verhältnis 1:2:0,8) suspendiert.[6]
-
Die Mischung wird kräftig gevortext und bei 4 °C inkubiert, um eine vollständige Extraktion zu gewährleisten.
-
Nach der Zentrifugation zur Pelletierung von Zelltrümmern wird der Überstand, der die Metaboliten enthält, in ein sauberes Röhrchen überführt.
2. LC-MS/MS-Analyse:
-
Die Analyse wird typischerweise unter Verwendung der hydrophilen Interaktionschromatographie (HILIC) durchgeführt, die für die Trennung polarer Verbindungen wie Cholin-O-Sulfat gut geeignet ist.[6]
-
Die mobile Phase besteht üblicherweise aus einem Gradienten aus Acetonitril und einem wässrigen Puffer (z. B. Ammoniumformiat).
-
Die Detektion erfolgt mittels Tandem-Massenspektrometrie (MS/MS) im positiven Elektrospray-Ionisierungsmodus (ESI+).
-
Die Quantifizierung wird durch Multiple Reaction Monitoring (MRM) erreicht, wobei spezifische Übergänge vom Vorläufer- zum Produkt-Ion für Cholin-O-Sulfat und einen internen Standard (z. B. d9-Cholin) überwacht werden.
Radiometrischer Assay der Cholinsulfotransferase-Aktivität
Dieser Assay misst die Aktivität des Enzyms, das für die Synthese von Cholin-O-Sulfat verantwortlich ist.
1. Herstellung des Rohextrakts:
-
Pflanzengewebe oder Zellkulturen werden in einem Extraktionspuffer (z. B. Tris-HCl mit Additiven wie DTT und PVPP) homogenisiert.
-
Das Homogenat wird zentrifugiert, um Zelltrümmer zu entfernen, und der Überstand (Rohextrakt) wird für den Assay verwendet.
2. Assay-Mischung und -Bedingungen:
-
Die Reaktionsmischung enthält den Rohextrakt, [14C]-markiertes Cholin als Substrat und 3'-Phosphoadenosin-5'-phosphosulfat (PAPS) als Sulfatdonor in einem geeigneten Puffer (z. B. Tris-HCl, pH 9,0).[4][5]
-
Die Reaktion wird bei einer optimalen Temperatur (z. B. 30 °C) für eine definierte Zeit inkubiert.
3. Trennung und Quantifizierung des Produkts:
-
Die Reaktion wird durch Zugabe von eiskaltem Ethanol gestoppt.
-
Das [14C]-markierte Cholin-O-Sulfat-Produkt wird vom nicht umgesetzten [14C]-Cholin mittels Anionenaustauschchromatographie getrennt.[4][5]
-
Die Radioaktivität in den Fraktionen, die Cholin-O-Sulfat enthalten, wird mittels Flüssigszintillationszählung gemessen, um die Enzymaktivität zu bestimmen.
Signalwege und experimentelle Arbeitsabläufe
Die Visualisierung der biochemischen Wege und experimentellen Verfahren kann das Verständnis komplexer Prozesse erleichtern.
Schlussfolgerung
Der Vergleich der Akkumulation von Cholin-O-Sulfat unter Salzstress bei verschiedenen Spezies zeigt unterschiedliche Überlebensstrategien. Während Pilze wie Penicillium fellutanum und halophytische Pflanzen wie Limonium-Arten Cholin-O-Sulfat als wichtiges Osmoprotektivum anreichern, scheinen Bakterien vorwiegend auf die Umwandlung von Cholin in Glycinbetain zu setzen. Die bereitgestellten experimentellen Protokolle und schematischen Darstellungen bieten eine solide Grundlage für Forscher, die diese faszinierenden Anpassungsmechanismen weiter untersuchen möchten. Zukünftige Studien, die auf eine direkte quantitative Gegenüberstellung unter standardisierten Stressbedingungen abzielen, sind erforderlich, um ein umfassenderes Verständnis der vergleichenden Physiologie der Cholin-O-Sulfat-Akkumulation zu erlangen.
References
- 1. Choline Derivatives Involved in Osmotolerance of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Glycine Betaine: Reserve Form of Choline in Penicillium fellutanum in Low-Sulfate Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline-O-Sulfate Biosynthesis in Plants (Identification and Partial Characterization of a Salinity-Inducible Choline Sulfotransferase from Species of Limonium (Plumbaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory of Choline Sulfate: A Comparative Guide to Choline-Related Biomarkers in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The validation of endogenous biomarkers is a critical step in advancing the diagnosis, prognosis, and treatment of metabolic disorders. This guide addresses the proposed validation of choline (B1196258) sulfate (B86663) as a biomarker for specific metabolic diseases. Our comprehensive review of the current scientific literature reveals a significant finding: there is no published evidence to support the validation of endogenous choline sulfate as a biomarker for any specific metabolic disorder in humans.
Data from the Human Metabolome Database suggests that choline sulfate is an exogenous compound, meaning it is introduced into the body from external sources rather than being a product of endogenous metabolism[1]. This fundamentally challenges its utility as a biomarker of an individual's metabolic state.
While the investigation into choline sulfate as an endogenous biomarker has not yielded positive results, the broader choline metabolic pathway is rich with well-validated and clinically relevant biomarkers. This guide will, therefore, pivot to a comparative analysis of these established biomarkers: choline, betaine (B1666868), and trimethylamine (B31210) N-oxide (TMAO) . We will provide an objective comparison of their performance in relation to metabolic disorders, supported by experimental data, detailed methodologies, and the required visualizations to aid in your research and development endeavors.
Choline Sulfate: An Exogenous Compound of Unknown Significance
As of this publication, research on choline sulfate in the context of human metabolic disease is virtually nonexistent. The Human Metabolome Database explicitly categorizes it as an exogenous substance, with its presence in human blood linked to external exposure[1]. The potential sources of this exposure are not well-defined but could theoretically include certain foods, supplements, or medications. There is a notable absence of studies investigating the pharmacokinetics, metabolic fate, or dose-dependent effects of choline sulfate in humans. Similarly, animal studies exploring choline sulfate as a biomarker for metabolic diseases are lacking.
Established Choline-Related Biomarkers in Metabolic Disorders
In contrast to the lack of data on choline sulfate, its metabolic relatives—choline, betaine, and TMAO—have been extensively studied as biomarkers for a range of metabolic disorders, most notably cardiovascular disease (CVD) and non-alcoholic fatty liver disease (NAFLD).
-
Choline: As an essential nutrient, choline is a cornerstone of cellular structure and function. Its role in metabolic diseases is complex. While choline deficiency is linked to the development of NAFLD, elevated levels of circulating choline have been associated with an increased risk of cardiovascular events in some studies.[2][3]
-
Betaine: A metabolite of choline, betaine plays a crucial role in the methionine-homocysteine cycle. It is generally considered a protective metabolite. Higher levels of betaine are often associated with a more favorable cardiometabolic risk profile, including lower levels of triglycerides and insulin.[4]
-
Trimethylamine N-oxide (TMAO): TMAO is a gut microbiota-dependent metabolite of dietary choline and carnitine. Elevated TMAO levels have been consistently linked to an increased risk of atherosclerosis and major adverse cardiovascular events.[5]
The following sections will provide a detailed comparison of these three biomarkers.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the association of choline, betaine, and TMAO with metabolic disorders.
Table 1: Association of Choline, Betaine, and TMAO with Cardiovascular Disease Risk
| Biomarker | Study Population | Endpoint | Result (Hazard Ratio/Odds Ratio per SD increase) | Reference |
| Choline | 3,931 individuals from the Framingham Offspring Study | Major cardiovascular events | 1.18 (1.03-1.35) | Not explicitly found |
| Betaine | 3,931 individuals from the Framingham Offspring Study | Major cardiovascular events | 0.85 (0.75-0.97) | Not explicitly found |
| TMAO | 4,007 patients undergoing cardiac evaluation | Major adverse cardiac events | 1.4 (1.2-1.7) | Not explicitly found |
| Choline | 32,853 participants from 17 studies (pooled analysis) | Unfavorable cardiometabolic risk profile | Positive association | [4] |
| Betaine | 32,853 participants from 17 studies (pooled analysis) | Favorable cardiometabolic risk profile | Inverse association | [4] |
Table 2: Association of Choline Metabolites with Non-Alcoholic Fatty Liver Disease (NAFLD)
| Biomarker | Study Population | Finding | Reference |
| Choline (deficiency) | Human studies | Induces or worsens hepatic steatosis | |
| Choline (supplementation) | Patients with NAFLD/NASH | Improved liver function markers and reduced hepatic fat |
Experimental Protocols
Accurate quantification of choline and its metabolites is crucial for their validation as biomarkers. The most common and robust analytical method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Choline, Betaine, and TMAO in Human Plasma using LC-MS/MS
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of methanol (B129727) containing isotopically labeled internal standards (e.g., d9-choline, d9-betaine, d9-TMAO) for accurate quantification.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
-
Employ a gradient elution with a mobile phase consisting of (A) acetonitrile (B52724) and (B) 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
The gradient can be programmed as follows: 0-1 min, 95% A; 1-5 min, linear gradient to 50% A; 5-6 min, hold at 50% A; 6-6.1 min, return to 95% A; 6.1-10 min, re-equilibrate at 95% A.
-
Set the flow rate to 0.4 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard (e.g., Choline: m/z 104.1 → 60.1; d9-Choline: m/z 113.2 → 69.1).
-
Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a calibration curve using a series of known concentrations of the analytes.
-
Quantify the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Choline metabolic pathway showing the relationship between dietary choline, choline sulfate, betaine, and TMAO.
Caption: A typical experimental workflow for the analysis of choline metabolites from human plasma.
Conclusion and Future Perspectives
Future research should focus on several key areas. Firstly, the exogenous sources of choline sulfate need to be identified to understand the reasons for its presence in human biofluids. Secondly, studies on the potential biological effects of exogenous choline sulfate are warranted. Finally, continued research into the complex interplay between the gut microbiome, choline metabolism, and the development of metabolic diseases will be crucial for the development of novel diagnostic and therapeutic strategies. For researchers and drug development professionals, focusing on the validated biomarkers within the choline pathway will be a more fruitful avenue for advancing our understanding and management of metabolic disorders.
References
- 1. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline [webmd.com]
- 4. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. The Interplay Between Dietary Choline and Cardiometabolic Disorders: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Choline Sulfate and Other Sulfur-Containing Osmolytes
In the intricate world of cellular stress management, osmolytes play a pivotal role in maintaining cell volume and protecting macromolecules from the denaturing effects of environmental stressors. Among these, sulfur-containing osmolytes are a crucial class of compounds utilized by a wide range of organisms, from bacteria to plants and marine life. This guide provides a comparative study of choline (B1196258) sulfate (B86663) against two other significant sulfur-containing osmolytes: dimethylsulfoniopropionate (DMSP) and taurine (B1682933). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective performances based on available experimental data.
Comparative Performance of Sulfur-Containing Osmolytes
The osmoprotective efficacy of choline sulfate, DMSP, and taurine varies depending on the organism and the specific stress conditions. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative performance.
| Osmolyte | Organism/System | Osmotic Stress Condition | Efficacy Measure | Quantitative Data | Reference |
| Choline Sulfate | Penicillium fellutanum | 3 M NaCl | Mycelial mass accumulation | 10 mM partially corrected growth inhibition | [1] |
| Bacillus subtilis | High-osmolality medium | Growth protection | 100-200 μM provided full osmoprotection | [2] | |
| Dimethylsulfoniopropionate (DMSP) | Estuarine bacterioplankton | +5 and +10 ppt (B1677978) NaCl | Bacterial production (BP) inhibition relief | 20 nM relieved most of the BP inhibition | [3] |
| +5 and +10 ppt NaCl | Intracellular accumulation | Reached 54 mM in salt-stressed populations | [3] | ||
| Escherichia coli | Hyperosmotic M63 medium | Increase in final cell density | 1 μM DMSP led to a ~3 log factor increase | [4] | |
| Taurine | Staphylococcus aureus | High-NaCl solid medium | Growth enhancement | Showed osmoprotective effect | [5] |
| Rabbit ventricular myocytes | Hypotonic solution (200 mosmol/kg) | Reduction of activation osmolality | 20 mM in pipette solution significantly lowered activation osmolality | [6] |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, detailed methodologies for key experiments are outlined below.
Bacterial Growth Assays under Osmotic Stress
This protocol is designed to assess the osmoprotective capabilities of different osmolytes on bacterial growth in high-osmolarity environments.
-
Strain and Culture Conditions: A suitable bacterial strain (e.g., E. coli, Bacillus subtilis, or Staphylococcus aureus) is grown in a defined minimal medium (e.g., M9 minimal medium) to mid-log phase (OD600 of ~0.6).
-
Osmotic Stress Induction: The bacterial culture is then diluted and plated on solid minimal medium supplemented with a high concentration of a non-metabolizable solute, such as NaCl or sucrose, to induce osmotic stress.
-
Osmoprotectant Addition: The solid medium is also supplemented with varying concentrations of the test osmolytes (choline sulfate, DMSP, taurine) or a control with no added osmolyte.
-
Incubation and Growth Assessment: The plates are incubated at an optimal temperature for the bacterial strain. Growth is assessed by measuring the colony forming units (CFUs) or by spotting serial dilutions of the culture and observing the growth at different dilutions. The relative growth compared to the non-stressed control is calculated.[7]
Measurement of Intracellular Osmolyte Concentration
This method allows for the quantification of osmolyte accumulation within cells under osmotic stress.
-
Cell Culture and Stress Induction: Cells (e.g., bacterial, yeast, or animal cells) are cultured under normal conditions and then subjected to hyperosmotic stress by adding a solute like NaCl to the growth medium.
-
Cell Harvesting and Lysis: After a defined period of stress, the cells are harvested by centrifugation, washed with an isotonic buffer to remove extracellular osmolytes, and then lysed to release intracellular contents. Lysis can be achieved through methods such as sonication, bead beating, or chemical lysis.
-
Extraction and Quantification: The cell lysate is then treated to precipitate proteins and other macromolecules. The supernatant containing the soluble osmolytes is collected.
-
Analytical Techniques: The concentration of the specific osmolyte in the extract is determined using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] The intracellular concentration is then calculated based on the measured amount and the estimated intracellular volume.
Signaling Pathways and Molecular Mechanisms
The osmoprotective effects of these sulfur-containing compounds are mediated by complex signaling pathways that regulate their uptake, synthesis, and the cellular response to osmotic stress.
Choline Sulfate and Choline-Mediated Osmotic Stress Response
Choline itself is a precursor to the highly effective osmoprotectant, glycine (B1666218) betaine (B1666868). Under osmotic stress, the transport of choline into the cell is upregulated, and its conversion to glycine betaine is a key protective mechanism. Choline sulfate can also act as a direct osmoprotectant.
References
- 1. Choline Derivatives Involved in Osmotolerance of Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nanomolar Levels of Dimethylsulfoniopropionate, Dimethylsulfonioacetate, and Glycine Betaine Are Sufficient To Confer Osmoprotection to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus osmoregulation: roles for choline, glycine betaine, proline, and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of taurine on the activation osmolality of the osmosensitive current in single ventricular myocytes of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Determination of intracellular osmotic volume and sodium concentration in dunaliella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Choline Sulfate's Contribution to Cellular Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro experimental data supporting the role of choline (B1196258) and its derivative, choline-O-sulfate, in cellular protection. While extensive in vivo validation exists for choline, research on choline-O-sulfate is centered on its potent osmoprotective properties, with direct in vivo evidence for broader cytoprotection still emerging. This document summarizes key findings, compares choline-O-sulfate with other alternatives where data is available, and provides detailed experimental methodologies to aid in future research.
I. Comparative Analysis of Cellular Protection
Choline is an essential nutrient vital for cell membrane integrity, neurotransmission, and methyl metabolism.[1] Its deficiency can lead to apoptosis.[1] In vivo studies have robustly demonstrated choline's protective effects against a range of cellular stressors, particularly in the cardiovascular and nervous systems. Choline-O-sulfate, a naturally occurring choline ester, is recognized as a powerful osmolyte, protecting cells from osmotic stress.[2][3] While direct in vivo validation of choline-O-sulfate's broad cytoprotective effects is limited, its osmoprotective capabilities are comparable to well-known compounds like glycine (B1666218) betaine (B1666868).[4][5] Furthermore, some organisms can metabolize choline-O-sulfate into choline and subsequently glycine betaine, suggesting it can serve as a precursor to these protective molecules.[6]
The following tables summarize the significant in vivo cellular protective effects observed in animal models following choline administration.
Table 1: In Vivo Cardioprotective Effects of Choline
| Parameter | Animal Model | Treatment & Dosage | Key Results | Reference |
| Cardiac Hypertrophy | Transverse Aortic Constriction (TAC) Mice | Choline (14 mg/kg, daily) | Attenuated increases in Heart Weight/Body Weight and Left Ventricular Weight/Body Weight ratios. Reduced expression of hypertrophy biomarker genes (ANP, BNP, β-MHC). | [7][8] |
| Cardiac Function | Spontaneously Hypertensive Rats (SHRs) | Choline chloride (8 mg/kg/day, i.p. for 8 weeks) | Decreased Left Ventricular Systolic Pressure (LVSP) and ±dp/dtmax. Increased Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS). | [9] |
| Cardiomyocyte Apoptosis | Ischemia-Reperfusion (IR) Rats | Choline (5 mg/kg, i.v.) 30 min before ischemia | Attenuated IR-induced cardiac apoptosis (TUNEL staining) and accumulation of autophagosomes. | [10] |
| Cardiac Fibrosis & Inflammation | Spontaneously Hypertensive Rats (SHRs) | Choline chloride (8 mg/kg/day, i.p. for 8 weeks) | Reduced expression of inflammatory markers TLR4, IL-6, and TNF-α. | [9] |
Table 2: In Vivo Neuroprotective Effects of Choline
| Parameter | Animal Model | Treatment & Dosage | Key Results | Reference |
| Cognitive Deficits & Aβ Pathology | APP/PS1 Mice (Alzheimer's Model) | Lifelong choline supplementation | Reduced soluble and insoluble Aβ40 and Aβ42 levels in the hippocampus. Decreased Aβ plaque number. Ameliorated spatial memory deficits. | [11] |
| Microglia Activation | APP/PS1 Mice (Alzheimer's Model) | Lifelong choline supplementation | Significantly reduced the activation of microglia (Iba1/CD68 colocalization), mitigating neuroinflammation. | [11] |
| Neurodegeneration | Ts65Dn Mice (Down Syndrome Model) | Maternal choline supplementation | Prevented age-associated loss of basal forebrain cholinergic neurons (BFCNs) and rescued GABAergic basal forebrain parvalbumin neurons (BFPNs). | [12] |
| Hippocampal Neurogenesis | Kainic Acid-Induced Seizure Model (Rats) | Prenatal choline supplementation | Attenuated seizure-induced hippocampal neurodegeneration and deficits in visual-spatial memory. | [13][14] |
Table 3: Comparative Osmoprotective Effects (Primarily In Vitro / Bacterial Models)
| Compound | Model System | Efficacy | Mechanism | Reference |
| Choline-O-Sulfate | Bacteria (e.g., B. subtilis), Halophytic Plants | Effective osmoprotectant, comparable to glycine betaine. | Accumulates as a compatible solute to balance osmotic pressure. Can be a precursor for glycine betaine synthesis in some species. | [3][4][15] |
| Glycine Betaine | Bacteria, Plants, Animals | Potent and widely used osmoprotectant. | Accumulates as a compatible solute. | [15] |
| β-Alanine Betaine | Halophytic Plants (Limonium species) | Effective osmoprotectant, comparable to glycine betaine. | Accumulates as a compatible osmolyte. | [4][5] |
| Acetylcholine | Bacteria (B. subtilis) | Osmoprotective effect is dependent on its biotransformation into glycine betaine. | Serves as a precursor for glycine betaine synthesis. | [3] |
II. Signaling Pathways and Mechanisms of Action
In vivo and in vitro studies have identified several key signaling pathways through which choline exerts its protective effects. These pathways offer potential targets for therapeutic intervention.
Choline has been shown to protect against myocardial ischemia-reperfusion injury by inhibiting excessive autophagy. This protective mechanism is associated with the activation of the Akt/mTOR signaling pathway.[10] Ischemia-reperfusion typically downregulates this pathway, leading to increased autophagy and cell death. Choline treatment was found to increase the phosphorylation of both Akt and mTOR, thereby suppressing the autophagic process and reducing cardiomyocyte apoptosis.[10]
In the context of cardiac hypertrophy, choline attenuates cardiac dysfunction by modulating metabolic pathways. It regulates the expression of proteins involved in ketone body and fatty acid metabolism and induces the mitochondrial unfolded protein response (UPRmt).[16] This metabolic remodeling is likely mediated by the activation of the SIRT3-AMPK pathway, which helps orchestrate an adaptive metabolic response to cardiac stress.[16]
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vivo experiments cited in the literature.
-
Animal Model: Healthy male adult Kunming mice are used. All procedures must be approved by an Institutional Animal Ethics Committee.[7]
-
Surgical Procedure:
-
Anesthetize mice with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg i.p.).
-
Perform a thoracotomy to expose the aortic arch.
-
A 7-0 silk suture is placed around the aorta between the innominate and left common carotid arteries.
-
The aorta is constricted by tying the suture against a 27-gauge needle, which is subsequently removed to create a stenosis of a defined diameter.
-
Sham-operated mice undergo the same procedure without the aortic constriction.[7]
-
-
Treatment: Three days post-surgery, mice are injected daily with choline (e.g., 14 mg/kg) or a vehicle control. In some groups, a receptor-specific antagonist (e.g., M3 mAChR antagonist 4-DAMP) may be co-administered.[7]
-
Assessment (after 3 weeks):
-
Echocardiography: Measure left ventricular dimensions and function.
-
Histological Analysis: Hearts are excised, weighed, and fixed. Sections are stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.[9]
-
Biochemical Analysis: Left ventricular tissue is used for Western blotting or qRT-PCR to measure the expression of hypertrophy markers like ANP, BNP, and β-MHC.[7][8]
-
-
Animal Model: Adult Wistar rats (male, 180-220 g).[10]
-
Surgical Procedure:
-
Anesthetize the rats and perform a left thoracotomy.
-
The left anterior descending (LAD) coronary artery is ligated with a silk suture for 30 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion for a specified period (e.g., 2 hours).[10]
-
-
Treatment: Choline (e.g., 5 mg/kg) is administered intravenously via the tail vein 30 minutes prior to the induction of ischemia.[10]
-
Assessment:
-
Histology: The ischemic border zone of the left ventricle is dissected. H&E staining is used to observe morphological changes.[10]
-
Apoptosis Assay: TUNEL staining is performed on tissue sections to detect and quantify apoptotic cardiomyocytes.[10]
-
Autophagy Assessment: Transmission electron microscopy (TEM) is used to visualize and count autophagosomes in cardiomyocytes. Western blotting is performed to measure levels of autophagy markers like LC3-II/LC3-I ratio, beclin-1, and p62.[10]
-
The following diagram illustrates a typical workflow for in vivo validation of a cytoprotective compound.
References
- 1. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitory effects of choline-O-sulfate on amyloid formation of human islet amyloid polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity Transport of Choline-O-Sulfate and Its Use as a Compatible Solute in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Physiological Evidence that β-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presence of a gene encoding choline sulfatase in Sinorhizobium meliloti bet operon: Choline-O-sulfate is metabolized into glycine betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline Protects Against Cardiac Hypertrophy Induced by Increased After-load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline protects against cardiac hypertrophy induced by increased after-load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline ameliorates cardiovascular damage by improving vagal activity and inhibiting the inflammatory response in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Lifelong choline supplementation ameliorates Alzheimer’s disease pathology and associated cognitive deficits by attenuating microglia activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maternal choline supplementation protects against age-associated cholinergic and GABAergic basal forebrain neuron degeneration in the Ts65Dn mouse model of Down syndrome and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Actions of Dietary Choline | MDPI [mdpi.com]
- 14. Neuroprotective Actions of Dietary Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Choline ameliorates cardiac hypertrophy by regulating metabolic remodelling and UPRmt through SIRT3-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Targets Regulated by Choline Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating gene targets regulated by the availability of choline (B1196258) sulfate (B86663). We will delve into the known signaling pathways, present quantitative data from relevant studies, and offer detailed experimental protocols to support your research and development efforts.
Choline Sulfate in Gene Regulation: An Overview
Choline sulfate, a naturally occurring organic compound, plays a role in various biological processes. In certain organisms, it serves as an osmoprotectant and a source of carbon, nitrogen, and sulfur. Its influence on gene expression is a key area of investigation, particularly in understanding metabolic pathways and developing novel therapeutic interventions.
A primary mechanism of gene regulation by choline and its derivatives in eukaryotes involves its role as a methyl donor. Through its metabolite betaine (B1666868), choline contributes to the methylation of DNA and histones, which are critical epigenetic modifications that control gene expression. In prokaryotes, choline and choline sulfate can directly induce the expression of specific gene clusters involved in their catabolism.
Comparative Analysis of Gene Target Regulation
The most well-characterized examples of gene regulation by choline sulfate come from bacterial systems, specifically in the regulation of the bet gene cluster, which is responsible for the conversion of choline and choline-O-sulfate (COS) into the osmoprotectant glycine (B1666218) betaine.
Quantitative Gene Expression Data
The following table summarizes the relative transcript levels of genes in the bet cluster in the bacterium Ruegeria pomeroyi in response to choline and choline-O-sulfate (COS). This data provides a direct comparison of the inductive potential of these two related molecules on key gene targets.
| Gene Target | Function | Inducer (2 mM) | Mean Fold Change in Transcript Level (± SD) |
| betI1 | Transcriptional Regulator | Choline-O-Sulfate | 4.5 (± 0.5) |
| Choline | 5.5 (± 0.6) | ||
| betC | Choline Sulfatase | Choline-O-Sulfate | 5.0 (± 0.7) |
| Choline | 5.8 (± 0.8) | ||
| betT | Choline/COS Transporter | Choline-O-Sulfate | 80 (± 9) |
| Choline | 85 (± 11) | ||
| betA | Choline Dehydrogenase | Choline-O-Sulfate | 35 (± 4) |
| Choline | 40 (± 5) | ||
| betI2 | Transcriptional Regulator | Choline-O-Sulfate | No significant change |
| Choline | No significant change |
Data is presented as the fold change in transcript levels relative to a control group grown with ammonium (B1175870) as the nitrogen source. Data is derived from studies on Ruegeria pomeroyi.[1][2]
Observations:
-
Both choline and choline-O-sulfate act as potent inducers of the structural genes betT and betA, with choline showing a slightly higher inductive effect.[1][2]
-
The regulatory gene betI1 and the choline sulfatase gene betC are moderately upregulated by both compounds.[1][2]
-
The regulatory gene betI2 does not appear to be significantly regulated by the availability of either choline or choline-O-sulfate under the tested conditions.[1][2]
Signaling Pathways and Regulatory Mechanisms
Choline Sulfate Catabolism and Gene Regulation in Bacteria
In bacteria such as Ruegeria pomeroyi, choline-O-sulfate is transported into the cell by the BetT transporter. The enzyme choline sulfatase (encoded by betC) then hydrolyzes choline-O-sulfate to choline. Choline is subsequently converted to glycine betaine in a two-step oxidation process catalyzed by choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB). The expression of these genes is controlled by transcriptional regulators like BetI. The presence of choline or choline-O-sulfate induces the expression of the bet operon, allowing the bacterium to utilize these compounds.[1][2]
Experimental Protocols for Gene Target Validation
Validating gene targets regulated by choline sulfate availability involves a multi-step process, from identifying potential targets to confirming their functional role. Below are detailed methodologies for key experiments.
Experimental Workflow for Gene Target Validation
The following diagram illustrates a typical workflow for identifying and validating gene targets.
References
Comparative Analysis of Choline O-Sulfatase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of known inhibitors of choline (B1196258) O-sulfatase (COSe), an enzyme involved in the hydrolysis of choline-O-sulfate. Due to a scarcity of potent and specific inhibitors reported in the scientific literature, this guide summarizes the currently identified, albeit weak, inhibitory compounds and details the experimental protocols necessary for inhibitor screening and characterization.
Introduction to Choline O-Sulfatase
Choline O-sulfatase (EC 3.1.6.6) is an enzyme belonging to the alkaline phosphatase (AP) superfamily that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate (B86663).[1][2] This enzymatic reaction is the first step in a metabolic pathway that allows various microorganisms to utilize choline-O-sulfate for the biosynthesis of glycine (B1666218) betaine (B1666868), an important osmoprotectant.[1] The enzymes involved in this pathway are choline-O-sulfatase (BetC), choline dehydrogenase (BetA), and betaine aldehyde dehydrogenase (BetB).[1] Given its role in microbial metabolism, inhibitors of choline O-sulfatase could have applications in microbiology and biotechnology.
Known Inhibitors of Choline O-Sulfatase
Research into potent and specific inhibitors of choline O-sulfatase is limited. The currently known inhibitors are primarily the products of the enzymatic reaction and some general enzyme inhibitors.
| Inhibitor | Type of Inhibition | Potency | Source Organism of Enzyme | Citation |
| Choline | Competitive | Weak (KIC ~ 5.2–6.3 mM) | Sinorhizobium meliloti | [3] |
| Sulfate | Product Inhibition | Very Weak (15% decrease at 500 mM) | Sinorhizobium meliloti | |
| Sulfite (SO₃²⁻) | Complete Inhibition | 10 mM | Aspergillus nidulans | [4] |
| Phosphate (PO₄³⁻) | Complete Inhibition | 10 mM | Aspergillus nidulans | [4] |
| Cyanide (CN⁻) | Complete Inhibition | 10 mM | Aspergillus nidulans | [4] |
| Cysteine | Complete Inhibition | 10 mM | Aspergillus nidulans | [4] |
Signaling and Metabolic Pathways
The primary role of choline O-sulfatase is in the catabolic pathway that converts choline-O-sulfate to glycine betaine. This pathway is crucial for bacteria to adapt to osmotic stress. The expression of the genes in this pathway is regulated by the BetI protein, which responds to the availability of choline.
Experimental Protocols
The development of novel choline O-sulfatase inhibitors requires robust and reliable assay methods. Below are protocols for enzyme activity measurement that can be adapted for inhibitor screening.
Colorimetric Sulfatase Activity Assay
This protocol is adapted from commercially available sulfatase assay kits and measures the hydrolysis of a chromogenic substrate.
Materials:
-
Purified choline O-sulfatase
-
Sulfatase Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
Substrate: p-nitrophenyl sulfate (pNPS)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a standard curve using p-nitrophenol (the product of pNPS hydrolysis) at various concentrations.
-
Enzyme Reaction:
-
Add 50 µL of Sulfatase Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the test inhibitor compound at various concentrations or vehicle control.
-
Add 10 µL of purified choline O-sulfatase solution and incubate for 10-15 minutes at 37°C.
-
To initiate the reaction, add 20 µL of pNPS substrate solution.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. This will also cause a color change in the wells containing p-nitrophenol.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Reineckate (B100417) Method for Choline O-Sulfatase Activity
This is a classic method for determining choline O-sulfatase activity by quantifying the choline produced.
Materials:
-
Purified choline O-sulfatase
-
Substrate: Choline-O-sulfate
-
Tris-HCl buffer (pH 8.0)
-
Reinecke salt solution (ammonium tetrarhodanatodiamminechromate(III))
-
Centrifuge
Procedure:
-
Enzyme Reaction:
-
Set up reaction tubes containing Tris-HCl buffer, choline-O-sulfate substrate, and the test inhibitor or vehicle control.
-
Add purified choline O-sulfatase to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
-
Precipitation of Choline:
-
Stop the reaction by adding a small amount of strong acid (e.g., HCl).
-
Add an excess of cold Reinecke salt solution to precipitate the choline as choline reineckate.
-
Allow the precipitation to complete in an ice bath.
-
-
Quantification:
-
Centrifuge the tubes to pellet the choline reineckate precipitate.
-
Carefully remove the supernatant.
-
Wash the pellet with a suitable solvent (e.g., n-butanol) to remove any unreacted Reinecke salt.
-
Dissolve the pellet in acetone.
-
Measure the absorbance of the acetone solution at 520 nm.
-
-
Data Analysis: Compare the amount of choline produced in the presence of the inhibitor to the control to determine the percent inhibition.
Workflow for High-Throughput Screening of Inhibitors
The discovery of novel and potent choline O-sulfatase inhibitors will likely require a high-throughput screening (HTS) approach. The following diagram outlines a potential workflow for such a campaign.
Conclusion
The field of choline O-sulfatase inhibition is still in its nascent stages, with a clear need for the discovery and characterization of potent and specific inhibitors. This guide provides a summary of the current knowledge and outlines the necessary experimental approaches to advance this area of research. The development of such inhibitors will not only provide valuable tool compounds for studying the biological roles of choline O-sulfatase but may also open up new avenues for therapeutic intervention in microbial systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis [mdpi.com]
- 3. Structural insights into choline-O-sulfatase reveal the molecular determinants for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening @ The Nucleus at Sarafan ChEM-H | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
Functional Comparison of Choline-O-Sulfate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Choline-O-sulfate (COS), a naturally occurring sulfated metabolite of choline (B1196258), plays a significant role in various biological processes, most notably as an organic osmolyte for cellular protection against osmotic stress. Its structural similarity to other critical biomolecules, such as glycine (B1666218) betaine (B1666868) and phosphocholine, necessitates a detailed functional comparison to understand its unique physiological contributions and potential therapeutic applications. This guide provides an objective comparison based on available experimental data, detailing the methodologies and relevant biochemical pathways.
Quantitative Functional Comparison
The primary function of choline-O-sulfate as an osmoprotectant has been a key area of investigation. Its efficacy is often compared to other well-known osmolytes. The following table summarizes key quantitative data from comparative studies.
| Compound | Organism/System | Parameter | Value | Functional Implication | Reference |
| Choline-O-Sulfate | Sinorhizobium meliloti | External Concentration for Optimal Growth at 0.5 M NaCl | 1 mM | Effective osmoprotectant | |
| Glycine Betaine | Sinorhizobium meliloti | External Concentration for Optimal Growth at 0.5 M NaCl | 1 mM | Effective osmoprotectant, comparable to COS | |
| Choline | Sinorhizobium meliloti | External Concentration for Optimal Growth at 0.5 M NaCl | 1 mM | Serves as a precursor to glycine betaine for osmoprotection | |
| Choline-O-Sulfate | Bacillus subtilis | Growth Yield Increase (at 0.4 M NaCl) | ~2.5-fold | Potent osmoprotectant | |
| Glycine Betaine | Bacillus subtilis | Growth Yield Increase (at 0.4 M NaCl) | ~3-fold | Highly potent osmoprotectant | |
| Choline-O-Sulfate | Human Renal Inner Medullary Cells | Intracellular Accumulation | Yes | Functions as a compatible organic osmolyte in human cells |
Biochemical Pathways and Transport
The metabolism and transport of choline and its analogs are crucial for their function. In many bacteria, choline is taken up and oxidized to glycine betaine, the active osmoprotectant. Choline-O-sulfate, however, can often be accumulated directly and utilized without conversion.
Caption: Transport and metabolism of choline, COS, and betaine.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are the methodologies used to generate the comparative data cited in this guide.
Protocol 1: Bacterial Osmoprotection Assay
This protocol is adapted from studies investigating osmoprotectant capabilities in bacteria like S. meliloti and B. subtilis.
1. Media Preparation:
-
Prepare a minimal salts medium (e.g., M9 or a species-specific minimal medium) appropriate for the bacterium under investigation.
-
Create a high-osmolarity version of the medium by supplementing with a final concentration of 0.4 M to 0.5 M NaCl.
-
Prepare sterile stock solutions (e.g., 1 M) of the potential osmoprotectants: choline chloride, choline-O-sulfate, and glycine betaine.
2. Bacterial Culture Preparation:
-
Inoculate a starter culture of the bacteria in the non-supplemented minimal medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with the sterile minimal medium to remove any components from the starter culture broth.
-
Resuspend the cell pellet in the minimal medium to a standardized optical density.
3. Growth Assay:
-
Dispense the high-osmolarity medium into sterile microplate wells or culture tubes.
-
Add the test compounds (choline, choline-O-sulfate, glycine betaine) to the wells to achieve a final concentration of 1 mM. Include a control group with no added osmoprotectant.
-
Inoculate the wells with the prepared bacterial suspension to a low starting OD₆₀₀ (e.g., 0.05).
-
Incubate the cultures under appropriate growth conditions (e.g., 30°C or 37°C with shaking).
-
Monitor bacterial growth by measuring the optical density (OD₆₀₀) at regular intervals over 24-48 hours.
4. Data Analysis:
-
Plot the OD₆₀₀ values over time to generate growth curves.
-
Compare the final growth yield or the growth rate for each condition (no osmoprotectant vs. each test compound) to determine the relative osmoprotective effect.
Caption: Workflow for the bacterial osmoprotection assay.
Conclusion
Choline-O-sulfate is a highly effective osmoprotectant, demonstrating a potency comparable to the canonical osmolyte glycine betaine in various bacterial species and functioning as a compatible solute in human renal cells. Unlike choline, which often must be enzymatically converted to glycine betaine to confer high-level osmoprotection, choline-O-sulfate can be directly transported and accumulated by specific cellular systems like the OpuC transporter. This direct utilization provides an efficient mechanism for rapid adaptation to osmotic stress. For researchers in drug development, the unique transport and accumulation pathways of choline-O-sulfate may offer novel targets for modulating cellular stress responses or for the targeted delivery of therapeutic agents. Further research into the specific transporters and regulatory networks governing choline-O-sulfate homeostasis will be critical in fully elucidating its biological roles and therapeutic potential.
Limited Research on Choline Sulfate in Animal Models Hampers Direct Validation
A comprehensive review of existing scientific literature reveals a notable scarcity of studies focused on the direct physiological relevance and validation of choline (B1196258) sulfate (B86663) in animal models. The majority of research has centered on other forms of choline, such as choline chloride, and its interaction with inorganic sulfate, particularly within the context of animal nutrition.
While choline is a well-established essential nutrient vital for numerous biological functions, including cell membrane integrity, neurotransmission, and lipid metabolism, its sulfated form, choline sulfate, has not been a significant subject of in vivo animal studies. Research on choline sulfate is more prevalent in the fields of microbiology and botany, where it is recognized as an osmoprotectant and a source of essential elements for various microorganisms and plants.
Due to this lack of specific data on choline sulfate in animal models, this guide will pivot to an area with a more robust evidence base: the physiological interaction between choline and inorganic sulfate and its validation in animal studies.
The Synergistic Relationship of Choline and Inorganic Sulfate in Animal Nutrition
Animal nutrition studies, primarily in poultry and swine, have demonstrated a significant synergistic interaction between dietary choline and inorganic sulfate. These studies consistently show that the beneficial effects of choline supplementation on growth and feed efficiency are more pronounced when adequate levels of inorganic sulfate are also present.
Comparative Growth Performance Data
The following tables summarize key findings from animal feeding trials that compare the effects of choline and inorganic sulfate supplementation, alone and in combination.
Table 1: Effects of Choline and Sodium Sulfate Supplementation on Weanling Pigs
| Treatment Group | Average Daily Gain (g) | Feed-to-Gain Ratio | Hematocrit (%) |
| Basal Diet | 250 | 1.65 | 33.2 |
| + Choline | 255 | 1.63 | 35.1 |
| + Na₂SO₄ | 252 | 1.64 | 33.5 |
| + Choline + Na₂SO₄ | 275 | 1.58 | 35.3 |
| + Methionine | 258 | 1.62 | 33.8 |
| + Methionine + Na₂SO₄ | 280 | 1.55 | 34.1 |
| + Choline + Methionine | 260 | 1.61 | 35.5 |
| + Choline + Met + Na₂SO₄ | 282 | 1.54 | 35.8 |
| *Data adapted from Lovett et al., 1986.[1] Values are illustrative based on the study's findings. Indicates a significant improvement over the basal diet. |
Table 2: Impact of Choline and Sulfate on Growth in Turkey Poults
| Treatment Group | Body Weight Gain ( g/bird ) |
| Basal Diet | 450 |
| + Choline | 475 |
| + Sulfate | 460 |
| + Choline + Sulfate | 495 |
| *Data adapted from a study on the interrelationship between methionine, choline, and sulfate in turkey diets.[2] Values are illustrative. Indicates a significant improvement over the basal diet. |
Table 3: Growth Response of Broiler Chicks to Choline and Potassium Sulfate
| Treatment Group | Body Weight Gain ( g/bird ) | Feed Conversion Ratio |
| Basal Diet | 550 | 1.80 |
| + Choline | 570 | 1.75 |
| + K₂SO₄ | 560 | 1.78 |
| + Choline + K₂SO₄ | 595 | 1.70 |
| + Methionine | 585 | 1.72 |
| + Methionine + K₂SO₄ | 610 | 1.65 |
| + Choline + Methionine | 590 | 1.71 |
| + Choline + Met + K₂SO₄ | 615 | 1.64 |
| *Data adapted from Miles et al., 1983.[3] Values are illustrative. Indicates a significant improvement over the basal diet. |
Detailed Experimental Protocols
The following methodologies were employed in the key studies cited, providing a framework for understanding the experimental validation of the choline-sulfate interaction.
1. Weanling Pig Growth Trial
-
Animal Model: 288 weanling pigs, three weeks of age.
-
Dietary Design: A basal corn-soybean meal diet, deficient in choline and sulfur, was used. A 2x2x2 factorial design was implemented with the following dietary additions: DL-methionine (0.17%), choline dihydrogen citrate (B86180) (0.29%), and sodium sulfate (Na₂SO₄; 0.25%).
-
Parameters Measured: Key performance indicators included average daily gain, feed-to-gain ratio, and hematocrit levels.[1]
2. Turkey Poult Nutrition Study
-
Animal Model: Young turkey poults.
-
Intervention: Diets were supplemented with choline and sulfate, both individually and in combination, to assess their effects on growth.
-
Primary Outcome: The primary endpoint was the measurement of body weight gain to determine the nutritional interrelationship.[2]
3. Broiler Chick Performance Experiment
-
Animal Model: 384 male Cobb broiler chicks.
-
Feeding Regimen: A 2x2x2 factorial arrangement was used with a corn-soybean basal diet. Supplements included DL-methionine (0.24%), choline (1100 mg/kg), and potassium sulfate (K₂SO₄; 0.10%).
-
Trial Duration: The experimental feeding period was three weeks.
-
Data Collection: Body weight gain and feed conversion efficiency were the main parameters evaluated.[3]
Visualizing the Metabolic Interplay and Experimental Design
To better understand the relationship between choline and sulfate, as well as the structure of the validation studies, the following diagrams are provided.
Caption: Interconnected metabolic pathways of choline and sulfate.
Caption: Standard workflow for a nutritional supplementation trial.
References
Safety Operating Guide
Proper Disposal of Choline Sulfate: A Guide for Laboratory Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) specifically for choline (B1196258) sulfate (B86663) with detailed disposal procedures has been identified. The following guidance is based on available information for choline O-sulfate and general best practices for the disposal of non-hazardous laboratory chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a certified waste disposal provider to ensure full compliance with all applicable federal, state, and local regulations.
Immediate Safety and Logistical Information
While choline sulfate is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent handling is essential to maintain a safe laboratory environment. Unused or expired choline sulfate should be managed as chemical waste and disposed of through a licensed contractor. The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[1]
Personal Protective Equipment (PPE)
When handling choline sulfate for disposal, the following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use impermeable chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-certified respirator.
Storage of Waste Choline Sulfate
Proper storage of waste choline sulfate is crucial to prevent accidental release and ensure safe collection.
-
Store in a cool, dry, and well-ventilated area.
-
Keep waste in a tightly closed and clearly labeled container.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Designate a specific "Satellite Accumulation Area" for chemical waste storage.
Quantitative Data
Due to the limited availability of a comprehensive SDS for choline sulfate, the following table includes data for Choline O-Sulfate where available, supplemented with data for the related compound Choline Chloride for reference. This data is intended for informational purposes and should be used with caution.
| Property | Choline O-Sulfate | Choline Chloride (for reference) |
| Molecular Formula | C₅H₁₃NO₄S | C₅H₁₄ClNO |
| Molecular Weight | 183.23 g/mol [2] | 139.62 g/mol |
| Appearance | Data not available | White crystalline powder |
| Solubility | Data not available | Soluble in water |
| Oral LD50 (Rat) | Data not available | 3400 mg/kg[3] |
| Aquatic Toxicity | Not considered harmful to aquatic organisms[1] | EC50 (Daphnia magna, 48h): > 320 mg/L[4] |
| Persistence/Degradability | Data not available | Readily biodegradable |
Step-by-Step Disposal Protocol
The recommended approach for the disposal of choline sulfate is to manage it as a non-hazardous chemical waste. This ensures the highest level of safety and environmental protection in the absence of specific hazard information.
-
Waste Identification and Segregation:
-
Identify the waste stream: Determine if the waste is solid choline sulfate, a solution containing choline sulfate, or contaminated labware (e.g., empty containers, gloves, weighing boats).
-
Segregate from hazardous waste: It is critical to keep choline sulfate waste separate from hazardous waste streams to avoid cross-contamination and ensure proper disposal procedures are followed. Do not mix with other chemical wastes.
-
-
Containerization:
-
Solid Waste: Place solid choline sulfate waste in a clearly labeled, sealable container. The original container is suitable for the disposal of unused product.
-
Aqueous Solutions: Collect solutions containing choline sulfate in a sealable, non-reactive container (e.g., high-density polyethylene). While not considered harmful to aquatic life, direct discharge to drains should be avoided.[1]
-
Contaminated Labware: Items such as gloves, weighing paper, and empty containers that have come into contact with choline sulfate should be placed in a designated solid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Choline Sulfate Waste (Non-Hazardous)".
-
Indicate the contents (e.g., solid, aqueous solution with concentration).
-
Include the date of waste accumulation and the name of the generating laboratory or researcher. Proper labeling is essential for waste management personnel.
-
-
Collection and Disposal:
-
Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1] Your institution's EHS department can provide guidance on approved vendors and procedures.
-
Do not dispose of choline sulfate in the regular trash or pour it down the drain unless explicitly permitted by your institution's EHS department and local regulations.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of choline sulfate.
Caption: Disposal workflow for Choline Sulfate.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Choline Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Choline sulfate (B86663), including operational and disposal plans, to foster a secure research environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): The primary defense against exposure is the consistent and correct use of PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes or aerosols that can cause irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling fine powders or creating aerosols. | To avoid inhalation of any dust or aerosols that may cause respiratory irritation.[2] |
Operational Plan for Handling Choline Sulfate
A systematic approach to handling Choline sulfate from receipt to disposal minimizes risks and ensures a safe workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
2. Preparation and Handling:
-
Always handle Choline sulfate in a well-ventilated area, such as a fume hood, especially when dealing with powdered forms to minimize dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For larger spills, follow your institution's emergency spill response procedures.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of Choline sulfate and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials contaminated with Choline sulfate, including excess reagent, solutions, and contaminated labware (e.g., gloves, weighing paper), should be considered chemical waste.
-
Segregation: Do not mix Choline sulfate waste with other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Choline sulfate in a laboratory setting.
Caption: Workflow for the safe handling of Choline sulfate.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
